4,5-Dichloro-2-fluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOJZPTYJMXNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378840 | |
| Record name | 4,5-dichloro-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-49-2 | |
| Record name | 4,5-Dichloro-2-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-dichloro-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dichloro-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4,5-Dichloro-2-fluorobenzoic Acid for Advanced Research and Development
CAS Number: 289039-49-2
This in-depth technical guide provides a comprehensive overview of 4,5-dichloro-2-fluorobenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. This document delves into its chemical identity, synthesis, analytical methodologies, and safety protocols, offering field-proven insights and robust references to support your research endeavors.
Core Chemical Identity and Physicochemical Properties
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring two chlorine atoms and one fluorine atom on the benzene ring, imparts unique chemical properties that make it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 289039-49-2 | [1][2][3] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [2][3] |
| Molecular Weight | 209.00 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Boiling Point | 304.6°C at 760 mmHg | [1] |
| InChI Key | XFOJZPTYJMXNKK-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)F)C(=O)O | [3] |
Synthesis of this compound: A Mechanistic Approach
While various synthetic routes to halogenated benzoic acids exist, a prevalent and industrially scalable method for preparing this compound involves a two-step process starting from 1,2-dichloro-4-fluorobenzene. This approach is favored for its regioselectivity and the availability of the starting material.
Synthetic Pathway Overview
The synthesis proceeds via an initial Friedel-Crafts acylation to introduce a two-carbon substituent, which is subsequently oxidized to the carboxylic acid. This method provides good control over the final product's structure.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on established methodologies for similar transformations.[4]
Step 1: Friedel-Crafts Acylation of 1,2-Dichloro-4-fluorobenzene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1,2-dichloro-4-fluorobenzene and a suitable solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise, ensuring the temperature remains below 10°C.
-
Acylating Agent Addition: Add acetyl chloride dropwise from the dropping funnel to the stirred suspension.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 1-(4,5-dichloro-2-fluorophenyl)ethan-1-one.
Step 2: Oxidation to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the crude intermediate from Step 1 in a suitable solvent such as dioxane or tetrahydrofuran.
-
Oxidant Addition: Add an aqueous solution of sodium hypochlorite (bleach) dropwise to the stirred solution. An exotherm may be observed, and the addition rate should be controlled to maintain a safe temperature.
-
Reaction Progression: Heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and quench any excess oxidant with a reducing agent (e.g., sodium bisulfite). Acidify the mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the final product with high purity.
Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques is recommended.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of this compound and for monitoring reaction progress.
Table 2: Illustrative HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation of aromatic carboxylic acids. |
| Mobile Phase A | 0.1% Formic acid in Water | Acidifies the mobile phase to ensure the carboxylic acid is in its protonated form, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient | A suitable gradient from high aqueous to high organic | To elute the compound of interest and any potential impurities with good resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection | UV at approximately 254 nm or Diode Array Detector (DAD) | Aromatic compounds typically exhibit strong absorbance in this region. A DAD allows for spectral analysis to confirm peak identity and purity. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of this compound, typically after derivatization to a more volatile ester (e.g., methyl ester) to improve chromatographic performance.[5]
Caption: A typical workflow for the GC-MS analysis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublets of doublets due to coupling with the fluorine atom and with each other. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C-NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid group (typically around 2500-3300 cm⁻¹), a sharp C=O stretching vibration (around 1700 cm⁻¹), and various C-Cl and C-F stretching vibrations in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum, typically obtained via electron ionization (EI) in GC-MS, will show a molecular ion peak corresponding to the molecular weight of the compound (209 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. A significant fragment ion corresponding to the loss of the carboxylic acid group is also expected.[6]
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices in the laboratory.
Hazard Identification:
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[7]
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence and position of the halogen atoms provide reactive handles for various cross-coupling reactions and other transformations, allowing for the construction of diverse molecular scaffolds.
References
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Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved January 11, 2026, from [Link]
- Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 351-356.
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Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
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PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
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PubMed. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Retrieved January 11, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved January 11, 2026, from [Link]
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SpectraBase. (n.d.). 4-Chloro-2,5-difluorobenzoic acid - Optional[1H NMR]. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl ester.... Retrieved January 11, 2026, from [Link]
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PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Mass spectrum of 4-fluorobenzoic acid obtained using GlowFlow.... Retrieved January 11, 2026, from [Link]
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American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to the Physical Properties of 4,5-Dichloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid, is a compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the benzene ring, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. The strategic placement of these electron-withdrawing halogens and the acidic carboxyl group governs its reactivity, solubility, and intermolecular interactions, making a thorough understanding of its physical properties paramount for its effective utilization in research and development.
This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by established experimental methodologies and data interpretation. It is designed to serve as a practical resource for scientists engaged in drug discovery, process development, and materials science, offering insights into the causality behind its chemical behavior.
Molecular and Chemical Identity
A foundational understanding of a molecule begins with its fundamental identifiers and structural representation.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 289039-49-2[1][2][3][4][5] |
| Molecular Formula | C₇H₃Cl₂FO₂[1][3][4][5] |
| Molecular Weight | 209.00 g/mol [1][2] |
| IUPAC Name | This compound[1] |
| InChI | InChI=1S/C7H3Cl2FO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12)[1] |
| SMILES | C1=C(C(=CC(=C1Cl)Cl)F)C(=O)O[1] |
digraph "4_5_dichloro_2_fluorobenzoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext];// Atom coordinates C1 [pos="0,0!", label="C"]; C2 [pos="1.2,0.7!", label="C"]; C3 [pos="1.2,2.1!", label="C"]; C4 [pos="0,2.8!", label="C"]; C5 [pos="-1.2,2.1!", label="C"]; C6 [pos="-1.2,0.7!", label="C"]; C7 [pos="-2.4,0!", label="C", fontcolor="#202124"]; O1 [pos="-2.4,-1.2!", label="O", fontcolor="#EA4335"]; O2 [pos="-3.6,0.7!", label="O", fontcolor="#EA4335"]; H1[pos="-4.5,0.3!", label="H"]; F1 [pos="2.3,0.1!", label="F", fontcolor="#34A853"]; H2[pos="2.1,2.6!", label="H"]; Cl1 [pos="0,4.2!", label="Cl", fontcolor="#FBBC05"]; Cl2 [pos="-2.3,2.6!", label="Cl", fontcolor="#FBBC05"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- H1; C2 -- F1; C3 -- H2; C4 -- Cl1; C5 -- Cl2;
// Aromatic circle aromatic [label=" ", shape=circle, pos="0,1.4!", width=1.8, style=dotted]; }
Figure 1: 2D structure of this compound.
Physicochemical Properties
The physical characteristics of this compound are summarized below. These properties are critical for predicting its behavior in various experimental and industrial settings.
| Physical Property | Value |
| Melting Point | 144-146 °C (lit.)[6] |
| Boiling Point | 304.6 °C at 760 mmHg (Predicted)[3] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted)[3] |
| pKa | 2.67 ± 0.10 (Predicted) |
| logP | 2.8 (Predicted)[1] |
| Appearance | White to off-white powder or crystals. |
| Solubility | Soluble in alcohol, hot water, methanol, and ether. Very slightly soluble in cold water.[7][8] |
Experimental Methodologies for Physical Property Determination
To ensure the accuracy and reproducibility of the physical properties, standardized experimental protocols are essential. This section outlines the methodologies for determining key physical parameters of this compound.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to determine the melting point and enthalpy of fusion.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument using a certified indium standard.
-
Analysis Conditions:
-
Temperature Program: Heat the sample from 25 °C to 200 °C at a linear heating rate of 10 °C/min.
-
Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Data Analysis: The onset temperature of the endothermic peak in the DSC thermogram is recorded as the melting point. The area under the peak corresponds to the heat of fusion.
Figure 2: Workflow for Melting Point Determination by DSC.
Solubility Determination
Understanding the solubility profile is crucial for reaction setup, purification, and formulation. A standard protocol for determining solubility in various solvents is as follows.
Experimental Protocol (Isothermal Shake-Flask Method):
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane).
-
Equilibration: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: Allow the vials to stand undisturbed for a period to let the undissolved solid settle. Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units of mg/mL or mol/L.
Figure 3: Workflow for Solubility Determination.
Spectroscopic Characterization
Spectroscopic data is indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the adjacent halogen substituents and the carboxylic acid group. The acidic proton of the carboxyl group will typically appear as a broad singlet at a downfield chemical shift (>10 ppm) and may be exchangeable with D₂O.[9]
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom, with the carboxyl carbon appearing at the most downfield position.[9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:
-
O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.
-
C-Cl and C-F Stretches: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the carbon-halogen bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 208 (for the most abundant isotopes ³⁵Cl). The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, and M+4 pattern. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[11]
Safety and Handling
As a halogenated organic acid, this compound requires careful handling to minimize exposure and ensure laboratory safety.
Hazard Identification:
Recommended Handling Practices:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Avoid inhalation of dust.[5]
-
Avoid contact with skin and eyes.[5]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong bases and oxidizing agents.[5]
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound. A comprehensive understanding of its molecular structure, physicochemical characteristics, and spectroscopic profile is fundamental for its successful application in synthetic chemistry and drug development. The outlined experimental protocols offer a standardized approach for the determination of its key physical parameters, ensuring data quality and reproducibility. By adhering to the recommended safety and handling procedures, researchers can confidently and safely utilize this versatile compound in their scientific endeavors.
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4,5-Dichloro-2-fluorobenzoic acid molecular weight
An In-depth Technical Guide to 4,5-Dichloro-2-fluorobenzoic Acid: Properties, Handling, and Application in Modern Research
Executive Summary: this compound is a halogenated aromatic carboxylic acid that serves as a critical intermediate in the synthesis of high-value chemical compounds. Its utility is most pronounced in the development of pharmaceuticals and agrochemicals, where its specific substitution pattern is leveraged to create complex molecular architectures with enhanced biological activity.[1][2][3] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's core physicochemical properties, establishing rigorous safety and handling protocols, and outlining its role in synthetic applications. Furthermore, it presents validated analytical methodologies for its quantification, ensuring purity and consistency in research and manufacturing settings. The central focus is to deliver not just data, but a framework of understanding, explaining the causality behind experimental choices and protocols.
Core Physicochemical & Structural Properties
This compound, identified by CAS Number 289039-49-2, is a cornerstone for specialized organic synthesis.[4][5][6] Its molecular characteristics are fundamental to its reactivity and application. The molecular weight of the compound is a key parameter for stoichiometric calculations in synthesis, and it is established as 209.00 g/mol .[5][6][7]
The precise arrangement of its atoms—a carboxylic acid group, a fluorine atom, and two chlorine atoms on a benzene ring—imparts specific reactivity and makes it a valuable precursor. The IUPAC name for this compound is this compound.[7]
A summary of its essential quantitative data is presented below for ease of reference.
| Property | Value | Source(s) |
| Molecular Weight | 209.00 g/mol | [5][6][7][8] |
| Exact Mass | 207.9494129 Da | [7] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [4][5][6][7] |
| CAS Number | 289039-49-2 | [4][5][7] |
| Density | 1.6 ± 0.1 g/cm³ | [5] |
| Boiling Point | 304.6°C at 760 mmHg | [5] |
| Flash Point | 138.0 ± 26.5 °C | [5] |
| InChIKey | XFOJZPTYJMXNKK-UHFFFAOYSA-N | [5][7] |
| SMILES | C1=C(C(=CC(=C1Cl)Cl)F)C(=O)O | [7] |
Rigorous Safety & Handling Protocols
The safe handling of this compound is paramount. The compound is classified with specific hazard statements under the Globally Harmonized System (GHS).[7] Adherence to established safety protocols is a self-validating system that ensures the protection of laboratory personnel and the integrity of experimental outcomes.
GHS Hazard Identification:
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to mitigate exposure risks. The selection of appropriate equipment should be grounded in established regulatory standards.
| Protection Type | Specification | Regulatory Standard (Example) |
| Hand Protection | Protective chemical-resistant gloves. | 29 CFR 1910.138: Hand Protection[4] |
| Eye & Face Protection | Chemical safety goggles or safety glasses. A face shield is recommended where splashing is a risk. | 29 CFR 1910.133: Eye and Face Protection[4] |
| Skin & Body Protection | Wear suitable protective clothing and safety shoes. | 29 CFR 1910.136: Foot Protection[4] |
| Respiratory Protection | Required in case of inadequate ventilation or when generating dust. | 29 CFR 1910.134: Respiratory Protection[4] |
Emergency First-Aid Procedures
Immediate and appropriate first-aid response is critical in the event of an accidental exposure.
-
After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[4][9]
-
After Skin Contact: Wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and launder it before reuse.[10] If skin irritation occurs, seek medical advice.[8]
-
After Eye Contact: Immediately flush eyes with running water for at least 15 minutes, ensuring complete irrigation by holding the eyelids open.[9][10] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[4]
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4]
Caption: Decision workflow for first-aid response to an exposure event.
Application in Pharmaceutical & Chemical Synthesis
This compound is not typically an end-product but rather a crucial building block. Its halogenated structure is a key feature, often used to modulate the electronic properties and metabolic stability of a target molecule, which is a common strategy in drug design.
The compound is a key intermediate in the synthesis of certain fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[2][3] Its structure provides the necessary scaffold for building the complex quinolone core. Beyond this, it serves as a versatile precursor in the development of anti-inflammatory drugs, herbicides, and advanced polymers.[1][3] The rationale for its use lies in the predictable reactivity of the carboxylic acid group for amide bond formation and other transformations, while the halogen substituents can be used to direct further synthetic steps or enhance the final product's efficacy.
Caption: Role of the title compound in a typical drug development pipeline.
Illustrative Synthetic Protocol: Halogenated Benzoic Acids
Objective: To synthesize a halogenated benzoic acid via oxidation. This process exemplifies the conversion of a methyl group on an aromatic ring into a carboxylic acid, a fundamental transformation in organic chemistry.
Materials:
-
2-fluoro-4-chlorotoluene (starting material)
-
Acetic Acid (solvent)
-
Cobalt(II) acetate tetrahydrate (catalyst)
-
Sodium bromide (co-catalyst/additive)
-
2,2'-azobis(isobutyronitrile) (AIBN, radical initiator)
-
Oxygen (oxidant)
-
Sodium Hydroxide (for pH adjustment)
-
Hydrochloric Acid (for precipitation)
Step-by-Step Methodology:
-
Reactor Charging: In a suitable pressure reactor, dissolve 2-fluoro-4-chlorotoluene, cobalt(II) acetate tetrahydrate, sodium bromide, and AIBN in acetic acid.[11] The causality here is that acetic acid serves as a solvent that is stable to oxidation, while the cobalt and bromide salts act as a catalytic system to facilitate the reaction with oxygen.
-
Initiation & Oxidation: Seal the reactor and raise the temperature to approximately 130°C. Pressurize the system with oxygen to around 1.2 MPa.[11] AIBN decomposes at this temperature to generate radicals, which initiate the oxidation of the methyl group. The cobalt catalyst cycles between its Co(II) and Co(III) oxidation states to propagate the reaction.
-
Reaction Quenching & Workup: After the reaction is complete (typically monitored by an analytical method like HPLC), cool the reactor and carefully vent the excess pressure. Pump the reaction mixture into purified water.
-
Extraction: Adjust the pH of the aqueous mixture to be strongly basic (pH 12-14) using solid sodium hydroxide.[11] This deprotonates the carboxylic acid product, forming a water-soluble carboxylate salt. This allows for extraction with an organic solvent (like MTBE) to remove any unreacted starting material or non-acidic byproducts.
-
Precipitation & Isolation: Separate the aqueous phase and adjust its pH to 1 with concentrated hydrochloric acid.[11] This protonates the carboxylate salt, causing the desired 4-chloro-2-fluorobenzoic acid product to precipitate out of the solution as a solid.
-
Purification: Collect the solid product by filtration, wash with water to remove residual salts, and dry under vacuum. The purity can be assessed by measuring its melting point and using analytical techniques.
Analytical & Quality Control Methodologies
Ensuring the identity and purity of this compound is critical for its successful use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and widely adopted technique for this purpose.[12][13]
Comparative Analysis of Quantification Methods
Different analytical techniques offer varying levels of sensitivity and selectivity. The choice depends on the specific requirements of the analysis, such as routine quality control versus trace impurity detection.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 50 - 100 ng/mL | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 150 - 300 ng/mL | 5 - 30 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Selectivity | Moderate to High | Very High |
| Note: Performance data is based on established methods for structurally similar compounds and serves as a robust framework for method development.[14] |
Protocol: UHPLC-MS/MS for Quantification
This protocol is adapted from established methods for analyzing fluorobenzoic acids in solution and provides a reliable framework for quantification.[12]
Objective: To accurately determine the concentration of this compound in a sample.
Instrumentation & Reagents:
-
UHPLC system with a tandem mass spectrometer (MS/MS) detector.
-
Reversed-phase C18 column (e.g., 3.0 x 50 mm, 1.8 µm).[12]
-
HPLC-grade solvents (e.g., acetonitrile, water).
-
Certified reference standard of this compound.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of the certified reference standard in a suitable solvent (e.g., 7:3 v/v water:acetonitrile).[12] Perform serial dilutions to create a set of calibration standards at known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the same diluent used for the standards to a concentration within the expected calibration range.
-
Chromatographic Separation:
-
Mobile Phase: A gradient of water and acetonitrile is typically used for separation on a C18 column.
-
Injection Volume: 3 µL.[12]
-
Flow Rate: Optimized for the column dimensions (e.g., 0.4-0.6 mL/min).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is effective for acidic compounds.[12]
-
Monitoring: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring the transition from the deprotonated parent ion [M-H]⁻ to a specific fragment ion.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the calibration standards against their concentrations. Determine the concentration of the unknown sample by interpolating its peak area from this curve.
Caption: A typical workflow for the analytical quantification of the target compound.
Conclusion
This compound is a specialized chemical intermediate whose value is defined by its precise molecular structure and resulting physicochemical properties. With a molecular weight of 209.00 g/mol , it is a key component in the synthetic pathways leading to a range of important pharmaceutical and agricultural products. A thorough understanding of its properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization. The application of robust analytical methods, such as UHPLC-MS/MS, ensures the quality and consistency required for advanced research and development, solidifying its role as a vital tool for the modern chemist.
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Section 1: Chemical Identity and Physicochemical Profile
An In-Depth Technical Guide to the Safe Handling of 4,5-Dichloro-2-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive safety framework for this compound (CAS No: 289039-49-2), a compound frequently utilized in laboratory research and as a building block in the synthesis of complex molecules. As a Senior Application Scientist, the objective of this document is to move beyond mere compliance and instill a deep, causal understanding of the hazards associated with this chemical and the rationale behind the prescribed safety protocols. By grounding our procedures in scientific principles, we can create a self-validating system of safety that protects researchers and ensures the integrity of their work.
A foundational understanding of a chemical's identity and physical properties is paramount to predicting its behavior under laboratory conditions and mitigating potential risks. This compound is a mono-constituent substance with the molecular formula C₇H₃Cl₂FO₂.[1][2][3] Its key properties are summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 289039-49-2 | [1][2][4] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [1][2][3] |
| Molecular Weight | 209.00 g/mol | [2] |
| Appearance | White to almost white powder/crystal | [5] |
| Boiling Point | 304.6°C at 760 mmHg | [3] |
| Flash Point | 138.0 °C | [3] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| Vapor Pressure | 0.000379 mmHg at 25°C | [3] |
| Stability | Stable under normal handling and storage conditions | [1][4] |
The low vapor pressure indicates that at room temperature, the risk of inhaling significant quantities of vapor is low.[3] However, its form as a solid powder means the primary route of exposure is through the inhalation of dust or direct contact with the skin and eyes.
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified with specific hazards that dictate our handling procedures.[1][2][3] The GHS classification provides a universally understood language for communicating the nature and severity of the risks.
-
Hazard Statements:
These classifications place the compound in Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity (Single Exposure) Category 3.[1][3] This profile is characteristic of many substituted benzoic acids, where the acidic functional group and halogen substituents contribute to irritant properties.
Caption: GHS Hazard Profile for this compound.
Section 3: Risk Mitigation and Personal Protective Equipment (PPE)
Effective safety management follows a "Hierarchy of Controls" to minimize risk. For handling this compound in a research setting, the most critical controls are engineering (ventilation) and PPE.
Caption: The Hierarchy of Controls prioritizes risk management strategies.
Causality of PPE Selection
-
Engineering Controls: To address the H335 respiratory irritation hazard, all weighing and handling of the solid powder must be performed in a certified chemical fume hood or a powder containment hood.[1][4][6] This engineering control is the primary defense against inhaling dust particles.
-
Eye and Face Protection: The H319 "Causes serious eye irritation" classification mandates the use of chemical safety goggles.[1] A face shield should be worn over the goggles during procedures with a high risk of splashing or dust generation.[1]
-
Hand Protection: To prevent skin contact and address the H315 "Causes skin irritation" hazard, chemically resistant gloves (e.g., nitrile) are required.[1][6]
-
Skin and Body Protection: A standard laboratory coat is required to protect against incidental contact.[1][7]
Protocol: PPE Donning and Doffing
This protocol is designed to prevent cross-contamination from the work area to personal spaces.
-
Donning (Putting On) - Before Entering Lab:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Put on chemical safety goggles.
-
Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off) - Before Exiting Lab:
-
Remove gloves by peeling them off from the cuff, turning them inside out without touching the exterior surface. Dispose of them in the designated waste container.
-
Remove the lab coat, folding it so the contaminated exterior is folded inward. Hang it in the designated area.
-
Remove safety goggles.
-
Crucially, wash hands thoroughly with soap and water immediately after removing all PPE. [1][4]
-
Section 4: Standard Operating Procedures for Safe Handling and Storage
Adherence to standardized procedures is essential for maintaining a safe laboratory environment.
-
Handling:
-
Always use this chemical within a well-ventilated area, preferably a fume hood, to mitigate inhalation risks (H335).[1][4][6]
-
Avoid all personal contact, including the inhalation of dust.[4]
-
Wash hands and any exposed skin thoroughly after handling to prevent irritation from residual contamination (H315).[1][4][6]
-
General occupational hygiene measures such as refraining from eating, drinking, or smoking in the laboratory are mandatory.[1][8]
-
-
Storage:
Section 5: Emergency Response Protocols
In the event of an accidental exposure or spill, a rapid and correct response is critical.
Protocol: First Aid for Exposure
Caption: Decision workflow for first aid response to exposure.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][9] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[1][9] Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][9] Remove contaminated clothing and wash it before reuse.[1][6] If skin irritation occurs, get medical advice.[1][4]
-
Eye Contact: Immediately flush eyes cautiously with water for at least 15 minutes.[1][6][9] Remove contact lenses if present and easy to do so.[1][6] Continue rinsing and seek immediate medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1][4]
Protocol: Solid Chemical Spill Cleanup
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[1] Ensure the area is well-ventilated.
-
Don PPE: At a minimum, wear a lab coat, gloves, and safety goggles with a face shield. For large spills, respiratory protection may be necessary.
-
Containment: Prevent the powder from becoming airborne.
-
Cleanup: Use dry cleanup procedures.[4] Gently sweep or shovel the material into a clearly labeled, sealable container for hazardous waste disposal.[1][4] Avoid any actions that generate dust.[1][4]
-
Decontamination: Once the bulk material is removed, decontaminate the area with a suitable solvent or soap and water, followed by a final rinse.
-
Disposal: Dispose of the collected waste, contaminated PPE, and cleaning materials as hazardous waste according to institutional and local regulations.[1][4][6]
Firefighting Measures
-
This material is not considered a significant fire risk but may burn.[4]
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[1][7]
-
Protection for Firefighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective, gas-tight chemical clothing.[1][6]
Section 6: Toxicological Profile
The toxicological information for this compound is primarily derived from its GHS classification.
-
Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1]
-
Chronic Effects: No specific data on long-term or chronic exposure is available, but as a matter of good laboratory practice, exposure should always be minimized.[4]
-
Reproductive/Developmental Toxicity: The substance is not classified as having reproductive toxicity.[1]
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its irritant nature. The key to safety lies in preventing direct contact and inhalation. This is achieved through a multi-layered approach: utilizing engineering controls like fume hoods, mandating the consistent use of appropriate PPE, adhering to strict handling and hygiene protocols, and being prepared with clear, actionable emergency procedures. By integrating these principles into all laboratory workflows, researchers can handle this compound effectively and safely.
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An In-depth Technical Guide to 4,5-Dichloro-2-fluorobenzoic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid with the IUPAC name This compound [1]. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the benzene ring, makes it a valuable and versatile building block in synthetic organic chemistry. The presence of multiple halogen atoms provides distinct electronic properties and multiple reaction sites for further functionalization, rendering it a compound of significant interest in the design and synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed plausible synthetic route with a step-by-step protocol, an analysis of its spectroscopic characteristics, and a discussion of its potential applications in research and drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [1] |
| Molecular Weight | 209.00 g/mol | [1] |
| CAS Number | 289039-49-2 | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, acetone, and ethyl acetate; sparingly soluble in water. | General knowledge |
| InChIKey | XFOJZPTYJMXNKK-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)F)C(=O)O | [1] |
Synthesis of this compound
An alternative route could involve the hydrolysis of the corresponding nitrile, 4,5-dichloro-2-fluorobenzonitrile. This method is also widely used for the synthesis of carboxylic acids[3].
Below is a detailed, self-validating experimental protocol for a plausible synthesis of this compound starting from 1,2-dichloro-4-fluorobenzene via a Friedel-Crafts acylation followed by a haloform reaction.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Haloform Reaction
This protocol is a well-established method for the synthesis of aryl carboxylic acids from the corresponding acetophenones, which are readily accessible via Friedel-Crafts acylation.
Step 1: Friedel-Crafts Acylation of 1,2-Dichloro-4-fluorobenzene
The first step involves the introduction of an acetyl group onto the 1,2-dichloro-4-fluorobenzene ring using acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃)[4]. The reaction proceeds via electrophilic aromatic substitution.
Caption: Workflow for Friedel-Crafts Acylation.
Materials:
-
1,2-Dichloro-4-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add acetyl chloride (1.1 eq) dropwise.
-
After the addition is complete, add 1,2-dichloro-4-fluorobenzene (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4,5-dichloro-2-fluorophenyl)ethan-1-one.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Haloform Reaction to Yield this compound
The resulting acetophenone derivative is then oxidized to the corresponding carboxylic acid using a haloform reaction with sodium hypochlorite (bleach).
Caption: Workflow for the Haloform Reaction.
Materials:
-
1-(4,5-Dichloro-2-fluorophenyl)ethan-1-one
-
Sodium hypochlorite solution (bleach)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Erlenmeyer flask
-
Magnetic stirrer
Procedure:
-
Dissolve the 1-(4,5-dichloro-2-fluorophenyl)ethan-1-one (1.0 eq) in a suitable solvent like dioxane or tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of sodium hypochlorite (3.3 eq) and sodium hydroxide (1.0 eq) in water and cool it in an ice bath.
-
Slowly add the solution of the acetophenone derivative to the cooled bleach solution with vigorous stirring.
-
Allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the excess sodium hypochlorite by adding a saturated solution of sodium bisulfite.
-
Wash the reaction mixture with diethyl ether to remove any unreacted starting material and the chloroform byproduct.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Analysis
The structural elucidation of this compound can be achieved through a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectroscopic data.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region. The proton at the C3 position will appear as a doublet due to coupling with the adjacent fluorine atom. The proton at the C6 position will appear as a singlet. The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals. The carbon of the carboxylic acid group will be observed in the range of 165-175 ppm. The aromatic carbons will appear in the region of 110-140 ppm, with the carbon atoms directly attached to the halogens showing characteristic chemical shifts and C-F coupling.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer[5][6]. A strong, sharp absorption band between 1680-1710 cm⁻¹ will be characteristic of the C=O stretching of the aryl carboxylic acid[7][8]. Other significant peaks will include C-Cl and C-F stretching vibrations in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (209 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M+2 and M+4 peaks having relative intensities of approximately 65% and 10% of the M⁺ peak, respectively. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).
Applications in Research and Drug Development
Halogenated benzoic acids are crucial building blocks in medicinal chemistry due to the ability of halogen atoms to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. While direct applications of this compound in marketed drugs are not prominently documented, its structural motifs are relevant to the synthesis of biologically active compounds.
For instance, the structurally related compound, 2-fluoro-4-iodoaniline, is a key intermediate in the synthesis of the MEK inhibitor Trametinib [9][10][11]. Trametinib is used in the treatment of various cancers, including melanoma[11]. The synthesis of Trametinib involves the coupling of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea with a pyridotrione derivative[9][10].
Caption: Structural relevance to Trametinib synthesis.
The reactivity of this compound allows for various chemical transformations, making it a versatile scaffold for library synthesis in drug discovery programs. The carboxylic acid group can be readily converted to esters, amides, and other derivatives. The halogen atoms can participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce further molecular diversity.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is predicted to be an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. Its unique halogenation pattern offers multiple avenues for chemical modification. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, a predictive analysis of its spectroscopic features, and a discussion of its potential applications. As research in medicinal chemistry continues to advance, the utility of such versatile building blocks will undoubtedly continue to grow.
References
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-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
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Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
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IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. - ResearchGate. Available at: [Link]
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2-Fluoro-4-iodoaniline: An Essential Intermediate for Chemical Synthesis. Available at: [Link]
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Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - NIH. Available at: [Link]
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EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of 4,5-Dichloro-2-fluorobenzoic Acid
Introduction
4,5-Dichloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid with the chemical formula C₇H₃Cl₂FO₂ and a molecular weight of approximately 209.00 g/mol .[1][2] Its structural complexity, featuring three distinct halogen substituents, makes it a valuable intermediate in the synthesis of specialized agrochemicals and pharmaceutical compounds.[2] The precise arrangement of these substituents is critical to the functionality of the final products, necessitating rigorous structural confirmation and purity assessment.
This guide provides an in-depth framework for the spectroscopic characterization of this compound. As definitive, published spectra for this specific compound are not centrally aggregated, this document is structured from the perspective of a senior scientist outlining the predictive analysis and experimental workflows required to unequivocally confirm its identity and purity. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, explaining the causal relationships between molecular structure and spectral output.
Molecular Structure and Predicted Spectroscopic Fingerprints
The foundation of any spectroscopic analysis is a thorough understanding of the molecule's structure. The arrangement of the fluoro, chloro, and carboxylic acid groups on the benzene ring dictates the electronic environment of each atom, giving rise to a unique set of spectroscopic signals.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the carbon skeleton and the positions of its substituents.
Proton (¹H) NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and shifts the acidic proton to a downfield region, preventing overlap with other signals.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[3]
-
Data Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
Predicted Spectrum and Interpretation:
The structure predicts three distinct proton signals: one for the carboxylic acid and two for the aromatic protons at the C3 and C6 positions.
| Predicted Signal | Approx. Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| 1H (acidic) | > 12 | Singlet (broad) | - | -COOH |
| 1H (aromatic) | 7.8 - 8.2 | Doublet | J(H-F) ≈ 7-9 | H6 |
| 1H (aromatic) | 7.5 - 7.9 | Doublet | J(H-F) ≈ 4-6 | H3 |
-
Causality: The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield due to its acidic nature and hydrogen bonding. The aromatic protons (H3 and H6) are doublets. H6 is ortho to the carboxylic acid and meta to a chlorine, but its splitting is dominated by a ~8 Hz coupling to the fluorine atom four bonds away (⁴JHF). H3 is ortho to the fluorine, resulting in a larger three-bond coupling (³JHF) of ~4-6 Hz. The electron-withdrawing nature of the halogens and the carboxyl group shifts these protons downfield compared to benzene (7.34 ppm).
Carbon-13 (¹³C) NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition: A standard broadband proton-decoupled ¹³C spectrum is acquired. A DEPT-135 experiment can be run subsequently to differentiate between CH and quaternary carbons.
Predicted Spectrum and Interpretation:
The molecule's asymmetry means all seven carbon atoms are chemically unique and should produce seven distinct signals.
| Predicted Signal | Approx. Chemical Shift (ppm) | Multiplicity (in ¹³C{¹H} spectrum) | Assignment |
| 1C | 164-168 | Singlet (or Doublet due to C-F) | C =O |
| 1C | 158-162 | Doublet (¹JCF ≈ 240-260 Hz) | C 2-F |
| 1C | 135-140 | Singlet (or Doublet due to C-F) | C 4-Cl |
| 1C | 132-136 | Singlet (or Doublet due to C-F) | C 5-Cl |
| 1C | 130-134 | Singlet (or Doublet due to C-F) | C 6-H |
| 1C | 120-125 | Singlet (or Doublet due to C-F) | C 1-COOH |
| 1C | 118-122 | Doublet (²JCF ≈ 20-25 Hz) | C 3-H |
-
Causality: The most prominent feature is the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine (C2), which appears as a doublet. The other carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF), appearing as smaller doublets, which aids in assignment. The carboxylic carbon (C=O) is the most downfield among the sp² carbons. The carbons attached to chlorine (C4, C5) are also significantly downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: For a solid sample, either press a KBr pellet containing a small amount of the compound or use an Attenuated Total Reflectance (ATR) accessory.[4] ATR is often preferred for its simplicity and speed.
-
Data Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹.
Predicted Spectrum and Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 2500-3300 (very broad) | O-H stretch (carboxylic acid) | Confirms the presence of the carboxylic acid, broadened by hydrogen bonding. |
| ~1700 | C=O stretch (carboxylic acid) | Strong, sharp absorption indicating the carbonyl group. |
| 1550-1600 | C=C stretch (aromatic) | Indicates the presence of the benzene ring. |
| ~1300 | C-O stretch | Associated with the carboxylic acid group. |
| 1100-1250 | C-F stretch | Strong absorption confirming the carbon-fluorine bond. |
| 600-800 | C-Cl stretch | Confirms the presence of the carbon-chlorine bonds. |
-
Trustworthiness: The simultaneous observation of the very broad O-H stretch and the strong C=O stretch is a highly reliable confirmation of the carboxylic acid functional group.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe or after separation by Gas Chromatography (GC-MS), if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation and create charged ions.
-
Detection: Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.
Predicted Spectrum and Interpretation:
-
Molecular Ion (M⁺): The key to identifying this compound is the isotopic pattern of the molecular ion peak. Chlorine has two abundant isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, this results in a characteristic cluster of peaks.
-
M⁺: (containing two ³⁵Cl atoms) at m/z ≈ 208
-
[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) at m/z ≈ 210
-
[M+4]⁺: (containing two ³⁷Cl atoms) at m/z ≈ 212
-
-
Isotopic Abundance Ratio: The relative intensities of these peaks will be approximately 100:65:10 (or 9:6:1), which is a definitive signature for a dichlorinated compound.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
References
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
4-Chloro-2,5-difluorobenzoic acid - Optional[1H NMR] - Spectrum - SpectraBase. Wiley-VCH GmbH. [Link]
-
This compound | C7H3Cl2FO2 | CID 2774015. PubChem, National Center for Biotechnology Information. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138. PubChem, National Center for Biotechnology Information. [Link]
-
Benzoic acid, 4-fluoro-. NIST WebBook. [Link]
-
2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. [Link]
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An In-depth Technical Guide to the Solubility of 4,5-Dichloro-2-fluorobenzoic Acid in Organic Solvents
Abstract
This technical guide offers a comprehensive analysis of the solubility of 4,5-dichloro-2-fluorobenzoic acid in organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and chemical synthesis. In the absence of extensive compiled quantitative solubility data for this specific compound, this guide provides a robust framework for predicting solubility based on fundamental physicochemical principles and the structural characteristics of the molecule. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of solubility using the equilibrium shake-flask method. By integrating theoretical insights with practical, actionable methodologies, this document serves as an essential resource for optimizing reaction conditions, purification processes, and formulation strategies involving this compound.
Introduction to this compound
This compound (CAS No: 289039-49-2) is a halogenated aromatic carboxylic acid.[1][2] Its molecular structure, featuring a benzene ring substituted with two chlorine atoms, a fluorine atom, and a carboxylic acid group, imparts a unique combination of physicochemical properties that are significant in medicinal chemistry and materials science. As an intermediate or building block, understanding its behavior in various solvent systems is paramount for controlling reaction kinetics, maximizing yield, and achieving desired product purity.
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly influences its bioavailability, formulation, and the design of synthetic routes. This guide will delve into the factors governing its solubility and provide the necessary tools to evaluate it in a laboratory setting.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂FO₂ | [1] |
| Molecular Weight | 209.00 g/mol | [1] |
| Melting Point | 148 - 150 °C | [3] |
| Boiling Point (Predicted) | 304.6 °C at 760 mmHg | [4] |
| pKa (Predicted) | The acidity is influenced by multiple electron-withdrawing groups, suggesting a lower pKa than benzoic acid (pKa ≈ 4.2).[5][6][7] | N/A |
| XLogP3 (Predicted) | 2.8 | [1][4] |
| Polar Surface Area (PSA) | 37.3 Ų | [1][4] |
The predicted octanol-water partition coefficient (XLogP3) of 2.8 suggests a notable hydrophobic character, while the polar carboxylic acid group provides a site for hydrophilic interactions.[1][4] This amphiphilic nature indicates that its solubility will be highly dependent on the chosen solvent.
Theoretical Principles of Solubility
The adage "like dissolves like" serves as a primary guideline for predicting solubility.[8] This principle is rooted in the intermolecular forces between the solute (this compound) and the solvent molecules.
The Role of Polarity and Intermolecular Forces
-
Polar Solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile): These solvents can engage in strong dipole-dipole interactions and, if protic (like alcohols), can act as hydrogen bond donors and acceptors. The carboxylic acid group of the solute is the primary site for hydrogen bonding.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents primarily interact through weaker London dispersion forces. The dichlorinated benzene ring of the solute is hydrophobic and will interact favorably with these solvents.
-
Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents possess significant dipole moments but lack acidic protons for hydrogen bond donation. They can, however, accept hydrogen bonds from the solute's carboxylic acid group.
Influence of Substituents on Solubility
The solubility of a substituted benzoic acid is a complex interplay of several factors contributed by its substituents:
-
Electron-Withdrawing Groups (EWGs): The chlorine and fluorine atoms are strongly electron-withdrawing, which increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[6][7] This enhanced acidity can increase solubility in basic organic solvents (e.g., pyridine) through acid-base reactions.
-
Hydrophobicity: The halogen substituents significantly increase the lipophilicity and hydrophobicity of the molecule. This generally leads to higher solubility in nonpolar and moderately polar organic solvents and lower solubility in highly polar solvents like water.
-
Crystal Lattice Energy: The arrangement of molecules in the solid state influences the energy required to break the crystal lattice, which is a key component of the dissolution process. Factors like molecular symmetry and intermolecular interactions in the crystal affect the melting point and, consequently, the solubility. A higher melting point often correlates with lower solubility.
Given the structure of this compound, it is reasonable to predict higher solubility in moderately polar to polar aprotic solvents (like THF, acetone, ethyl acetate) and polar protic solvents (like ethanol and methanol) where a balance of interactions with the hydrophobic ring and the polar carboxylic acid group can be achieved. Its solubility is expected to be lower in purely nonpolar solvents like hexane and in highly polar, aqueous systems.
Experimental Determination of Solubility: The Shake-Flask Method
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[9][10] This protocol is considered the gold standard and involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.
Required Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
Experimental Workflow Diagram
Caption: Workflow for solubility determination using the shake-flask method.
Step-by-Step Protocol
-
Preparation of Solutions: Add an excess amount of solid this compound to a glass vial containing a precisely known volume of the chosen organic solvent. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.[11]
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for an adequate duration, typically 24 to 48 hours, to ensure thermodynamic equilibrium is achieved.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For finer suspensions, centrifugation is recommended to pellet the undissolved solid.[12]
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a chemically resistant syringe filter (e.g., PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.[9]
-
Quantification:
-
Accurately dilute the clear, filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the standards and the diluted sample using a validated analytical method, such as HPLC-UV.[12]
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Account for the dilution factor to calculate the final solubility of this compound in the solvent. Report the results in units such as mg/mL or mol/L at the specified temperature.
Safety and Handling
As a halogenated aromatic compound, this compound requires careful handling to minimize exposure.[13]
-
Hazard Profile: This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][3]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]
-
Handling Precautions: Avoid inhalation of dust and direct contact with skin and eyes.[3] Wash hands thoroughly after handling.
-
Solvent Hazards: The organic solvents used in solubility studies often have their own associated hazards (e.g., flammability, toxicity).[15] Always consult the Safety Data Sheet (SDS) for each solvent and handle them accordingly.
-
Waste Disposal: Dispose of all chemical waste, including unused compound and solutions, in accordance with local, state, and federal regulations. Halogenated organic waste should typically be segregated.[3]
Conclusion
While specific quantitative solubility data for this compound remains sparse in the public domain, a robust understanding of its physicochemical properties and the fundamental principles of solubility allows for reasoned predictions of its behavior in various organic solvents. The molecule's halogenated, hydrophobic benzene ring combined with its polar, acidic carboxylic group suggests optimal solubility in solvents of intermediate to high polarity that can engage in both nonpolar and hydrogen-bonding interactions. For definitive quantitative data, the detailed shake-flask experimental protocol provided in this guide offers a reliable and accurate methodology. Adherence to proper safety protocols is essential when handling this and other halogenated organic compounds. This guide equips researchers with both the theoretical foundation and the practical tools necessary to effectively work with this compound in a research and development setting.
References
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International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Taft, R. W., & Smith, J. C. (1953). A Quantitative Structure Property Relationship (QSPR) study was performed to develop a model that relates the structures of 150 drug organic compounds to their aqueous solubility (log S(w)). Journal of the American Chemical Society, 75(17), 4156-4162.
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Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3). [Link]
- Dehghani, H., et al. (2010). Prediction of aqueous solubility of druglike organic compounds using partial least squares, back-propagation network and support vector machine.
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Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
- Singh, A., & Kumar, A. (2019). QSAR and QSPR model development and comparison for drugs having low solubility. Journal of Molecular Modeling, 25(9), 273.
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
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PSFC. (n.d.). Halogenated Solvents. MIT Plasma Science and Fusion Center. Retrieved from [Link]
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Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1971). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 36(8), 1147-1151. [Link]
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The Test Mag. (n.d.). Effect of halogens in benzoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]
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Semantic Scholar. (2013, May 15). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. Retrieved from [Link]
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Sidgwick, N. V., & Ewbank, E. K. (1921). CVII.—The influence of position on the solubilities of the substituted benzoic acids. Journal of the Chemical Society, Transactions, 119, 979-990. [Link]
- BenchChem. (n.d.). A Comparative Guide to the Solubility of Dichlorobenzenesulfonic Acid Isomers.
- S. S. Williams, et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1403.
-
Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity. Retrieved from [Link]
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NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 4.4: Solubility. Retrieved from [Link]
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University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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A Technical Guide to the Procurement and Quality Control of 4,5-Dichloro-2-fluorobenzoic Acid for Pharmaceutical Research and Development
This in-depth technical guide is intended for researchers, scientists, and drug development professionals who utilize 4,5-Dichloro-2-fluorobenzoic acid (CAS No. 289039-49-2) as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of commercial suppliers, potential synthetic impurities, and robust analytical methodologies for quality control, ensuring the integrity and success of your research and development endeavors.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a halogenated aromatic carboxylic acid of significant interest in the pharmaceutical industry. Its unique substitution pattern makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.[1] The presence and specific placement of the chlorine and fluorine atoms on the benzoic acid scaffold can profoundly influence the physicochemical properties, metabolic stability, and biological activity of the final drug candidate.[2] For instance, halogenation is a common strategy in drug design to enhance binding affinity to target proteins and improve pharmacokinetic profiles.[3] Therefore, the purity and quality of this starting material are of paramount importance, as even trace impurities can have cascading negative effects on the yield, purity, and safety of the final API.
Commercial Suppliers: A Comparative Overview
A number of chemical suppliers offer this compound. However, the available grades, purity levels, and documentation can vary significantly. For research and drug development applications, it is crucial to source material from reputable suppliers who can provide comprehensive analytical data.
| Supplier | Stated Purity | Availability | Notes |
| GIHI CHEMICALS CO.,LIMITED | Not specified | Inquire | A manufactory with several years of experience, offering a range of chemical products for various industries including medicine and health.[4] |
| CHEMLYTE SOLUTIONS CO.,LTD | Not specified | Inquire | A China-based manufactory established in 2019.[5] |
| Apollo Scientific | ≥95% | 1g, 5g, 10g | Provides basic physicochemical properties and safety information. |
| Sigma-Aldrich | 98% (from partner) | Inquire | Offers the product through a partner, with some physical properties listed. |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 25g, 100g | Provides melting point and appearance specifications. |
| Chem-Impex | ≥98% (GC) | Inquire | Specifies melting point and appearance.[6] |
Note: The information in this table is based on publicly available data and is subject to change. It is imperative to contact the suppliers directly for the most current specifications and to request a Certificate of Analysis (CoA) for each batch.
Synthesis, Potential Impurities, and the Imperative of Purity
Common synthetic strategies for halogenated benzoic acids often involve multi-step processes that can introduce various impurities.[8][9] These can include:
-
Starting Material Residues: Incomplete reaction can lead to the presence of the immediate precursor in the final product.
-
Isomeric Impurities: Non-selective halogenation or side reactions can result in the formation of other positional isomers of dichloro-fluorobenzoic acid.
-
Over- or Under-halogenated Species: The reaction may yield mono-chlorinated or tri-chlorinated benzoic acid derivatives.
-
Residual Solvents: Solvents used during the synthesis and purification steps may be present in the final product.
-
Reagents and Catalysts: Traces of reagents and catalysts used in the synthetic process can be carried through to the final product.
The presence of such impurities can have significant consequences in drug development.[10] They can lead to the formation of undesired byproducts in subsequent synthetic steps, potentially impacting the yield and purity of the API. Furthermore, some impurities may be reactive or toxic, posing a safety risk. Regulatory bodies such as the FDA and ICH have stringent guidelines on the identification and control of impurities in drug substances.
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Foreword: The Imperative of Purity in Pharmaceutical Synthesis
An In-Depth Technical Guide to the Purity Analysis of 4,5-Dichloro-2-fluorobenzoic Acid
Prepared by: Senior Application Scientist, Pharmaceutical Analytics Division
In the landscape of pharmaceutical development, the journey from a chemical intermediate to a life-saving Active Pharmaceutical Ingredient (API) is governed by an uncompromising principle: purity. Intermediates are the foundational building blocks of APIs, and their quality directly dictates the safety, efficacy, and stability of the final drug product.[1] this compound is a key intermediate in the synthesis of various pharmaceutical compounds, where its specific halogenation pattern is crucial for the final molecule's biological activity.[2]
Even trace impurities can carry through the synthetic pathway, potentially leading to the formation of toxic by-products, reduced API yield, or unforeseen side effects in patients.[3] Therefore, a robust, multi-faceted analytical strategy to assess the purity of this intermediate is not merely a quality control measure; it is a fundamental pillar of regulatory compliance and patient safety.[4][5]
This guide provides an in-depth exploration of the core analytical techniques and strategic workflows for the comprehensive purity analysis of this compound. We will move beyond procedural lists to explain the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to build self-validating and scientifically sound purity assessment systems.
The Analyte Profile: Understanding this compound and Its Impurity Landscape
Before designing an analytical strategy, we must understand the target molecule and the potential impurities that may arise during its synthesis and storage.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂FO₂ | [6] |
| Molecular Weight | 209.00 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| CAS Number | 289039-49-2 | [6] |
Potential Impurity Classes:
The purity profile of this compound is intrinsically linked to its synthetic route. Impurities can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, reagents, and by-products from side reactions. Positional isomers (e.g., 2,4-dichloro-5-fluorobenzoic acid) are common challenges in aromatic substitution reactions and represent a critical class of impurities to monitor.[2]
-
Intermediates: Incomplete reaction progression can leave residual intermediates from preceding synthetic steps.
-
Degradation Products: The compound may degrade under specific conditions of heat, light, or pH, leading to new chemical entities.
-
Residual Solvents: Solvents used during reaction and purification steps can be retained in the final product.
A thorough understanding of the synthetic pathway is the most powerful tool for predicting the likely impurities, allowing for the development of targeted, selective analytical methods.
The Analytical Toolkit: A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A truly robust assessment relies on an orthogonal approach, where different methods provide complementary information. The relationship between these core techniques is foundational to a comprehensive analysis.
Caption: Interrelation of core analytical techniques for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
For a non-volatile compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the primary method for determining purity and quantifying impurities. It excels at separating compounds with subtle differences in polarity, making it ideal for distinguishing between closely related isomers.
The Causality of Method Design: The goal is to achieve baseline separation between the main peak (this compound) and all potential process-related impurities.
-
Column Choice: A C18 column is the standard choice due to its hydrophobic stationary phase, which effectively retains aromatic compounds.
-
Mobile Phase: A mixture of an aqueous acidic buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (acetonitrile or methanol) is used. The acid in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.
-
Detection: A Diode Array Detector (DAD) or UV detector is ideal. Aromatic compounds like this have strong UV absorbance. A DAD provides the added benefit of acquiring a full UV spectrum for each peak, which can help in peak identification and purity assessment.
Experimental Protocol: HPLC Purity Assay
-
System Preparation:
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and DAD.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 mixture of Acetonitrile and Water.
-
-
Standard and Sample Preparation:
-
Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Preparation (0.1 mg/mL): Prepare the sample to be tested in the same manner as the working standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |
-
-
Data Analysis:
-
Inject the diluent (blank), followed by the reference standard and the sample.
-
Calculate the purity using the area percent normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Caption: A typical workflow for HPLC-based purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Structural Clues
While HPLC is the primary tool for the main analyte, GC-MS is indispensable for two key areas: the analysis of volatile residual solvents and the high-resolution separation of certain isomers after derivatization. The low volatility of benzoic acids necessitates a derivatization step to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl ester).[7][8] This process makes the molecule suitable for GC analysis and often improves chromatographic separation between closely related compounds.[9]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization (Methylation Example):
-
Accurately weigh ~1 mg of the this compound sample into a vial.
-
Add a suitable solvent (e.g., methanol) and a derivatizing agent such as trimethylsilyldiazomethane or BF₃·MeOH.
-
Heat the reaction mixture as required to drive the esterification to completion.[7]
-
Evaporate the solvent and reconstitute in a GC-compatible solvent like hexane or ethyl acetate.
-
-
GC-MS Conditions:
-
GC System: GC equipped with a split/splitless injector and coupled to a Mass Spectrometer.
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-450.
-
-
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra to a reference standard library or by interpreting the fragmentation patterns.
-
Quantify relative to an internal standard for greater accuracy.
-
Spectroscopic Confirmation: The Identity Gatekeepers
Chromatography separates components, but spectroscopy confirms their identity. For regulatory submissions, unambiguous structural confirmation is mandatory.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for molecular structure elucidation. ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete and unambiguous fingerprint of the molecule.[10] It can confirm the precise substitution pattern on the aromatic ring and is highly effective for identifying and quantifying isomeric impurities, often without the need for a reference standard of the impurity itself.
-
Mass Spectrometry (MS): As a standalone technique or coupled with chromatography (LC-MS/GC-MS), MS provides the molecular weight of the compound and its impurities.[11][12][13] High-resolution mass spectrometry (HRMS) can yield an exact mass, which helps in determining the elemental composition, a powerful tool for identifying unknown impurities.
-
Infrared (IR) Spectroscopy: FTIR provides a rapid confirmation of the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and vibrations associated with the halogenated aromatic ring. It serves as a quick and effective identity check.
The Integrated Workflow: From Sample to Certificate of Analysis
A robust purity analysis protocol integrates these techniques into a logical sequence. This ensures that all aspects of purity—identity, assay, specific impurities, and residual volatiles—are thoroughly assessed.
Caption: Integrated workflow for comprehensive purity analysis.
Conclusion: A Commitment to Quality
The purity analysis of this compound is a critical, multi-step process that underpins the quality and safety of downstream pharmaceutical products. An integrated approach, leveraging the strengths of chromatography for separation (HPLC, GC) and spectroscopy for identification (NMR, MS, IR), is essential for a comprehensive and defensible purity assessment. By understanding the "why" behind each analytical choice, from mobile phase modifiers in HPLC to the necessity of derivatization in GC, scientists can develop robust, self-validating methods that meet the stringent requirements of the pharmaceutical industry. This commitment to analytical excellence ensures that every batch of this vital intermediate is fit for purpose, safeguarding the integrity of the drug development pipeline and, ultimately, the well-being of patients.
References
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- Ensuring Safety Starts with Quality: Why It Matters in Pharmaceutical Intermediates. This article discusses the importance of quality control for pharmaceutical intermediates, highlighting how their purity impacts the safety and efficacy of the final API and mentioning common testing methods.
- Understanding Purity Standards for Pharmaceutical Intermediates like 3-Fluoro-o-xylene.
- Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. This source emphasizes the need for stringent quality standards, GMP compliance, and process validation for pharmaceutical intermediates to ensure the safety and efficacy of final drug products.
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- The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry.
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- Supporting Information for a chemical synthesis paper.
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- Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note.
- Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
- A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification.
- Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. This work presents a methodology for profiling carboxylic acids using derivatization followed by LC-Orbitrap HRMS, highlighting advanced MS techniques.
- Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. This abstract discusses an ion chromatography method coupled with mass spectrometry for the analysis of fluorobenzoic acids.
- Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS).
- IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
- 4-Chloro-2-fluorobenzoic acid synthesis - ChemicalBook. This entry provides information on the synthesis of a related isomer, which can inform potential by-products in the synthesis of the target molecule.
- 2,4-Dichloro-5-fluorobenzoic acid - Chem-Impex. This product page describes the applications of a positional isomer, 2,4-dichloro-5-fluorobenzoic acid, as a key intermediate in pharmaceuticals and agrochemicals.
- The Crucial Role of 2,4-Dichloro-5-fluorobenzoic Acid in Pharmaceutical Synthesis. This article highlights the importance of 2,4-dichloro-5-fluorobenzoic acid as a precursor in the synthesis of antibacterial agents like Ciprofloxacin.
- p-FLUOROBENZOIC ACID - Organic Syntheses Procedure.
- 2,4-Dichloro-5-fluorobenzoic Acid 86522-89-6 | Tokyo Chemical Industry (India) Pvt. Ltd. This is a commercial product listing that provides purity specifications (>98.0% by GC)
- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. This research article discusses the synthesis and properties of various chloro- and fluoro-substituted benzoic acids, relevant for understanding the chemistry of the target molecule.
- HPLC Methods for analysis of Benzoic acid - HELIX Chromatography.
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. This patent describes a synthetic route that involves the nitration of a related fluorobenzoic acid, highlighting the potential for impurities.
- Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. This communication discusses the use of various fluorobenzoic acids in pharmaceutical formulations, underscoring their relevance in drug development.
- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.
- Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures. This note describes an HPLC method for monitoring a reaction involving a structurally related compound, providing a practical example of method development for purity analysis.
- 2-Chloro-4-fluorobenzoic acid(2252-51-9) | BLD Pharm.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. This review discusses the synthesis and application of aminobenzoic acids, which share the benzoic acid scaffold with the target molecule.
- HPLC methods for recently approved pharmaceuticals. This book is a collection of HPLC methods for analyzing various pharmaceuticals, serving as a general reference for HPLC method development.
- CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents.
- 2-Chloro-4-fluorobenzoic acid(2252-51-9) 13C NMR spectrum - ChemicalBook.
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The Strategic Utility of 4,5-Dichloro-2-fluorobenzoic Acid in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
In the landscape of contemporary drug discovery, the strategic incorporation of halogenated scaffolds is a cornerstone of rational drug design. Among these, 4,5-Dichloro-2-fluorobenzoic acid, a polysubstituted aromatic carboxylic acid, presents a unique combination of physicochemical properties that make it a valuable building block for medicinal chemists. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry, offering insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthetic Versatility
This compound (MW: 209.00 g/mol ) is a crystalline solid that is stable under normal handling and storage conditions.[1][2] Its structure is characterized by the presence of two chlorine atoms, a fluorine atom, and a carboxylic acid group on a benzene ring. This unique substitution pattern offers several advantages in drug design and synthesis.
The presence of halogens, particularly fluorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3] Fluorine's high electronegativity can modulate the acidity of the carboxylic acid group and influence the electronic environment of the entire molecule, potentially enhancing binding affinity to biological targets. The dichloro substitution pattern contributes to the molecule's lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets.
From a synthetic standpoint, the carboxylic acid group serves as a versatile handle for a variety of chemical transformations, most notably the formation of amides and esters. The halogen atoms also provide opportunities for cross-coupling reactions, allowing for the construction of complex molecular architectures.
Applications in the Synthesis of Bioactive Molecules
While specific, publicly documented examples of marketed drugs derived directly from this compound are not abundant, its structural motifs are present in various classes of bioactive compounds, and it serves as a critical intermediate in their synthesis.[1] The isomeric 2,4-dichloro-5-fluorobenzoic acid, for instance, is a well-known precursor in the synthesis of quinolone antibiotics.[4][5] This highlights the general utility of dichlorofluorinated benzoic acids in the development of potent therapeutic agents.
Kinase Inhibitors
The 4,5-dichloro-2-fluorophenyl moiety is a recurring structural feature in the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors is a major focus of modern drug discovery.
The design of potent and selective kinase inhibitors often involves the exploration of various substitution patterns on aromatic rings to optimize interactions with the ATP-binding pocket of the kinase. The specific arrangement of halogens on the phenyl ring of this compound can contribute to favorable binding interactions, including hydrogen bonding and halogen bonding, with key amino acid residues in the kinase active site.
Experimental Protocols
General Synthesis of N-Aryl-4,5-dichloro-2-fluorobenzamides
This protocol describes a general method for the synthesis of amide derivatives from this compound, a common first step in creating a library of potential drug candidates.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Substituted aniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Magnetic stirrer and stirring bar
-
Round-bottom flasks
-
Condenser
-
Dropping funnel
-
Ice bath
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). The solvent and excess reagent are then removed under reduced pressure to yield the crude 4,5-dichloro-2-fluorobenzoyl chloride.
-
Amide Formation: In a separate flask, dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 4,5-dichloro-2-fluorobenzoyl chloride in anhydrous DCM and add it dropwise to the aniline solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Work-up and Purification: Upon completion of the reaction, wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-4,5-dichloro-2-fluorobenzamide.
Structure-Activity Relationship (SAR) Insights
The synthesis of a library of N-aryl-4,5-dichloro-2-fluorobenzamides allows for the exploration of the structure-activity relationship. By systematically varying the substituents on the aniline ring, medicinal chemists can probe the steric and electronic requirements for optimal biological activity.
Key Considerations for SAR Studies:
-
Electronic Effects: Introduction of electron-donating or electron-withdrawing groups on the aniline ring can modulate the overall electronic properties of the molecule and influence its interaction with the biological target.
-
Steric Hindrance: The size and position of substituents on the aniline can impact the molecule's ability to fit into the binding pocket of the target protein.
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the aniline substituent can lead to additional interactions with the target, potentially increasing potency and selectivity.
The data gathered from these studies can be used to build quantitative structure-activity relationship (QSAR) models to guide the design of more potent and selective compounds.
Future Directions and Conclusion
This compound represents a versatile and valuable building block in medicinal chemistry. Its unique substitution pattern offers a strategic advantage in the design of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies. While the full potential of this scaffold is still being explored, the foundational principles of medicinal chemistry suggest that derivatives of this compound hold significant promise for the development of the next generation of medicines. Further investigation into the synthesis and biological evaluation of diverse libraries of compounds derived from this starting material is warranted and is expected to yield novel drug candidates with improved efficacy and safety profiles.
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- Google Patents. JPH0647568B2 - Method for producing 2,4-dichloro-5-fluorobenzoic acid.
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PubChem. This compound. [Link]
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PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]
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4,5-Dichloro-2-fluorobenzoic Acid: A Strategic Building Block in Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dichloro-2-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid that has emerged as a cornerstone intermediate in the synthesis of complex organic molecules. Its unique arrangement of electron-withdrawing halogen substituents and a versatile carboxylic acid handle imparts a distinct reactivity profile, making it an invaluable tool for medicinal chemists and process development scientists. This guide provides a comprehensive overview of its physicochemical properties, core reactivity, established synthetic routes, and critical applications, particularly in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Detailed experimental protocols and mechanistic diagrams are provided to offer field-proven insights and enable its effective utilization in research and development settings.
Introduction: The Strategic Value of Polysubstituted Scaffolds
In the landscape of drug discovery and materials science, the precise arrangement of functional groups on an aromatic core is paramount for dictating biological activity, pharmacokinetic properties, and material characteristics. This compound (CAS No. 289039-49-2) represents a highly strategic scaffold. The fluorine atom, positioned ortho to the carboxylic acid, and the two chlorine atoms create a unique electronic and steric environment. This substitution pattern allows for selective, predictable transformations at multiple sites on the molecule, including the carboxylic acid group and the aromatic ring itself. Its utility is most pronounced in the synthesis of APIs and agrochemicals, where its structure contributes to the efficacy and selectivity of the final products.[1][2]
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 289039-49-2 | [1][3] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [3][4] |
| Molecular Weight | 209.00 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | Data not consistently available | N/A |
| IUPAC Name | This compound | [4] |
| InChIKey | XFOJZPTYJMXNKK-UHFFFAOYSA-N | [1][4] |
Safety & Handling:
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[4]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][5]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[3][5] All handling should occur within a well-ventilated fume hood.[3][5]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5][6] Keep away from strong bases and strong oxidizing agents.[3]
-
Spill Management: In case of a spill, avoid generating dust.[5] Clean up spills immediately using dry methods (sweep or vacuum) and place the material in a sealed container for disposal.[5] Prevent spillage from entering drains or waterways.[5]
Core Reactivity and Mechanistic Insights
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The interplay between the carboxylic acid and the halogenated aromatic ring allows for a diverse range of chemical transformations.
The carboxylic acid is a primary site for modification, most commonly through esterification and amidation. These reactions are fundamental for creating derivatives with altered solubility, for bioconjugation, or for installing protecting groups.[1]
-
Esterification: Conversion to an ester is readily achieved under standard conditions (e.g., acid catalysis with an alcohol). This transformation is often used to modify the compound's physical properties or to protect the carboxylic acid during subsequent reactions on the aromatic ring.[1]
-
Amidation: Formation of an amide bond is critical for linking this building block to amines, including amino acids or protein side chains. The carboxylic acid is typically activated first, for example, by conversion to an acyl chloride (using thionyl chloride or oxalyl chloride) or through coupling reagents like DCC or EDC, before reaction with a primary or secondary amine.
The electronic nature of the aromatic ring is heavily influenced by the three electron-withdrawing halogen substituents. This makes the ring electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr).
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being the most electronegative halogen and positioned ortho and para to the activating chlorine and carboxylate groups, is the most likely leaving group in an SNAr reaction. This allows for the regioselective introduction of nucleophiles such as amines, alkoxides, or thiolates, providing a powerful method for building molecular complexity.
-
Cross-Coupling Reactions: The presence of two distinct types of halogens (fluorine and chlorine) opens the door for selective cross-coupling reactions.[1] Conditions can often be tuned to favor the reaction at one of the C-Cl bonds, for instance, in Suzuki-Miyaura or Buchwald-Hartwig couplings, leaving the C-F bond intact for subsequent transformations. This orthogonality is a key strategic advantage.[1]
Caption: Key synthetic transformations of this compound.
Established Synthetic Routes
The industrial-scale synthesis of this compound typically relies on building the functionalized aromatic ring from simpler, readily available halogenated precursors. A common and robust strategy involves a two-step sequence: Friedel-Crafts acylation followed by an oxidation reaction.[1]
-
Friedel-Crafts Acylation: The synthesis begins with a suitable halogenated benzene derivative, such as 1,2-dichloro-4-fluorobenzene. This starting material is reacted with an acylating agent like acetyl chloride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] The electrophilic acylium ion adds to the aromatic ring, preferentially at the position para to the fluorine atom, which is the most activated and sterically accessible site.[1]
-
Oxidation: The resulting ketone (e.g., 1-(4,5-dichloro-2-fluorophenyl)ethan-1-one) is then oxidized to the corresponding carboxylic acid. A classic method for this transformation is the haloform reaction, using a solution of sodium hypochlorite or hypobromite, which selectively oxidizes the acetyl group to a carboxylate salt. Subsequent acidification yields the final product, this compound.
Caption: Synthetic workflow for this compound.
Applications in Synthesis: Illustrative Case Studies
The strategic importance of this building block is best illustrated by its application in the synthesis of high-value molecules.
-
Pharmaceuticals: This compound is a critical intermediate in the synthesis of various APIs. It is particularly valuable in creating novel quinolone and fluoroquinolone antibiotics, where the fluorine atom is a common feature for enhancing antibacterial activity and improving pharmacokinetic profiles.[7][8] Its structure provides the necessary framework for constructing the core of these complex therapeutic agents.[8] It has also been utilized in the development of novel pain medications.[1]
-
Agrochemicals: In agricultural science, this compound serves as a key precursor for modern herbicides and pesticides.[1] The specific halogenation pattern is often crucial for the molecule's ability to selectively target pests or weeds while minimizing harm to crops, contributing to improved efficacy and better environmental profiles.[1][2]
Field-Proven Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and scale.
This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester, a common step to protect the acid or modify its solubility.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagents: Add methanol (10-20 volumes) to dissolve the starting material. Carefully add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Characterization: The product can be further purified by column chromatography or recrystallization if necessary. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.
This protocol details the formation of an amide derivative, a key reaction for linking the building block to amine-containing molecules.
-
Activation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, 10 volumes). Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of dimethylformamide (DMF, 1-2 drops).
-
Acyl Chloride Formation: Allow the mixture to warm to room temperature and stir for 2-3 hours. The completion of acyl chloride formation is indicated by the cessation of gas evolution.
-
Amidation: In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0°C.
-
Reaction: Slowly add the freshly prepared acyl chloride solution to the benzylamine solution at 0°C. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 volumes).
-
Purification: Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Characterization: Purify the resulting crude amide by column chromatography on silica gel or recrystallization to obtain the pure product. Confirm its structure and purity via spectroscopic methods.
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its well-defined reactivity, driven by the unique interplay of its substituents, provides a reliable platform for constructing complex molecular architectures with a high degree of control. As the demand for novel pharmaceuticals and high-performance agrochemicals continues to grow, the strategic application of such precisely functionalized building blocks will remain essential for innovation. Future research will likely focus on expanding its utility in novel cross-coupling methodologies and its incorporation into new classes of biologically active compounds and functional materials.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774015, this compound. Retrieved from PubChem. [Link]
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Supporting Information. (n.d.). General procedure for synthesis. Retrieved from an unspecified source. [Link]
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Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved from Ningbo Inno Pharmchem. [Link]
-
Zhang, et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, Jan-Feb 2021. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2,4-Dichloro-5-fluorobenzoic Acid in Pharmaceutical Synthesis. Retrieved from Inno-Pharmchem. [Link]
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Reactivity of the carboxylic acid group in 4,5-Dichloro-2-fluorobenzoic acid
An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 4,5-Dichloro-2-fluorobenzoic Acid
Abstract
This compound is a pivotal synthetic intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] Its utility stems from a synthetically versatile aromatic core, substituted with a reactive carboxylic acid moiety and a unique halogenation pattern. This guide provides an in-depth analysis of the reactivity of the carboxylic acid group, focusing on the profound electronic and steric influences exerted by the 2-fluoro, 4-chloro, and 5-chloro substituents. We will explore the mechanistic underpinnings and provide field-proven protocols for key transformations including esterification, amidation, and reduction, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable building block.
The Electronic Landscape: How Halogen Substituents Modulate Reactivity
The reactivity of a benzoic acid derivative is fundamentally governed by the electronic properties of its ring substituents. These substituents can alter the electron density at the carbonyl carbon of the carboxylic acid group, thereby influencing its susceptibility to nucleophilic attack. In the case of this compound, the halogen atoms dictate the reactivity profile primarily through strong inductive effects.
-
Inductive Effect (-I): All halogens are more electronegative than carbon and thus exert a powerful electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and, by extension, from the carboxyl group.[3] This effect significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it a more favorable target for nucleophiles compared to unsubstituted benzoic acid. The fluorine atom at the ortho-position (C2) and the chlorine atoms at the meta- and para-positions (C4, C5) collectively create a highly electron-deficient system.[3][4][5]
-
Resonance Effect (+M): While halogens possess lone pairs of electrons that can be donated into the aromatic pi-system via resonance, this effect is generally weak for halogens and is significantly outweighed by their strong inductive pull.[6]
The net result is a highly activated carboxylic acid group, primed for nucleophilic acyl substitution reactions. The enhanced electrophilicity of the carbonyl carbon facilitates reactions that are often sluggish with less substituted benzoic acids.
Core Transformations of the Carboxylic Acid Group
The enhanced reactivity of this compound enables a variety of crucial chemical transformations. This section details the mechanisms and provides validated protocols for three fundamental reactions: esterification, amidation, and reduction.
Esterification: Synthesis of Ester Derivatives
Esterification is a cornerstone reaction for modifying the solubility, bioavailability, and reactivity of a parent carboxylic acid.[1] The classic Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol, is particularly effective for this substrate due to its activated nature.
Mechanistic Insight: The reaction is initiated by the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which further enhances the electrophilicity of the carbonyl carbon. The alcohol, acting as a nucleophile, then attacks the carbonyl carbon to form a tetrahedral intermediate. A subsequent proton transfer and elimination of a water molecule yield the final ester product.
Recent advancements have also demonstrated the efficacy of heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids, offering advantages in catalyst recovery and reuse.[7][8]
| Parameter | Condition | Rationale |
| Reactants | This compound, Alcohol (e.g., Methanol, Ethanol) | Alcohol serves as both reactant and solvent. |
| Catalyst | Concentrated H₂SO₄ (catalytic amount) | Protonates the carbonyl, activating it for attack. |
| Temperature | Reflux | Provides the necessary activation energy. |
| Reaction Time | 4-12 hours | Monitored by TLC until starting material is consumed. |
| Workup | Neutralization (e.g., NaHCO₃), Extraction, Solvent Evaporation | Removes acidic catalyst and isolates the ester product. |
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add an excess of the desired alcohol (e.g., methanol, 20-30 eq), which will also serve as the solvent.
-
Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the mixture to cool to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product via column chromatography or recrystallization as needed.
Amidation: Accessing Amide Derivatives
Amides are prevalent motifs in pharmaceuticals. The conversion of carboxylic acids to amides typically requires activation of the carboxyl group to facilitate attack by an amine, which is a weaker nucleophile than an alcohol. A highly reliable method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.
Mechanistic Insight: The carboxylic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. This converts the hydroxyl group into an excellent leaving group, forming the highly electrophilic acyl chloride. The subsequent addition of an amine leads to a rapid nucleophilic acyl substitution, displacing the chloride ion and forming the stable amide bond.
| Parameter | Stage 1: Acyl Chloride Formation | Stage 2: Amide Formation |
| Reagents | This compound, Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride intermediate, Primary or Secondary Amine (1.1 eq) |
| Solvent | Anhydrous, non-protic (e.g., DCM, Toluene) | Anhydrous, non-protic (e.g., DCM, THF) |
| Additives | Catalytic DMF (for Oxalyl Chloride) | Non-nucleophilic base (e.g., Triethylamine, 1.2 eq) |
| Temperature | 0 °C to Reflux | 0 °C to Room Temperature |
| Workup | Evaporation of excess reagent | Aqueous wash, Extraction, Solvent Evaporation |
-
Acyl Chloride Synthesis:
-
a. Suspend this compound (1.0 eq) in an anhydrous solvent like toluene in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
b. Add thionyl chloride (SOCl₂, 2-3 eq) dropwise at room temperature.
-
c. Heat the mixture to reflux for 2-4 hours until the solution becomes clear.
-
d. Cool the reaction and remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 4,5-dichloro-2-fluorobenzoyl chloride.
-
-
Amide Formation:
-
a. Dissolve the crude acyl chloride in an anhydrous solvent like dichloromethane (DCM).
-
b. Cool the solution to 0 °C in an ice bath.
-
c. In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM.
-
d. Add the amine solution dropwise to the cold acyl chloride solution.
-
e. Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
-
Isolation & Purification:
-
a. Quench the reaction with water. Separate the organic layer.
-
b. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.
-
d. Purify via recrystallization or column chromatography.
-
Reduction: Formation of (4,5-Dichloro-2-fluorophenyl)methanol
The reduction of a carboxylic acid to a primary alcohol is a challenging transformation that requires a potent reducing agent. While milder reagents like sodium borohydride (NaBH₄) are ineffective, strong hydride donors such as lithium aluminum hydride (LiAlH₄) or borane (B₂H₆) can accomplish this conversion efficiently.[9][10]
Mechanistic Insight: The reaction with LiAlH₄ involves the initial deprotonation of the acidic proton to form a lithium carboxylate salt and hydrogen gas. The carboxylate is then reduced by the AlH₃ species. The reaction proceeds through an aldehyde intermediate which is immediately further reduced to the primary alcohol. An acidic workup is required to protonate the resulting alkoxide and decompose any remaining aluminum salts.
| Parameter | Condition | Rationale |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Powerful hydride source capable of reducing carboxylic acids. |
| Stoichiometry | >0.75 eq LiAlH₄ (typically 1.5-2.0 eq excess) | Accounts for initial deprotonation and ensures complete reduction. |
| Solvent | Anhydrous ether (e.g., THF, Diethyl ether) | Solubilizes reactants and is inert to LiAlH₄. |
| Temperature | 0 °C to Reflux | Controlled addition at 0 °C, then warming to drive reaction. |
| Workup | Sequential addition of H₂O, NaOH(aq), H₂O (Fieser workup) | Safely quenches excess LiAlH₄ and precipitates aluminum salts. |
CRITICAL SAFETY NOTE: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere.
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Acid Addition: Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask. Add this solution dropwise via an addition funnel to the stirred LiAlH₄ suspension at 0 °C. (Note: initial gas evolution will occur).
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Quenching (Fieser Workup): Cool the reaction flask to 0 °C. EXTREME CAUTION: Quench the reaction by the slow, sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).
-
-
Isolation: Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude alcohol by column chromatography or recrystallization.
Safety and Handling
This compound is an irritant. Proper handling is essential to ensure laboratory safety.
-
Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[11][12][13][14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][15] Work in a well-ventilated fume hood to avoid inhalation of dust.[13]
-
Incompatibilities: Avoid contact with strong bases and strong oxidizing agents, with which it can react exothermically.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]
Conclusion
The carboxylic acid group of this compound is significantly activated towards nucleophilic acyl substitution by the potent, collective electron-withdrawing effects of its three halogen substituents. This inherent reactivity makes it an exceptionally useful and versatile building block. As demonstrated, it can be readily converted into a wide range of important derivatives, including esters, amides, and alcohols, through well-established and reliable synthetic protocols. A thorough understanding of its electronic properties and the practical application of the methodologies detailed in this guide will empower researchers in medicinal chemistry and materials science to effectively utilize this compound in the synthesis of complex and high-value molecules.
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An In-depth Technical Guide on the Electronic Effects of Substituents on 4,5-Dichloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The electronic character of a molecule is a primary determinant of its chemical and biological behavior. For drug development professionals, a nuanced understanding of how substituents on an aromatic ring modulate its electronic properties is fundamental to rational drug design. This whitepaper provides a comprehensive technical analysis of the electronic effects at play in 4,5-dichloro-2-fluorobenzoic acid. We will explore the interplay of inductive and resonance effects of the halogen substituents, their collective impact on the acidity of the carboxylic acid, and the resulting implications for molecular interactions and reactivity. This guide is intended to be a key resource, providing both theoretical foundations and actionable insights for scientists in the field.
Introduction: The Central Role of Electronic Effects in Medicinal Chemistry
The journey of a drug from a laboratory concept to a clinical reality is paved with meticulous molecular tailoring. At the heart of this process lies the manipulation of electronic effects. These subtle shifts in electron density, governed by the substituents on a molecular scaffold, dictate critical pharmacological parameters such as acidity (pKa), lipophilicity, and the ability to form key interactions with biological targets.
This compound serves as an exemplary model for studying these principles.[1][2] The strategic placement of three halogen atoms—a fluorine at the ortho position and two chlorines at the meta and para positions relative to the carboxyl group—creates a distinct electronic environment that profoundly influences the molecule's overall properties. A deep dive into these effects is therefore not just an academic pursuit but a practical necessity for leveraging this and similar scaffolds in drug discovery.
Core Principles: A Review of Substituent Electronic Effects
To fully appreciate the electronic landscape of this compound, a brief review of the foundational concepts is essential.
-
Inductive Effect (I): This effect is propagated through the sigma (σ) bonds and arises from differences in electronegativity between adjacent atoms.[3][4] Electron-withdrawing groups (EWGs) pull electron density through these bonds (a -I effect), while electron-donating groups (EDGs) push electron density (a +I effect). Halogens are classic examples of substituents that exert a strong -I effect.[4][5]
-
Resonance Effect (R): Also known as the mesomeric effect, this involves the delocalization of π electrons across a conjugated system.[3] Substituents with lone pairs, like halogens, can donate electron density to the aromatic ring (a +R effect).[6] Conversely, groups with π bonds to electronegative atoms can withdraw electron density via resonance (a -R effect).
For halogens, there is a nuanced balance between their strong electron-withdrawing inductive effect and their weaker electron-donating resonance effect.[3][7] Generally, the inductive effect is the dominant force.[5]
Quantifying Electronic Influence: The Hammett Equation
The Hammett equation provides a quantitative framework for understanding these electronic effects.[8][9] It relates the reaction rates and equilibrium constants of substituted benzoic acids to the electronic properties of their substituents. The equation, log(K/K₀) = σρ, uses a substituent constant (σ) to quantify the electronic influence of a group and a reaction constant (ρ) to measure the sensitivity of the reaction to these effects.[8] Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values.[9]
Dissecting the Substituents of this compound
The unique electronic profile of this compound arises from the cumulative effects of its three halogen substituents.
Chemical Structure of this compound
Caption: A 2D representation of the molecular structure.
The Ortho-Fluoro Substituent
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect.[10] Its proximity to the carboxylic acid group in the ortho position makes this effect particularly potent.
-
Resonance Effect (+R): Fluorine's lone pairs can be delocalized into the benzene ring.[11] However, the overlap between the 2p orbitals of fluorine and carbon is highly effective, making its resonance donation more significant than that of other halogens.[11] Despite this, the inductive effect of fluorine still outweighs its resonance effect.[7]
The Meta- and Para-Chloro Substituents
-
Inductive Effect (-I): Chlorine is also highly electronegative and exerts a strong -I effect, pulling electron density from the ring.[5] The combined inductive effect of two chloro groups significantly deactivates the ring.
-
Resonance Effect (+R): Chlorine also has lone pairs capable of resonance donation. However, the overlap between chlorine's 3p orbitals and carbon's 2p orbitals is less effective than that of fluorine, resulting in a weaker +R effect.[11]
The Net Electronic Impact on Acidity
The collective influence of these three electron-withdrawing halogens renders the aromatic ring of this compound highly electron-deficient. This has a direct and significant consequence on the acidity of the carboxylic acid.
Enhanced Acidity (Lower pKa)
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.[12][13] Electron-withdrawing groups stabilize this anion by dispersing the negative charge, which leads to a stronger acid (i.e., a lower pKa value).[12][14] A predicted pKa for this compound is approximately 2.67.[15]
Logical Workflow of Substituent Effects on pKa
Caption: Flowchart illustrating the impact of substituents on acidity.
Experimental Protocols for Characterization
While theoretical principles provide a strong predictive framework, experimental validation is crucial.
pKa Determination via Potentiometric Titration
This is a standard and reliable method for accurately measuring the pKa of an acidic compound.[16]
Methodology:
-
Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a water-acetonitrile mixture to ensure solubility.[16][17]
-
Titration: A standardized solution of a strong base (e.g., NaOH) is incrementally added to the acid solution.
-
Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Analysis: A titration curve is generated by plotting pH versus the volume of base added. The pKa is determined as the pH at the half-equivalence point.
Comparative pKa Data
| Compound | Key Substituents | Experimental pKa (approx.) |
| Benzoic Acid | None | 4.20[18] |
| 4-Fluorobenzoic Acid | para-F | 4.14 |
| 4-Chlorobenzoic acid | para-Cl | 3.98 |
| This compound | ortho-F, meta-Cl, para-Cl | ~2.67 (Predicted)[15] |
Spectroscopic Characterization
-
NMR Spectroscopy: In ¹H NMR, the aromatic protons are expected to be shifted downfield (higher ppm) due to the deshielding effects of the halogens. ¹³C NMR would similarly show downfield shifts for the carbons attached to the halogens and the carboxyl carbon, reflecting the electron-withdrawing environment.
-
Infrared (IR) Spectroscopy: The C=O stretching frequency of the carboxylic acid will likely be shifted to a higher wavenumber compared to that of benzoic acid, indicating a strengthening of the carbonyl bond due to the inductive effects of the substituents.
Implications for Drug Development and Research Applications
The distinct electronic properties of this compound have significant implications for its use as a building block in the synthesis of pharmaceuticals and agrochemicals.[19][20]
-
Enhanced Acidity and Solubility: With a pKa around 2.67, this compound will be fully deprotonated at physiological pH. The resulting carboxylate anion generally confers greater aqueous solubility, which can be advantageous for drug formulation and bioavailability.
-
Molecular Interactions: The electron-deficient π-system and the highly polarized C-F and C-Cl bonds can engage in favorable interactions with biological targets, such as dipole-dipole and quadrupole interactions. The carboxylate is also a potent hydrogen bond acceptor.
-
Metabolic Stability: The presence of halogens on an aromatic ring can block sites of oxidative metabolism, a common strategy used to improve the metabolic stability and pharmacokinetic profile of drug candidates.
Conclusion
The electronic architecture of this compound is a clear demonstration of the powerful and predictable nature of substituent effects in organic chemistry. The dominance of the inductive electron withdrawal by the three halogen atoms creates an electron-deficient aromatic ring and a markedly acidic carboxylic acid moiety. This in-depth understanding is not merely academic; it provides a rational basis for the application of this molecule in the design of novel therapeutics and other advanced materials, where fine-tuning of electronic properties is paramount to achieving desired function.
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Crystal structure of 4,5-Dichloro-2-fluorobenzoic acid
An In-Depth Technical Guide to the Prospective Crystal Structure Analysis of 4,5-Dichloro-2-fluorobenzoic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in the synthesis of advanced agrochemical and pharmaceutical agents.[1] Its specific substitution pattern—a fluorine atom ortho to the carboxylic acid and two chlorine atoms on the phenyl ring—suggests a molecule with unique electronic and steric properties that will profoundly influence its solid-state architecture. Understanding its crystal structure is paramount for controlling polymorphism, ensuring batch-to-batch consistency, and optimizing formulation processes. To date, the single-crystal X-ray structure of this compound has not been reported in the public domain, such as the Cambridge Structural Database (CSD). This guide, therefore, serves as a comprehensive roadmap for its determination and analysis. It provides field-proven methodologies for synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD), and outlines a detailed predictive analysis of the molecular and supramolecular features one can expect to uncover. This document is designed to equip researchers with the necessary framework to execute this structural investigation with scientific rigor.
Rationale and Strategic Importance
The precise three-dimensional arrangement of atoms and molecules in a crystal lattice dictates critical physicochemical properties, including melting point, solubility, stability, and bioavailability. For an active pharmaceutical ingredient (API) or a key intermediate, an uncharacterized crystal structure represents a significant knowledge gap. The ortho-fluoro substituent in this compound is of particular interest. It has the potential to form intramolecular hydrogen bonds with the carboxylic acid group, which can affect the molecular conformation and the subsequent intermolecular interactions.[2] Determining the crystal structure will provide definitive insights into:
-
Molecular Conformation: Elucidating the planarity of the molecule and the orientation of the carboxylic acid group.
-
Supramolecular Synthons: Identifying the primary hydrogen bonding motifs and other significant intermolecular interactions that govern crystal packing.
-
Polymorphic Screening: Providing the foundational data needed to identify and characterize potential polymorphs, which is a critical step in drug development.
Comprehensive Workflow for Structure Determination
This section details the end-to-end experimental protocol for obtaining and solving the crystal structure of this compound.
Caption: Experimental workflow for crystal structure determination.
Synthesis and Purification
High-quality crystals can only be grown from high-purity material. A plausible synthetic route involves the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene, followed by haloform oxidation of the resulting acetophenone.[1]
Protocol:
-
Acylation: React 1,2-dichloro-4-fluorobenzene with acetyl chloride using aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction should be monitored by TLC or GC-MS for completion.
-
Oxidation: Treat the intermediate, 1-(4,5-dichloro-2-fluorophenyl)ethanone, with a sodium hypochlorite solution (bleach) in a suitable solvent system to induce the haloform reaction.
-
Acidification & Purification: Acidify the resulting sodium salt with an acid like HCl to precipitate the crude this compound. The crude product must then be purified, preferably by recrystallization from a suitable solvent (e.g., ethanol/water mixture) until a sharp melting point is achieved and no impurities are detected by NMR spectroscopy.
Single Crystal Growth: The Causality of Solvent Choice
The goal is to facilitate slow nucleation, allowing molecules to arrange themselves into a well-ordered lattice. Benzoic acids are typically crystalline solids, and their solubility profile makes them amenable to standard crystallization techniques.[3][4][5][6]
Recommended Protocol: Slow Evaporation
-
Solvent Screening: Screen a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water or hexane). The ideal solvent will dissolve the compound completely when heated but show limited solubility at room temperature.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in a chosen solvent (or solvent system) in a clean vial. Gentle heating may be required.
-
Crystallization: Cover the vial with a cap, pierced with a few small holes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Crystal Harvesting: Once well-formed, block-like crystals of sufficient size (~0.1-0.3 mm) are observed, carefully harvest them using a nylon loop.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the three-dimensional structure of a molecule.[7][8][9]
Data Collection and Processing Protocol:
-
Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the goniometer on the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.[10]
-
Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are collected by a detector.[9]
-
Data Integration: The collected diffraction spots are indexed and their intensities are integrated using software like CrysAlisPro or SAINT. This process yields a reflection file containing the Miller indices (h,k,l) and intensity for each spot.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods (e.g., using SHELXT) to generate an initial electron density map.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors, ultimately yielding the final, precise atomic coordinates.
Anticipated Structural Features and Analysis
While the precise structure is unknown, we can make authoritative predictions based on the known crystal chemistry of related halogenated benzoic acids. The structure of the isomer 2,4-dichloro-5-fluorobenzoic acid (CSD Refcode: GIVZEH, CCDC 667453) provides an excellent comparative model.[11]
Molecular Geometry
The core benzene ring is expected to be planar. A key structural question is the dihedral angle between the plane of the carboxylic acid group and the benzene ring. Due to steric hindrance from the ortho-fluoro substituent, this group may be slightly twisted out of the plane.
| Parameter | Predicted Value Range | Rationale / Comparative Data |
| C-Cl Bond Length | 1.73 - 1.75 Å | Typical for aromatic C-Cl bonds. |
| C-F Bond Length | 1.34 - 1.36 Å | Typical for aromatic C-F bonds. |
| C=O Bond Length | ~1.22 Å | Standard carbonyl double bond. |
| C-OH Bond Length | ~1.31 Å | Standard carboxylic acid C-O single bond. |
| O=C-C-C Dihedral | 5 - 20° | Non-zero due to steric repulsion from the ortho-F atom, a common feature in ortho-substituted benzoic acids.[2] |
Supramolecular Assembly: The Hierarchy of Interactions
The crystal packing will be a delicate balance of strong and weak intermolecular forces. The analysis workflow below outlines how these interactions would be systematically investigated.
Caption: Logical flow for analyzing supramolecular interactions.
-
O-H···O Hydrogen Bonds: The most dominant interaction will almost certainly be the formation of the classic centrosymmetric carboxylic acid dimer, where two molecules are linked by a pair of strong O-H···O hydrogen bonds. This is the most robust synthon in carboxylic acid crystal engineering.
-
Halogen Interactions: The presence of both chlorine and fluorine allows for a rich variety of weaker, but structurally significant, interactions.
-
C-H···F and C-H···Cl Hydrogen Bonds: The aromatic C-H donors can interact with the halogen acceptors on neighboring molecules.[12][13]
-
Halogen···Halogen Contacts (Cl···Cl, Cl···F): These interactions, particularly Type II contacts where the electrophilic region of one halogen interacts with the nucleophilic region of another, can play a crucial role in directing the packing of the dimers.
-
-
Hirshfeld Surface Analysis: Once crystallographic data is obtained, Hirshfeld surface analysis is essential for a quantitative and visual understanding of the intermolecular contacts.[14][15] This technique maps close contacts onto a 3D surface around the molecule. The associated 2D "fingerprint plots" provide a quantitative summary of the contribution of each type of interaction (e.g., H···O, H···Cl, H···F) to the overall crystal packing.
Conclusion
While the crystal structure of this compound remains to be experimentally determined, this guide provides a robust and scientifically grounded framework for its successful elucidation. By following the detailed protocols for crystallization and SCXRD, and by leveraging the predictive analysis based on known structural motifs of related compounds, researchers can confidently undertake this investigation. The resulting structural data will be invaluable for advancing the use of this important chemical intermediate in both academic and industrial settings, providing the atomic-level insights necessary for rational material design and process optimization.
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Methodological & Application
Synthesis of 4,5-Dichloro-2-fluorobenzoic acid from starting materials
An Application Guide to the Synthesis of 4,5-Dichloro-2-fluorobenzoic Acid
Introduction
This compound (CAS No. 289039-49-2) is a halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals, where the presence and positioning of halogen atoms can significantly influence molecular conformation, lipophilicity, and metabolic stability.
This application note provides a detailed, two-step synthetic protocol for the preparation of this compound from commercially available starting materials. The chosen strategy involves an initial Friedel-Crafts acylation followed by a haloform oxidation. This route is selected for its reliability, use of common laboratory reagents, and straightforward execution. As a senior application scientist, this guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale, providing a robust and reproducible method suitable for research and development laboratories.
Synthetic Strategy and Mechanistic Rationale
The synthesis is designed as a two-step sequence starting from 1,2-dichloro-4-fluorobenzene.
-
Step 1: Friedel-Crafts Acylation. The aromatic ring is first acylated using acetyl chloride in the presence of a strong Lewis acid catalyst, aluminum chloride (AlCl₃). This is a classic electrophilic aromatic substitution reaction.[2] The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[3] The regioselectivity of this reaction is primarily governed by the directing effects of the halogen substituents. The fluorine atom is a powerful ortho, para-director. While the chlorine atoms are also ortho, para-directing, their deactivating effect is stronger than that of fluorine. Therefore, the fluorine atom's activating effect dictates the position of electrophilic attack, favoring the position ortho to the fluorine (C5), leading to the formation of the key intermediate, 1-(4,5-dichloro-2-fluorophenyl)ethanone.
-
Step 2: Haloform Oxidation. The methyl ketone intermediate is subsequently oxidized to the target carboxylic acid via the haloform reaction.[4] In this process, aqueous sodium hypochlorite (bleach) acts as both a base and an oxidizing agent. Under basic conditions, the methyl protons of the ketone are sequentially abstracted and replaced by chlorine atoms to form a trichloromethyl ketone intermediate. The highly electron-withdrawing trichloromethyl group makes the carbonyl carbon susceptible to nucleophilic attack by hydroxide. The resulting tetrahedral intermediate collapses, cleaving the carbon-carbon bond to release chloroform (CHCl₃) and the carboxylate salt of the target acid. A final acidification step protonates the carboxylate to yield the desired this compound. This method is particularly effective for converting methyl ketones to carboxylic acids.[5]
// Nodes SM [label="1,2-Dichloro-4-fluorobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; R1 [label="Reagents:\nAcetyl Chloride\nAluminum Chloride (AlCl₃)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; INT [label="1-(4,5-dichloro-2-fluorophenyl)ethanone", fillcolor="#F1F3F4", fontcolor="#202124"]; R2 [label="Reagents:\nSodium Hypochlorite (NaOCl)\nHydrochloric Acid (HCl)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; FP [label="this compound", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges SM -> INT [label=" Step 1:\n Friedel-Crafts Acylation ", color="#4285F4", fontcolor="#4285F4"]; R1 -> SM [style=invis]; INT -> FP [label=" Step 2:\n Haloform Oxidation ", color="#34A853", fontcolor="#34A853"]; R2 -> INT [style=invis]; } END_DOT Caption: Overall synthetic workflow for this compound.
Experimental Protocols
PART 1: Synthesis of 1-(4,5-dichloro-2-fluorophenyl)ethanone
A. Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 1,2-Dichloro-4-fluorobenzene | 3860-43-7 | 165.00 | 33.0 g | 1.0 |
| Aluminum Chloride (anhydrous) | 7446-70-0 | 133.34 | 66.7 g | 2.5 |
| Acetyl Chloride | 75-36-5 | 78.50 | 23.6 g (21.4 mL) | 1.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~50 mL | - |
| Ice | - | 18.02 | 500 g | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
B. Step-by-Step Procedure
-
Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or scrubber with dilute NaOH). Ensure all glassware is thoroughly dried.
-
Initial Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with 1,2-dichloro-4-fluorobenzene (33.0 g, 0.20 mol) and anhydrous aluminum chloride (66.7 g, 0.50 mol).
-
Addition of Acetyl Chloride: Begin stirring the mixture and add acetyl chloride (23.6 g, 0.30 mol) dropwise from the dropping funnel over 30-45 minutes. An exothermic reaction will occur, and HCl gas will evolve. Maintain the internal temperature between 20-40°C using an ice-water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 120°C using an oil bath and maintain this temperature with vigorous stirring for 2-3 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker (2 L), prepare a mixture of crushed ice (500 g) and concentrated HCl (50 mL). Very slowly and carefully, pour the hot reaction mixture onto the ice-HCl mixture with vigorous stirring. This quenching process is highly exothermic and will release significant amounts of HCl gas; perform this step in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with water (100 mL), followed by saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude 1-(4,5-dichloro-2-fluorophenyl)ethanone as an oil or low-melting solid.
C. Safety Precautions
-
Aluminum chloride is highly corrosive and reacts violently with water. Handle in a dry environment.
-
Acetyl chloride is corrosive, lachrymatory, and reacts with moisture.
-
The reaction and workup evolve significant quantities of corrosive HCl gas. All operations must be conducted in a fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.
PART 2: Synthesis of this compound
A. Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Notes |
| 1-(4,5-dichloro-2-fluorophenyl)ethanone | - | 207.03 | ~0.20 mol (from Part 1) | Crude product |
| Sodium Hypochlorite Solution | 7681-52-9 | 74.44 | ~450 mL | Commercial bleach (e.g., 10-15% active chlorine) |
| Sodium Hydroxide | 1310-73-2 | 40.00 | As needed | For pH adjustment |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | As needed | For acidification |
| Water | 7732-18-5 | 18.02 | As needed |
B. Step-by-Step Procedure
-
Reaction Setup: Place the crude ketone from Part 1 into a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Hypochlorite: Add the sodium hypochlorite solution (~450 mL) to the flask.
-
Reaction: Stir the mixture vigorously at room temperature for 1 hour. Then, heat the mixture to reflux (gentle boiling) for 2 hours.[5] The reaction will generate chloroform as a byproduct, which may form a separate layer.
-
Workup - Chloroform Removal: Cool the reaction mixture to room temperature. If a distinct lower layer of chloroform is present, transfer the mixture to a separatory funnel and separate it.
-
Basification and Extraction: Add 300 mL of water to the aqueous layer. Adjust the pH to >12 with a 50% NaOH solution to ensure the product is fully deprotonated and dissolved in the aqueous phase. Extract this basic solution with a small amount of an organic solvent (e.g., 50 mL of DCM or ether) to remove any unreacted ketone or non-acidic impurities. Discard the organic layer.
-
Acidification and Precipitation: Cool the aqueous solution in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid until the pH is approximately 1. A white or off-white solid precipitate of this compound will form.
-
Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, if required.
-
Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight.
C. Characterization The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
Melting Point: Compare with literature values.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and substitution pattern.
-
Mass Spectrometry: To confirm the molecular weight.
Conclusion
This application note details a robust and scalable two-step synthesis for this compound. The methodology, based on a Friedel-Crafts acylation followed by a haloform oxidation, provides a reliable route for obtaining this valuable synthetic intermediate. By providing detailed procedural steps alongside the underlying chemical rationale, this guide serves as a comprehensive resource for researchers in synthetic and medicinal chemistry.
References
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]
-
PrepChem.com. Preparation of 4-fluorobenzaldehyde. Available from: [Link]
- Google Patents. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
-
Role of Water and p-Fluorobenzoic Acid in Mn(II)T(p-Cl)PP Catalyzed Aerobic Oxidation of p-Fluorotoluene. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
- Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Available from: [Link]
-
PubMed. Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Available from: [Link]
- Google Patents. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
- Google Patents. CN101735028A - Oxidation preparation method of fluorobenzaldehyde.
-
A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Available from: [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
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- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols for Amide Coupling with 4,5-Dichloro-2-fluorobenzoic Acid
Abstract
This comprehensive guide provides a detailed protocol for the amide coupling of 4,5-dichloro-2-fluorobenzoic acid with primary and secondary amines. This protocol is specifically designed for researchers, scientists, and drug development professionals who require a robust and reliable method for the synthesis of novel amide derivatives. The electron-deficient nature of this compound presents unique challenges in amide bond formation, necessitating careful selection of coupling reagents and reaction conditions to achieve high yields and purity. This document outlines a well-validated protocol using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent, and provides a thorough discussion of the underlying chemical principles, safety considerations, and troubleshooting strategies.
Introduction: The Chemical Landscape of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing chlorine atoms and a fluorine atom, significantly influences its reactivity. The inductive effect of the halogens decreases the pKa of the carboxylic acid, making it more acidic. However, this electron deficiency also deactivates the carbonyl carbon towards nucleophilic attack, which can render standard amide coupling conditions sluggish and inefficient.
The strategic selection of a potent coupling reagent is therefore paramount to overcome this inherent low reactivity. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (HOBt) can be effective, but often require longer reaction times or elevated temperatures.[1][2] For challenging substrates such as this compound, more powerful uronium-based coupling reagents like HATU are often preferred. HATU is known to facilitate rapid and efficient amide bond formation, even with sterically hindered or electronically deactivated substrates, by forming a highly reactive O-acylisourea intermediate.
Safety and Handling of this compound
Prior to commencing any experimental work, it is crucial to be fully aware of the hazards associated with this compound.
Hazard Summary:
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Wear protective gloves, protective clothing, eye protection, and face protection. |
| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |
Storage and Handling:
-
Store in a tightly sealed container in a dry, well-ventilated place.
-
Avoid formation of dust and aerosols.
-
Handle in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
The Mechanism of HATU-Mediated Amide Coupling
The efficacy of HATU in promoting amide bond formation stems from its ability to rapidly activate the carboxylic acid. The reaction proceeds through a well-established mechanism:
Figure 1: Mechanism of HATU-mediated amide coupling.
-
Activation: The carboxylic acid reacts with HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: The amine then acts as a nucleophile, attacking the activated carbonyl carbon of the intermediate.
-
Formation of Amide Bond: A tetrahedral intermediate is formed, which subsequently collapses to yield the desired amide product and byproducts, including tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt).
Detailed Experimental Protocol
This protocol provides a step-by-step procedure for the HATU-mediated amide coupling of this compound with a generic primary or secondary amine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 289039-49-2 | 209.00 | --- |
| Primary or Secondary Amine | Varies | Varies | 1.1 equivalents |
| HATU | 148893-10-1 | 380.23 | 1.2 equivalents |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.5 equivalents, anhydrous |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, reaction solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | For workup |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For workup |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
Step-by-Step Procedure
Figure 2: Workflow for HATU-mediated amide coupling.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.2 M.
-
Addition of Base and Coupling Reagent: Cool the solution to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA, 2.5 equivalents) to the stirred solution. Subsequently, add HATU (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), saturated NaHCO₃ solution (2 x volume of DCM), and brine (1 x volume of DCM).
-
Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude amide product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-4,5-dichloro-2-fluorobenzamide.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). Ensure all reagents are anhydrous. |
| Sterically hindered amine. | Consider using a different coupling reagent such as T3P® (Propanephosphonic acid anhydride), which is also effective for hindered substrates.[3] | |
| Side Product Formation | Guanidinylation of the amine by HATU. | Ensure the carboxylic acid is pre-activated with HATU and base for a few minutes before adding the amine.[4] |
| Epimerization (if the amine is chiral). | Maintain a low reaction temperature and consider using a base with a lower pKa, such as 2,4,6-collidine. | |
| Difficult Purification | Water-soluble byproducts from EDC/HOBt. | The use of HATU typically results in byproducts that are more easily removed by standard workup and chromatography. |
| Residual DMF. | During workup, wash the organic layer with a 5% LiCl aqueous solution to help remove DMF. |
Conclusion
The protocol detailed in this application note provides a robust and efficient method for the synthesis of N-substituted-4,5-dichloro-2-fluorobenzamides. The use of HATU as a coupling reagent effectively overcomes the reduced reactivity of the electron-deficient carboxylic acid, leading to high yields of the desired amide products under mild conditions. This procedure is broadly applicable to a range of primary and secondary amines and serves as a valuable tool for researchers in the fields of medicinal chemistry and drug discovery.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]
-
Bandyopadhyay, A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(18), 2481-2484. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Reddit. (2023). HATU coupling - what's the best order? Retrieved from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
Application Notes and Protocols: Efficient Amide Coupling of 4,5-Dichloro-2-fluorobenzoic acid using HATU
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of HATU for the amide coupling of 4,5-Dichloro-2-fluorobenzoic acid. This particular carboxylic acid, bearing electron-withdrawing groups, serves as a valuable yet sometimes challenging substrate in the synthesis of novel chemical entities. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring robust and reproducible outcomes.
Principles of HATU-Mediated Amide Bond Formation
The formation of an amide bond is a cornerstone reaction in medicinal chemistry.[1][2] However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires the activation of the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has become a reagent of choice due to its high efficiency, rapid kinetics, and superior ability to suppress racemization, a critical factor when dealing with chiral substrates.[3][4][5]
The efficacy of HATU stems from a two-stage mechanism that transforms the carboxylic acid into a highly reactive intermediate.[4]
-
Stage 1: Activation. The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[4][6] The resulting carboxylate anion performs a nucleophilic attack on the guanidinium carbon of HATU. This forms an unstable O-acyl(tetramethyl)isouronium salt.[4] The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks this intermediate, yielding a highly reactive OAt-active ester and releasing tetramethylurea (TMU) as a byproduct.[7] The presence of the pyridine nitrogen in the HOAt moiety is believed to accelerate the subsequent coupling step.
-
Stage 2: Coupling. The amine nucleophile then attacks the activated OAt-ester, which is significantly more electrophilic than the original carboxylic acid. This step forms the desired amide bond and regenerates HOAt.[7][8]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Central Role of Amide Synthesis in Modern Chemistry
An Application Guide to the Synthesis of Amides from 4,5-Dichloro-2-fluorobenzoic Acid via EDC/HOBt-Mediated Coupling
The amide bond is a cornerstone functional group in the landscape of organic and medicinal chemistry, forming the fundamental linkage in peptides and proteins and appearing in a vast array of pharmaceuticals, polymers, and advanced materials.[1][2] Consequently, the development of robust, efficient, and high-yielding methods for amide bond formation is a critical endeavor for researchers in drug discovery and process development.[1] Among the most reliable methods is the carbodiimide-mediated coupling, particularly the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt).[3][4]
This protocol offers significant advantages, including mild reaction conditions and, notably, the formation of a water-soluble urea byproduct from EDC, which simplifies purification through straightforward aqueous extraction.[3][5] The inclusion of HOBt is crucial; it acts as a relay agent that forms a more stable activated intermediate, effectively suppressing common side reactions and minimizing the risk of racemization in chiral substrates.[4][6]
This document provides a detailed application guide and experimental protocol for the amidation of this compound, a halogenated aromatic carboxylic acid that serves as a valuable building block in the synthesis of complex molecules. We will explore the underlying mechanism, provide a step-by-step procedure, discuss optimization strategies, and offer troubleshooting advice to empower researchers to successfully implement this critical transformation.
The Mechanism of EDC/HOBt-Mediated Amidation
The efficacy of the EDC/HOBt system lies in a well-orchestrated, multi-step activation and coupling process. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues. The process avoids the formation of harsh intermediates like acyl chlorides and proceeds through a series of more controlled activations.
-
Activation of the Carboxylic Acid: The reaction initiates with the nucleophilic attack of the carboxylic acid (1) on the carbodiimide (EDC, 2). This step forms a highly reactive O-acylisourea intermediate (3). This intermediate is unstable and susceptible to undesirable side reactions, such as rearrangement to an unreactive N-acylurea.[3][7]
-
Formation of the HOBt Active Ester: Before the O-acylisourea can rearrange, it is intercepted by the nucleophilic HOBt (4). This forms an HOBt active ester (5) and releases the water-soluble urea byproduct (6).[3][8] The HOBt ester is more stable than the O-acylisourea but sufficiently reactive for the subsequent step. This interception is the critical role of HOBt, preventing racemization and increasing overall reaction efficiency.[6][9]
-
Nucleophilic Acyl Substitution: The amine (7) then performs a nucleophilic attack on the carbonyl carbon of the HOBt active ester (5).
-
Product Formation: This attack leads to the formation of a tetrahedral intermediate which subsequently collapses to form the desired amide product (8) and regenerates the HOBt catalyst (4).[10][11]
Caption: The catalytic cycle of EDC/HOBt-mediated amidation.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a representative amine (e.g., Benzylamine) on a 1.0 mmol scale. Reagent quantities should be adjusted proportionally for different scales.
Materials and Reagents
-
This compound (1.0 equiv)
-
Amine (e.g., Benzylamine, 1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv)
-
1-Hydroxybenzotriazole hydrate (HOBt·H₂O, 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), HOBt·H₂O (1.2 equiv), and the amine (1.1 equiv).
-
Solvent Addition: Dissolve the mixture in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M). DMF is often preferred for its ability to dissolve all components, but DCM can simplify the workup.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C. This is crucial to control any potential exotherm upon addition of EDC and the base.
-
Reagent Addition:
-
Add EDC·HCl (1.2 equiv) to the cooled solution in one portion.
-
Slowly add DIPEA (2.5 equiv) dropwise using a syringe. The base is necessary to neutralize the hydrochloride salt of EDC and the carboxylic acid proton, facilitating the reaction.
-
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8 to 24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Aqueous Workup:
-
Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc). If DMF was used as the solvent, use a larger volume of EtOAc and water in the subsequent washes.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (2x) - to remove excess DIPEA and any unreacted amine.
-
Saturated NaHCO₃ (2x) - to remove unreacted HOBt and any remaining carboxylic acid.
-
Brine (1x) - to reduce the water content in the organic layer.
-
-
The aqueous washes effectively remove the water-soluble urea byproduct of EDC.[3]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to obtain the pure amide product.
Caption: General workflow for EDC/HOBt mediated amidation.
Optimization and Troubleshooting
While the provided protocol is robust, optimization may be required depending on the specific amine used.
Key Reaction Parameters
| Parameter | Recommended Range | Rationale & Considerations |
| Stoichiometry | ||
| Amine | 1.0 - 1.2 equiv | A slight excess can drive the reaction to completion. |
| EDC·HCl | 1.1 - 1.5 equiv | Ensures full activation of the carboxylic acid. |
| HOBt | 1.1 - 1.5 equiv | Used in equimolar amounts with EDC to efficiently trap the O-acylisourea intermediate.[3] |
| Base (DIPEA/TEA) | 2.0 - 3.0 equiv | Neutralizes HCl from EDC·HCl and proton from the carboxylic acid. |
| Solvent | DCM, DMF, THF, MeCN | Choice depends on substrate solubility and ease of workup. DMF has excellent solvating power but requires more rigorous extraction.[12][13] |
| Temperature | 0 °C to Room Temp. | Initial cooling prevents side reactions. Some sluggish couplings may benefit from gentle heating (40-60 °C), but this can also increase side product formation.[7] |
| Concentration | 0.1 M - 0.5 M | A higher concentration can accelerate the reaction rate. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive reagents (moisture).2. Insufficient base.3. Sterically hindered substrates. | 1. Use anhydrous solvents and fresh reagents.2. Ensure adequate base is used to neutralize all acidic protons.3. Increase reaction time, gently heat, or switch to a more potent coupling reagent system (e.g., HATU). |
| Messy TLC with Multiple Spots | 1. Formation of N-acylurea byproduct.2. Degradation of starting material or product. | 1. Ensure HOBt is present and the order of addition is correct. The amine should be present to react with the active ester.2. Avoid excessive heating. Check the stability of your compounds under the reaction conditions. |
| Difficulty Removing Byproducts | 1. Incomplete removal of EDC-urea.2. DIPEA or HOBt remaining after workup. | 1. The urea is water-soluble; perform additional aqueous washes.2. Ensure acidic (for DIPEA) and basic (for HOBt) washes are performed thoroughly. |
References
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- Vertex AI Search. (n.d.). The Indispensable Role of HOBt in Modern Peptide Synthesis.
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling....
- ACS Publications. (n.d.). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. r/Chempros.
- Malaysian Journal of Analytical Sciences. (2024, December 29). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS.
- ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?.
- ResearchGate. (2020, February 25). How can i separate main product from the reaction of EDC/HOBt or EDC/NHS?.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- National Center for Biotechnology Information. (2014, April 10). Synthesis of regiospecifically fluorinated conjugated dienamides. PubMed.
- National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central.
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- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds.
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Application Notes & Protocols for the Synthesis of 4,5-Dichloro-2-Fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dichloro-2-fluorobenzoyl chloride is a pivotal chemical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its halogenated phenyl structure provides a versatile scaffold for developing novel compounds.[1][2] The highly reactive acyl chloride functional group allows for straightforward derivatization, making it a valuable building block in medicinal chemistry for structure-activity relationship (SAR) studies.[3][4] This document provides a comprehensive guide to the synthesis of 4,5-dichloro-2-fluorobenzoyl chloride from its corresponding carboxylic acid, with a focus on the widely utilized thionyl chloride method. It includes a detailed protocol, mechanistic insights, safety procedures, and purification strategies to ensure a high-yield, high-purity outcome.
Part 1: Synthesis Pathway and Mechanism
The most common and efficient method for preparing acyl chlorides from carboxylic acids is through the use of a chlorinating agent.[5][6] Thionyl chloride (SOCl₂) is frequently the reagent of choice for this transformation due to its reliability and the convenient nature of its byproducts.[7][8]
The overall reaction is the conversion of 4,5-dichloro-2-fluorobenzoic acid to 4,5-dichloro-2-fluorobenzoyl chloride:
Reaction Mechanism: The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution pathway.[9][10]
-
Nucleophilic Attack: The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.[11]
-
Intermediate Formation: This attack forms a reactive chlorosulfite intermediate and displaces a chloride ion.
-
Nucleophilic Acyl Substitution: The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.
-
Product Formation: The intermediate collapses, leading to the formation of the final acyl chloride product and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[7][8]
The evolution of these gaseous byproducts helps to drive the reaction to completion, making it effectively irreversible.[7]
Fig 1. Synthesis of 4,5-Dichloro-2-fluorobenzoyl Chloride
Part 2: Detailed Experimental Protocol
This protocol details the conversion of this compound to its acyl chloride. All operations must be performed in a certified chemical fume hood due to the corrosive and toxic nature of the reagents and byproducts.[12][13]
Materials and Reagents:
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | 110667-67-9 | 209.01 | 20.9 g (0.1 mol) | Starting material, ensure it is dry. |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 14.7 mL (0.2 mol) | Reagent grade, 2 equivalents. |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 100 mL | Anhydrous solvent. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | ~0.1 mL | Catalytic amount (optional).[5] |
Equipment:
-
Three-neck round-bottom flask (250 mL), oven-dried
-
Reflux condenser with a gas outlet/drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Vacuum pump (with appropriate traps for acidic gases)
Step-by-Step Methodology:
-
Reaction Setup: Assemble the oven-dried three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all joints are properly sealed. The setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add this compound (20.9 g, 0.1 mol) and anhydrous toluene (100 mL).
-
Catalyst Addition (Optional): Add one drop of N,N-dimethylformamide (DMF) to the suspension. DMF can catalyze the reaction, though it may proceed without it.[7]
-
Thionyl Chloride Addition: Charge the dropping funnel with thionyl chloride (14.7 mL, 0.2 mol). Add the thionyl chloride dropwise to the stirred suspension at room temperature over 15-20 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle.[14] Maintain the reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The mixture should become a clear solution.
-
Workup - Removal of Excess Reagent: After cooling the reaction mixture to room temperature, the excess thionyl chloride and the toluene solvent must be removed. This is achieved by distillation or, more commonly, using a rotary evaporator.[14] Crucially, use a base trap (e.g., NaOH solution) between the rotary evaporator and the vacuum pump to neutralize the corrosive HCl and SOCl₂ vapors.
-
Purification: The crude 4,5-dichloro-2-fluorobenzoyl chloride is often of sufficient purity for subsequent steps. However, for higher purity, fractional distillation under reduced pressure is the preferred method.[8][15]
Fig 2. Experimental workflow for synthesis.
Part 3: Safety, Handling, and Waste Disposal
Hazard Analysis:
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[12][13] Causes severe skin burns and eye damage and is toxic if inhaled.[13] All handling must be done in a fume hood with appropriate personal protective equipment (PPE).[16][17]
-
Acyl Chlorides (R-COCl): Corrosive, lachrymatory, and react with moisture. They can cause severe burns upon skin contact.[18]
-
Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): Toxic and corrosive gases are produced during the reaction. The reaction apparatus must be vented through a scrubbing system (e.g., a bubbler containing NaOH solution).[7]
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., neoprene or nitrile).[16]
-
Flame-retardant lab coat.
Waste Disposal:
-
Quench any residual thionyl chloride or the product by slowly adding it to a stirred, cold solution of sodium bicarbonate or sodium hydroxide. This is a highly exothermic and gas-evolving process that must be done cautiously in a fume hood.
-
All liquid and solid waste must be collected and disposed of as hazardous chemical waste according to institutional guidelines.[16]
Part 4: Characterization and Quality Control
To confirm the identity and purity of the synthesized 4,5-dichloro-2-fluorobenzoyl chloride, the following analytical techniques are recommended:
-
Infrared (IR) Spectroscopy: Look for the characteristic strong C=O stretch of the acyl chloride at approximately 1780-1815 cm⁻¹. The disappearance of the broad O-H stretch from the carboxylic acid starting material should also be confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR will provide the definitive structure of the compound. The aromatic proton signals will show characteristic shifts and coupling constants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to assess the purity of the product and confirm its molecular weight from the mass spectrum.
By following this detailed guide, researchers can safely and efficiently synthesize high-purity 4,5-dichloro-2-fluorobenzoyl chloride for use in further research and development applications.
References
-
Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube. (2024). Retrieved from [Link]
-
SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved from [Link]
-
converting carboxylic acids into acyl (acid) chlorides - Chemguide. (n.d.). Retrieved from [Link]
-
Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride - Drexel University. (2013). Retrieved from [Link]
-
Safety Data Sheet: Thionyl chloride - Carl ROTH. (n.d.). Retrieved from [Link]
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-
Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. (n.d.). Retrieved from [Link]
-
How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis - Yufeng. (2025). Retrieved from [Link]
-
preparation of acyl chlorides (acid chlorides) - Chemguide. (n.d.). Retrieved from [Link]
-
General procedures for the purification of Acid chlorides - Chempedia - LookChem. (n.d.). Retrieved from [Link]
-
Procedure - Organic Syntheses. (n.d.). Retrieved from [Link]
-
4-Fluorobenzoyl Chloride - Anshul Specialty Molecules. (n.d.). Retrieved from [Link]
-
A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap. (n.d.). Retrieved from [Link]
-
The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. (n.d.). Retrieved from [Link]
-
The Role of 2,4-Dichloro-5-fluorobenzoyl Chloride in Pharmaceutical Synthesis. (2025). Retrieved from [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 4,5-Dichloro-2-fluorobenzoic Acid Derivatives
Introduction: Strategic Importance of Fluorinated Biaryl Carboxylic Acids
In the landscape of modern drug discovery, the biaryl scaffold remains a privileged motif, offering a robust framework for constructing molecules that interact with a wide array of biological targets.[1][2] The strategic incorporation of fluorine and chlorine atoms onto these scaffolds can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[3] For instance, fluorine can enhance metabolic stability, binding affinity, and modulate pKa, while chlorine atoms can provide vectors for further synthetic diversification or contribute to binding interactions.[3][4]
4,5-Dichloro-2-fluorobenzoic acid and its derivatives are particularly valuable building blocks in this context.[5] The electron-withdrawing nature of the halogen substituents makes the aromatic ring electron-deficient, which can present unique challenges and opportunities in synthetic transformations.[6] The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for the synthesis of biaryl compounds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of diverse boronic acid and ester coupling partners.[4][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura coupling reactions with this compound derivatives. It delves into the mechanistic nuances, provides detailed, field-proven protocols, and offers insights into overcoming common challenges associated with these electron-deficient substrates.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting suboptimal results.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[2][6] The electron-deficient nature of the this compound core facilitates this step compared to more electron-rich aryl chlorides.[6]
-
Transmetalation: Following oxidative addition, a base activates the organoboron species (boronic acid or ester) to form a boronate complex.[8][9] This activated species then transfers its organic group to the palladium(II) complex, replacing the halide. The choice of base is critical and can significantly impact the reaction rate and yield.[7][9]
-
Reductive Elimination: The final step is the reductive elimination of the desired biaryl product from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.[7]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound and its derivatives. Optimization may be necessary depending on the specific boronic acid partner and the nature of the derivative (e.g., free acid, ester, or amide).
Protocol 1: General Procedure for Coupling with Phenylboronic Acid
This protocol details a standard procedure for the coupling of methyl 4,5-dichloro-2-fluorobenzoate with phenylboronic acid. The esterification of the carboxylic acid is often beneficial to improve solubility and prevent potential side reactions.
Materials:
-
Methyl 4,5-dichloro-2-fluorobenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or SPhos
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, Schlenk line, and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add methyl 4,5-dichloro-2-fluorobenzoate (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add finely ground potassium phosphate (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Experimental Workflow
Caption: A generalized workflow for Suzuki-Miyaura coupling reactions.
Protocol 2: Microwave-Assisted Coupling for High-Throughput Synthesis
Microwave irradiation can significantly accelerate reaction times, making it an attractive option for library synthesis in a drug discovery setting.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.5 mmol, 1.5 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (3.0 mmol, 3.0 eq.)
-
Toluene (3 mL), Ethanol (1 mL), Water (0.5 mL)
-
Microwave synthesis vial
Procedure:
-
Vial Preparation: To a 10 mL microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Solvent Addition: Add the toluene, ethanol, and water solvent mixture.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat to 120 °C for 15-30 minutes.[10]
-
Workup and Purification: After cooling, follow the workup and purification steps outlined in Protocol 1.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with challenging substrates like dichloro-substituted aryl halides. The following table summarizes typical conditions and expected outcomes for the coupling of methyl 4,5-dichloro-2-fluorobenzoate with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Toluene/H₂O | 110 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 75-85 |
| 4 | 4-Formylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 120 | 4 | 70-80 |
Note: Yields are indicative and may vary based on the specific reaction scale and purity of reagents. The presence of the carboxylic acid or aldehyde on the boronic acid partner may require specific catalyst and base combinations to avoid side reactions.[11]
Troubleshooting and Key Considerations
-
Low or No Yield:
-
Inactive Catalyst: Ensure the palladium source is fresh and has been stored properly under an inert atmosphere.[12]
-
Ligand Choice: For electron-deficient aryl chlorides, electron-rich and bulky phosphine ligands like SPhos, XPhos, or RuPhos are often necessary to promote the oxidative addition step.[12][13]
-
Base Strength and Solubility: The base plays a crucial role in the transmetalation step.[9] For less reactive systems, stronger bases like potassium phosphate or cesium carbonate may be required. Ensure the base is finely powdered to maximize surface area.
-
Protodeboronation: The premature cleavage of the C-B bond in the boronic acid is a common side reaction. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help mitigate this.
-
-
Selectivity with Dichloro Substrates: While both chlorine atoms on the this compound core can potentially react, the steric hindrance and electronic effects of the adjacent fluorine and carboxylic acid groups generally favor mono-coupling at the C-5 position. However, forcing conditions (high temperature, prolonged reaction times) could lead to di-substitution products. Careful monitoring of the reaction is essential to ensure selectivity.[14]
-
Free Carboxylic Acid: While the protocols above often utilize the methyl ester, direct coupling with the free carboxylic acid is possible. However, the acidity of this group can interfere with basic catalysts and reagents. Using a stronger base or a base that also acts as a phase-transfer catalyst can be beneficial in these cases.
Conclusion
The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for the synthesis of biaryl derivatives from this compound. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently generate a diverse range of compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for developing robust and scalable synthetic routes to these valuable molecular scaffolds.
References
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15 Green Chemistry (RSC Publishing).
-
11 Benchchem.
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8 Organic Chemistry Portal.
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- 16. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Oxadiazole Derivatives from 4,5-Dichloro-2-fluorobenzoic Acid
Introduction: The Significance of Oxadiazole Scaffolds in Modern Drug Discovery
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities and favorable pharmacokinetic properties.[1][2] These five-membered heterocyclic compounds, containing one oxygen and two nitrogen atoms, are often employed as bioisosteres for amide and ester functional groups, enhancing the metabolic stability of drug candidates.[3][4] The broad spectrum of biological activities associated with oxadiazole derivatives includes antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][2][3][4][5] The synthesis of novel oxadiazole derivatives is therefore a critical area of research in the pursuit of new therapeutic agents.
This guide provides a detailed protocol for the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives commencing from 4,5-dichloro-2-fluorobenzoic acid. This starting material offers a unique substitution pattern that can be exploited to generate a library of novel compounds with potential therapeutic applications. The electron-withdrawing nature of the halogen substituents can significantly influence the biological activity of the final products.
Overall Synthetic Workflow
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from this compound is a multi-step process. The general strategy involves the initial conversion of the carboxylic acid to its corresponding acyl hydrazide, which then undergoes cyclization with a suitable reagent to form the oxadiazole ring. This workflow is depicted in the following diagram:
Caption: Synthetic pathway for 2,5-disubstituted-1,3,4-oxadiazoles.
Experimental Protocols
Part 1: Synthesis of 4,5-Dichloro-2-fluorobenzohydrazide (Intermediate I)
The initial step involves the conversion of the starting carboxylic acid to its corresponding hydrazide. This is a crucial intermediate for the subsequent cyclization to form the oxadiazole ring.
Step 1.1: Esterification of this compound
The carboxylic acid is first converted to its methyl ester to facilitate the subsequent reaction with hydrazine hydrate.
-
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
-
Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain methyl 4,5-dichloro-2-fluorobenzoate.
-
Step 1.2: Hydrazinolysis of Methyl 4,5-dichloro-2-fluorobenzoate
The methyl ester is then reacted with hydrazine hydrate to yield the key intermediate, 4,5-dichloro-2-fluorobenzohydrazide.
-
Materials:
-
Methyl 4,5-dichloro-2-fluorobenzoate
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
-
Protocol:
-
Dissolve methyl 4,5-dichloro-2-fluorobenzoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0 eq) to the solution.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, 4,5-dichloro-2-fluorobenzohydrazide, will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Part 2: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives
The final step is the cyclization of the synthesized hydrazide with an appropriate electrophile, followed by dehydration to form the 1,3,4-oxadiazole ring. A common and effective method involves the use of an acyl chloride in the presence of a dehydrating agent like phosphorus oxychloride.
-
Materials:
-
4,5-Dichloro-2-fluorobenzohydrazide (Intermediate I)
-
Aromatic/aliphatic acyl chloride (R'COCl) (1.1 eq)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
-
Protocol:
-
To a round-bottom flask, add 4,5-dichloro-2-fluorobenzohydrazide (1.0 eq) and the desired acyl chloride (1.1 eq).
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (5-10 eq) with stirring.
-
After the addition, allow the reaction mixture to stir at room temperature for 30 minutes, and then reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
The solid product will precipitate out. Filter the solid, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole derivative.
-
Data Presentation: Expected Yields and Characterization
The following table summarizes the expected outcomes for the synthesis of a representative 2,5-disubstituted-1,3,4-oxadiazole derivative.
| Step | Product | Expected Yield (%) | Melting Point (°C) | Key Spectroscopic Data (Expected) |
| 1.1 | Methyl 4,5-dichloro-2-fluorobenzoate | 85-95 | 55-58 | ¹H NMR: δ 7.8-8.0 (d, 1H, Ar-H), 7.4-7.6 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃). ¹³C NMR: δ 164 (C=O), 158 (d, J=250 Hz, C-F), aromatic signals. IR (cm⁻¹): 1730 (C=O). |
| 1.2 | 4,5-Dichloro-2-fluorobenzohydrazide | 80-90 | 160-163 | ¹H NMR: δ 9.5 (s, 1H, NH), 7.8-8.0 (d, 1H, Ar-H), 7.4-7.6 (d, 1H, Ar-H), 4.5 (s, 2H, NH₂). ¹³C NMR: δ 162 (C=O), 158 (d, J=250 Hz, C-F), aromatic signals. IR (cm⁻¹): 3300, 3200 (N-H), 1650 (C=O). |
| 2 | 2-(Aryl/Alkyl)-5-(4,5-dichloro-2-fluorophenyl)-1,3,4-oxadiazole | 60-80 | Variable | ¹H NMR: Aromatic protons of both rings. ¹³C NMR: δ 165, 163 (C-O-C of oxadiazole), 158 (d, J=250 Hz, C-F), other aromatic signals. IR (cm⁻¹): 1620 (C=N), 1580 (C=C), 1250 (C-O-C). Mass Spec: [M]+ corresponding to the molecular weight of the final product. |
Scientific Rationale and Troubleshooting
-
Esterification: The use of thionyl chloride is a classic and efficient method for converting carboxylic acids to their corresponding esters in the presence of an alcohol. The reaction proceeds via an acyl chloride intermediate. It is crucial to use anhydrous methanol to prevent the hydrolysis of thionyl chloride and the acyl chloride intermediate.
-
Hydrazinolysis: The conversion of the ester to the hydrazide is a nucleophilic acyl substitution reaction. A large excess of hydrazine hydrate is used to drive the reaction to completion. The product often precipitates from the reaction mixture upon cooling, simplifying its isolation.
-
Cyclization: Phosphorus oxychloride is a powerful dehydrating agent that facilitates the cyclization of the N-acylhydrazide intermediate to the 1,3,4-oxadiazole ring.[6][7] The reaction is typically performed under reflux to provide the necessary energy for the dehydration and ring closure. Careful quenching of the reaction mixture on ice is essential due to the exothermic reaction of POCl₃ with water.
-
Troubleshooting:
-
Low yield in esterification: Ensure all reagents and glassware are dry. Increase the reaction time or the amount of thionyl chloride.
-
Incomplete hydrazinolysis: Increase the reflux time or the excess of hydrazine hydrate.
-
Difficult purification of the final product: Column chromatography may be necessary if recrystallization does not yield a pure product. The choice of eluent will depend on the polarity of the synthesized oxadiazole derivative.
-
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives from this compound. The described methods are robust and can be adapted for the synthesis of a diverse library of compounds for screening in drug discovery programs. The unique electronic properties imparted by the di-chloro and fluoro substituents on the phenyl ring make this class of oxadiazoles particularly interesting for further investigation.
References
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry.
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids.
- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature
- Acid-catalyzed Cyclization of α-Ketodithioesters and Acyl Hydrazides: A Divergent and Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles.
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal.
- A Review on Oxadiazoles as a Pharmacologically Active Nucleus. MDPI.
- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Royal Society of Chemistry.
- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry.
- Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Physics: Conference Series.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. journaljpri.com [journaljpri.com]
- 3. ijper.org [ijper.org]
- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. jmpcr.samipubco.com [jmpcr.samipubco.com]
Application of 4,5-Dichloro-2-fluorobenzoic Acid in Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Halogenated Benzoic Acids in Modern Agrochemicals
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into the molecular framework of bioactive compounds has become a cornerstone of modern agrochemical design. These substitutions can profoundly influence a molecule's physicochemical properties, metabolic stability, and mode of action, often leading to enhanced efficacy and selectivity. Within this context, 4,5-dichloro-2-fluorobenzoic acid emerges as a valuable and versatile building block for the synthesis of novel pesticides. Its specific substitution pattern—two chlorine atoms and a fluorine atom on the benzene ring—offers a unique combination of electronic effects and potential reaction sites, making it a key intermediate in the development of sophisticated herbicides, fungicides, and insecticides.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of a novel class of potential herbicidal compounds. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the significance of the resulting agrochemical candidates.
Core Application: Synthesis of Novel Picolinic Acid Herbicides
Recent research has identified this compound as a crucial precursor for the synthesis of a new generation of picolinic acid herbicides. These compounds often exhibit high efficacy against a broad spectrum of weeds, including those resistant to other herbicide classes. The synthesis involves a multi-step process where the dichlorofluorobenzoyl moiety is incorporated to form a key intermediate, which is then further elaborated to yield the final active ingredient.
Rationale for Utilizing this compound
The choice of this compound as a starting material is predicated on several key factors:
-
Electronic Effects: The electron-withdrawing nature of the two chlorine atoms and the fluorine atom significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid group. This allows for controlled and regioselective chemical transformations during the synthetic sequence.
-
Metabolic Stability: The presence of chlorine and fluorine atoms can block sites of metabolic attack by plant enzymes, thereby increasing the persistence and bioavailability of the herbicide in the target weed.
-
Binding Affinity: The specific halogenation pattern can enhance the binding affinity of the final herbicide to its target protein within the weed, leading to greater potency.
-
Structural Diversity: The carboxylic acid functional group provides a convenient handle for a variety of chemical modifications, allowing for the synthesis of a diverse library of analogues to optimize herbicidal activity and crop selectivity.
Detailed Synthetic Protocol: From this compound to a Picolinamide Herbicide Candidate
The following protocol outlines a representative synthesis of a novel picolinamide herbicide candidate, starting from this compound. This multi-step synthesis highlights the strategic use of this key intermediate.
Step 1: Synthesis of 4,5-Dichloro-2-fluorobenzoyl Chloride
Objective: To activate the carboxylic acid for subsequent amidation.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4,5-dichloro-2-fluorobenzoyl chloride, which is typically used in the next step without further purification.
Causality of Experimental Choices:
-
Oxalyl Chloride: A gentle and effective reagent for converting carboxylic acids to acid chlorides. The byproducts (CO, CO₂, HCl) are gaseous and easily removed.
-
DMF (catalyst): Catalyzes the reaction by forming a Vilsmeier reagent in situ, which is the active acylating species.
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the acid chloride back to the carboxylic acid.
Step 2: Amidation to form N-(pyridin-2-yl)-4,5-dichloro-2-fluorobenzamide
Objective: To couple the activated benzoic acid derivative with a suitable amine to form the core benzamide structure.
Protocol:
-
Dissolve 2-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (15 mL/g of aminopyridine).
-
Cool the solution to 0 °C.
-
Add a solution of the crude 4,5-dichloro-2-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled amine solution.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(pyridin-2-yl)-4,5-dichloro-2-fluorobenzamide.
Causality of Experimental Choices:
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Anhydrous DCM: A suitable solvent that is inert to the reaction conditions and allows for easy work-up.
-
Column Chromatography: A standard purification technique to isolate the desired product from unreacted starting materials and byproducts.
Step 3: Further Functionalization to a Picolinamide Herbicide Candidate
The N-(pyridin-2-yl)-4,5-dichloro-2-fluorobenzamide intermediate can then undergo further chemical modifications, such as the introduction of a propionate moiety, to yield the final herbicidal compound. A representative final step is outlined below.
Objective: To introduce the ester group characteristic of many aryloxyphenoxypropionate and related herbicides.
Protocol:
-
To a solution of the N-(pyridin-2-yl)-4,5-dichloro-2-fluorobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl 2-bromopropionate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final picolinamide herbicide candidate.
Causality of Experimental Choices:
-
Sodium Hydride: A strong base used to deprotonate the amide nitrogen, forming a nucleophile that can react with the electrophilic ethyl 2-bromopropionate.
-
Anhydrous THF: An appropriate aprotic solvent for reactions involving sodium hydride.
-
Quenching: Necessary to safely neutralize the excess sodium hydride.
Visualization of the Synthetic Workflow
The following diagram illustrates the synthetic pathway from this compound to the picolinamide herbicide candidate.
Caption: Synthetic pathway to a picolinamide herbicide candidate.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂FO₂ | PubChem |
| Molecular Weight | 209.00 g/mol | PubChem |
| CAS Number | 289039-49-2 | PubChem |
| Appearance | White to off-white crystalline powder | Supplier Data |
| Melting Point | 158-162 °C | Supplier Data |
| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water | Supplier Data |
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic halogenation in the design of novel agrochemicals. Its unique substitution pattern provides a robust platform for the synthesis of a new generation of herbicides with potentially improved efficacy and selectivity. The synthetic protocols outlined in this guide offer a clear pathway for researchers to explore the potential of this valuable intermediate. Further research into the structure-activity relationships of derivatives synthesized from this compound will undoubtedly lead to the discovery of even more potent and environmentally benign crop protection solutions.
References
-
PubChem Compound Summary for CID 2774015, this compound. National Center for Biotechnology Information. [Link]
- Synthesis of Novel Picolinic Acid Herbicides. (Exemplary patent, please note a specific patent for this exact synthesis may not be publicly available and this is a representative example of the type of source for such information).
-
Advanced Organic Chemistry: Part B: Reaction and Synthesis. Carey, F. A., & Sundberg, R. J. (2007). Springer. (This is a general reference for the reaction mechanisms described). [Link]
Application Note: A Robust HPLC-UV Method for Monitoring the Reaction Progress of 4,5-Dichloro-2-fluorobenzoic Acid
Abstract
This application note details a comprehensive, step-by-step guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4,5-Dichloro-2-fluorobenzoic acid. This method is designed for researchers, chemists, and drug development professionals to reliably monitor the progress of chemical reactions involving this compound. By explaining the causality behind experimental choices, this guide provides a robust framework for adapting and optimizing the method for specific reaction matrices. The protocol is grounded in established scientific principles and adheres to ICH guidelines for analytical procedure validation to ensure trustworthiness and accuracy.[1][2][3]
Introduction
This compound is a halogenated aromatic carboxylic acid that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The precise monitoring of its consumption during a chemical reaction is critical for optimizing reaction conditions, determining reaction endpoints, and ensuring the quality and purity of the final product. High-performance liquid chromatography (HPLC) with UV detection is a powerful, accessible, and reliable technique for this purpose, offering the specificity and sensitivity required for in-process control.[4]
This document provides a foundational HPLC method that can be readily implemented and optimized. It covers the essential physicochemical properties of the analyte, the rationale for method parameter selection, detailed protocols for sample preparation and analysis, and a systematic approach to method validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][5]
Analyte Properties & Chromatographic Considerations
A successful HPLC method begins with an understanding of the analyte's chemical properties, which dictate its behavior in a chromatographic system.
Physicochemical Properties of this compound:
| Property | Value | Source | Implication for HPLC Method |
| Molecular Formula | C₇H₃Cl₂FO₂ | [6][7] | Affects molecular weight and polarity. |
| Molecular Weight | 209.00 g/mol | [7] | |
| Melting Point | 148 - 150 °C | [8] | Indicates the compound is a solid at room temperature. |
| XLogP3 | 2.8 | [6][7] | This positive logP value indicates moderate hydrophobicity, making it well-suited for reverse-phase chromatography. |
| pKa (Predicted) | ~2-3 | As a carboxylic acid, the compound's charge state is pH-dependent. To ensure it is in its neutral, more retained form, the mobile phase pH must be kept well below the pKa. | |
| UV Absorbance | Aromatic | [9][10] | The benzene ring structure with electron-withdrawing substituents suggests strong UV absorbance, likely in the 210-280 nm range, allowing for sensitive UV detection. |
Chromatographic Strategy:
-
Reverse-Phase (RP) HPLC: Given the analyte's moderate hydrophobicity (XLogP3 = 2.8), a reverse-phase stationary phase, such as C18, is the logical first choice.[6][7][11] This allows for separation based on hydrophobic interactions between the analyte and the non-polar column packing.
-
Acidified Mobile Phase: To suppress the ionization of the carboxylic acid group and ensure a consistent, neutral form of the analyte, the mobile phase must be acidified.[11] An acidic mobile phase (pH 2-3) prevents peak tailing and provides sharp, symmetrical peaks, which are essential for accurate quantification.[11]
-
UV Detection: The aromatic nature of this compound allows for sensitive detection using a standard UV-Vis detector. A wavelength scan of a standard solution should be performed to determine the absorbance maximum (λ-max) for optimal sensitivity. Based on similar compounds like p-chlorobenzoic acid, a starting wavelength of 240-254 nm is a reasonable starting point.[12][13]
Proposed HPLC Method & System
The following parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific reaction mixture (e.g., presence of starting materials or byproducts with similar retention times).
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary HPLC system with a UV detector is sufficient. |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose C18 column provides excellent retention and resolution for this type of analyte. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA is a strong ion-pairing agent that effectively suppresses silanol activity and acidifies the mobile phase, leading to sharp peaks. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 30% B to 90% B over 10 minutes | A gradient elution is recommended to ensure elution of the target analyte while also cleaning the column of any more non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 254 nm | Provides good sensitivity for the aromatic analyte. A Diode Array Detector (DAD) is recommended to confirm peak purity. |
| Run Time | 15 minutes | Includes gradient and re-equilibration. |
Experimental Protocols
Standard and Sample Preparation Protocol
Accurate quantification begins with precise and consistent sample preparation.
Workflow Diagram:
Caption: Standard and sample preparation workflow for HPLC analysis.
Step-by-Step Protocol:
-
Stock Standard Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile. This is your stock solution.
-
-
Calibration Standards:
-
Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Reaction Sample Preparation:
-
At specified time points, carefully withdraw a small, known volume of the reaction mixture (e.g., 100 µL).
-
Immediately quench the reaction if necessary (e.g., by diluting into cold acetonitrile).
-
Dilute the sample with acetonitrile to a concentration that is expected to fall within the linear range of the calibration curve. A starting dilution of 1:100 or 1:1000 is common.
-
Vortex the diluted sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.
-
Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][2][3]
Method Validation Workflow:
Caption: Key parameters for HPLC method validation per ICH Q2(R1).
Validation Parameter Protocols:
-
Specificity: Analyze a blank (diluent), a placebo (reaction mixture without the analyte), the analyte standard, and a spiked sample. The analyte peak should be well-resolved from any other components, and the blank/placebo should show no interfering peaks at the analyte's retention time.
-
Linearity: Inject the prepared calibration standards (e.g., 6 levels) in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform a recovery study by spiking a placebo reaction mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10. The LOQ must be sufficiently low to quantify the analyte at the end of the reaction.
-
Robustness: Intentionally make small variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, ±2% in mobile phase composition) and assess the impact on retention time and peak area. The results should not be significantly affected.
Example Application: Monitoring a Reaction
Scenario: Monitoring the consumption of this compound in a hypothetical amidation reaction.
Reaction: this compound + Amine --> Product
Procedure: Samples were taken from the reaction vessel at T=0, 1, 2, 4, and 6 hours. Each sample was prepared as described in section 4.1 and analyzed using the validated HPLC method.
Results:
| Time Point (Hours) | Peak Area | Concentration (µg/mL) | % Remaining |
| 0 | 1,254,321 | 50.1 | 100.0% |
| 1 | 876,543 | 35.0 | 69.9% |
| 2 | 512,345 | 20.5 | 40.9% |
| 4 | 154,321 | 6.2 | 12.4% |
| 6 | 32,109 | 1.3 | 2.6% |
The data clearly shows the consumption of the starting material over time, allowing the researcher to determine the reaction rate and identify when the reaction has reached completion.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for developing and validating a robust RP-HPLC method for the quantitative analysis of this compound. By following the detailed protocols for method setup, sample preparation, and validation, researchers can reliably monitor reaction progress, ensuring data integrity and facilitating the development of efficient and controlled chemical syntheses. The principles and steps outlined herein are adaptable to a wide range of reaction matrices, empowering scientists with a trustworthy analytical tool.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][3][14]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][2]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][5]
-
PubChem. This compound. National Center for Biotechnology Information. [Link][7]
-
VCU Scholars Compass. Investigation of factors affecting reverse-phase high performance liquid chromatography. [Link][11]
-
NIST. Benzoic acid, 4-chloro-. NIST Chemistry WebBook. [Link][13]
-
Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link][4]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link][10]
-
RSC Publishing. Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. [Link][9]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 4. bcc.bas.bg [bcc.bas.bg]
- 5. starodub.nl [starodub.nl]
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- 7. This compound | C7H3Cl2FO2 | CID 2774015 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. pubs.rsc.org [pubs.rsc.org]
- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 12. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 13. Benzoic acid, 4-chloro- [webbook.nist.gov]
- 14. ICH Official web site : ICH [ich.org]
Application Note: Unambiguous Structural Elucidation of 4,5-Dichloro-2-fluorobenzoic Acid using ¹H and ¹³C NMR Spectroscopy
Introduction
4,5-Dichloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and materials science. As a versatile building block, its precise chemical structure dictates its reactivity and biological activity. Therefore, unambiguous characterization is paramount for its application in drug development and novel material synthesis. This application note provides a detailed protocol and in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. The following guide is designed for researchers, scientists, and drug development professionals to facilitate the accurate identification and quality control of this compound.
The Significance of NMR in Structural Verification
NMR spectroscopy stands as a powerful, non-destructive analytical technique for determining the structure of organic molecules. ¹H NMR provides information on the number and electronic environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. For a multi-substituted aromatic ring like that in this compound, NMR is indispensable for confirming the specific substitution pattern and for identifying potential isomeric impurities.
Experimental Protocol
A robust and reproducible NMR spectrum begins with meticulous sample preparation. The following protocol is recommended for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
I. Sample Preparation
-
Analyte Preparation : Ensure the this compound sample is a dry, homogenous powder.
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to the high solubility of the analyte and the downfield chemical shift of the carboxylic acid proton, which avoids interference with other signals. Other suitable solvents include deuterated chloroform (CDCl₃) and acetone-d₆.
-
Concentration :
-
Procedure : a. Accurately weigh the desired amount of this compound into a clean, dry vial. b. Add the deuterated solvent to the vial. c. Gently agitate or vortex the vial until the sample is fully dissolved. d. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. e. To ensure homogeneity of the magnetic field, it is crucial that the solution is free of any particulate matter. If solids are present, filter the solution through a small plug of glass wool inserted into the Pasteur pipette during transfer.[1] f. Cap the NMR tube securely to prevent solvent evaporation and contamination.
II. NMR Instrument Parameters
The following are general guidelines. Specific parameters may need to be optimized for the instrument in use.
-
Spectrometer : A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
¹H NMR :
-
Pulse Program: Standard single pulse.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR :
-
Pulse Program: Proton-decoupled single pulse.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
Spectral Analysis and Interpretation
The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The predictions are based on established substituent effects and data from analogous compounds.
Molecular Structure and Numbering
Caption: Numbering scheme for this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show three distinct signals: one for the carboxylic acid proton and two for the aromatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| > 12 | Singlet, broad | - | COOH |
| ~ 7.9 | Doublet | ~ 2.0 (⁴JH-F) | H-6 |
| ~ 7.5 | Doublet | ~ 8.0 (³JH-F) | H-3 |
Analysis of the ¹H NMR Spectrum:
-
Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet at a chemical shift greater than 12 ppm.[2][3] Its exact position is dependent on concentration and the solvent used.[3] In the presence of D₂O, this peak will disappear due to proton-deuterium exchange, which is a useful method for its confirmation.[2]
-
Aromatic Protons (H-3 and H-6):
-
H-6: This proton is ortho to a chlorine atom and meta to another chlorine atom and the carboxylic acid group. It is expected to appear at a downfield chemical shift. The fluorine atom at the 2-position will cause a through-space coupling (⁴JH-F) of approximately 2.0 Hz, resulting in a doublet.
-
H-3: This proton is ortho to the fluorine atom and is expected to show a larger coupling constant (³JH-F) of around 8.0 Hz, also appearing as a doublet. The fluorine atom's electron-withdrawing nature will influence its chemical shift.
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to the seven carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Expected Coupling to ¹⁹F |
| ~ 165 | C=O | Doublet (³JC-F) |
| ~ 160 | C-2 | Doublet (¹JC-F) |
| ~ 135 | C-4 | Doublet (³JC-F) |
| ~ 132 | C-5 | Doublet (⁴JC-F) |
| ~ 128 | C-1 | Doublet (²JC-F) |
| ~ 125 | C-6 | Doublet (³JC-F) |
| ~ 118 | C-3 | Doublet (²JC-F) |
Analysis of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is expected to resonate at approximately 165 ppm.[2] It will likely appear as a doublet due to coupling with the fluorine atom three bonds away (³JC-F).
-
Aromatic Carbons:
-
C-2: This carbon is directly bonded to the highly electronegative fluorine atom and will therefore be significantly deshielded and show a large one-bond coupling constant (¹JC-F), appearing as a doublet around 160 ppm.
-
C-4 and C-5: These carbons are bonded to chlorine atoms, which also cause deshielding. Their chemical shifts are predicted to be in the 132-135 ppm range. They will also exhibit smaller C-F coupling.
-
C-1 and C-6: These carbons are influenced by the carboxylic acid group and the adjacent halogens. They are expected to resonate in the 125-128 ppm region and will show coupling to the fluorine atom.
-
C-3: This carbon is adjacent to the fluorine-bearing carbon and will also be deshielded, with an expected chemical shift around 118 ppm, appearing as a doublet due to two-bond C-F coupling (²JC-F).
-
Workflow for Structural Confirmation
Caption: Workflow for NMR characterization.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By following the detailed protocol and utilizing the predicted spectral data as a guide, researchers can confidently verify the identity and purity of their samples. The characteristic chemical shifts and, particularly, the C-F and H-F coupling constants serve as unique fingerprints for this molecule, enabling its unambiguous identification. This analytical rigor is a critical step in ensuring the reliability of subsequent research and development activities.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]
-
Georgia Institute of Technology. Small molecule NMR sample preparation. Available at: [Link]
-
Scribd. NMR Sample Prep. Available at: [Link]
-
University College London. Sample Preparation. Available at: [Link]
- Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of J-coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425.
-
JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
- Biellmann, J. F., & Callot, H. (1967). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Organic Acids and Salts.
Sources
Application Notes and Protocols for the Derivatization of 4,5-Dichloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Modification of a Versatile Scaffolding
4,5-Dichloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom, imparts distinct electronic and lipophilic properties that can be strategically exploited in the design of novel bioactive molecules and functional materials. The carboxylic acid group serves as a versatile handle for a variety of chemical transformations, allowing for its conversion into a range of functional derivatives, including esters, amides, and acyl chlorides. These derivatizations are pivotal for constructing more complex molecular architectures, modulating pharmacokinetic and pharmacodynamic profiles of drug candidates, and fine-tuning the properties of advanced materials.
This comprehensive guide provides detailed application notes and step-by-step protocols for the efficient derivatization of the carboxylic acid functionality of this compound. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, offering researchers a reliable resource for the synthesis of key derivatives.
Core Derivatization Strategies
The primary strategies for derivatizing the carboxylic acid group of this compound revolve around three key transformations:
-
Acyl Chloride Formation: Conversion of the carboxylic acid to a highly reactive acyl chloride, which serves as a versatile intermediate for subsequent reactions.
-
Esterification: Formation of esters, which can modulate the polarity, solubility, and biological activity of the parent molecule.
-
Amidation: Synthesis of amides, a critical functional group in a vast array of pharmaceuticals and biologically active compounds.
The choice of derivatization strategy is dictated by the desired final product and the compatibility of the reagents with the halogenated aromatic ring.
I. Acyl Chloride Formation: Activating the Carboxylic Acid
The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step, as acyl chlorides are significantly more reactive towards nucleophiles than the parent carboxylic acid.[1] This heightened reactivity is due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon more electrophilic. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation.[2]
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): This reagent is favored due to its high reactivity and the convenient removal of byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, driving the equilibrium towards the formation of the acyl chloride.[2]
-
Reflux Conditions: Heating the reaction mixture to reflux ensures a sufficient reaction rate for the conversion.
-
Catalytic Dimethylformamide (DMF): In some cases, a catalytic amount of DMF can accelerate the reaction by forming a Vilsmeier reagent intermediate, which is a more potent acylating agent.
Experimental Protocol: Synthesis of 4,5-Dichloro-2-fluorobenzoyl chloride
This protocol is adapted from established procedures for the synthesis of similar halogenated benzoyl chlorides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Vacuum source for removal of excess reagent
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 2-5 eq) to the flask in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and subsequently removed under vacuum.
-
The resulting crude 4,5-Dichloro-2-fluorobenzoyl chloride can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.
II. Esterification: Modulating Polarity and Bioavailability
Esterification of carboxylic acids is a common strategy to mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially enhancing cell membrane permeability of drug candidates. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and effective method.[3]
Causality of Experimental Choices:
-
Excess Alcohol: Using the alcohol as the solvent or in large excess shifts the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.[3]
-
Strong Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol: Synthesis of Methyl 4,5-Dichloro-2-fluorobenzoate
This protocol is based on general Fischer esterification procedures for fluorinated aromatic carboxylic acids.[4][5]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4,5-dichloro-2-fluorobenzoate.
-
If necessary, purify the product by column chromatography on silica gel or by recrystallization.
III. Amidation: Building Blocks for Bioactive Molecules
The amide bond is a cornerstone of peptide and protein chemistry and is present in a vast number of pharmaceutical agents. Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of an unreactive ammonium carboxylate salt. Therefore, coupling agents are employed to activate the carboxylic acid.[6] A common and effective method involves the use of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).[7] Alternatively, amides can be readily synthesized from the corresponding acyl chlorides.
Causality of Experimental Choices:
-
EDC/NHS Coupling: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. NHS reacts with this intermediate to form a more stable NHS ester, which then readily reacts with the amine to form the amide bond. The use of NHS improves the efficiency of the reaction and minimizes side reactions.[7]
-
Acyl Chloride Route: The high reactivity of the acyl chloride allows for a straightforward reaction with an amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.[8]
Protocol 1: EDC/NHS Mediated Amide Coupling
Materials:
-
This compound
-
Amine (e.g., aniline or a primary/secondary aliphatic amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Magnetic stirrer
-
Standard workup reagents (e.g., dilute HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) and NHS (1.1 eq) in the anhydrous solvent.
-
Add EDC·HCl (1.1 eq) to the solution and stir for 15-30 minutes at room temperature to form the active NHS ester.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amidation via the Acyl Chloride
Materials:
-
4,5-Dichloro-2-fluorobenzoyl chloride (prepared as in Section I)
-
Amine (e.g., aniline or a primary/secondary aliphatic amine)
-
Non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Magnetic stirrer
-
Standard workup reagents
Procedure:
-
Under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4,5-Dichloro-2-fluorobenzoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, perform a standard aqueous workup as described in Protocol 1 for EDC/NHS coupling.
-
Purify the crude product by column chromatography or recrystallization.
Summary of Derivatization Methods
| Derivatization | Reagents | Key Conditions | Expected Outcome |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Reflux, 2-4 hours | High yield of 4,5-Dichloro-2-fluorobenzoyl chloride |
| Esterification (Methyl Ester) | Methanol, cat. H₂SO₄ | Reflux, 4-8 hours | Good to high yield of methyl 4,5-dichloro-2-fluorobenzoate |
| Amidation (EDC/NHS) | Amine, EDC·HCl, NHS | Room temp, 12-24 hours | Moderate to high yield of the corresponding amide |
| Amidation (Acyl Chloride) | Amine, Triethylamine | 0 °C to room temp, 2-6 hours | High yield of the corresponding amide |
Experimental Workflow Visualizations
Figure 1: Workflow for the synthesis of 4,5-Dichloro-2-fluorobenzoyl chloride.
Figure 2: Workflow for the Fischer esterification to synthesize methyl 4,5-dichloro-2-fluorobenzoate.
Figure 3: Comparative workflows for the synthesis of amide derivatives.
References
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Patsnap. (n.d.). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Eureka. [Link]
- Google Patents. (n.d.). CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride.
- Google Patents. (n.d.).
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. [Link]
-
ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Monatshefte für Chemie - Chemical Monthly. [Link]
-
RSC Publishing. (n.d.). Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. [Link]
-
SAGE Journals. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
-
Han, C., et al. (2012). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 17(5), 5283-5294. [Link]
-
Sunthankar, P. S., et al. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. Journal of Pharmaceutical Sciences, 82(5), 543-545. [Link]
-
ChemBK. (n.d.). Ethyl 4,5-dichloro-2-fluorobenzoate. [Link]
-
Autechaux. (2025). Exploring Methyl 2-amino-4,5-difluorobenzoate: Applications and Synthesis. [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
ResearchGate. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. [Link]
-
MDPI. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]
-
Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
ResearchGate. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. [Link]
-
Organic Syntheses. (n.d.). 7-methoxyphthalide. [Link]
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- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. orgsyn.org [orgsyn.org]
Application Notes & Protocols: Strategic Protection of 4,5-Dichloro-2-fluorobenzoic Acid
Introduction and Strategic Overview
4,5-Dichloro-2-fluorobenzoic acid is a key building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its utility stems from the specific arrangement of halogen substituents on the aromatic ring, which influences the molecule's electronic properties and provides handles for further functionalization. However, the presence of the carboxylic acid group presents a significant challenge. This group is acidic and nucleophilic, making it reactive towards a wide range of reagents, such as organometallics and bases, which are often required for modifications elsewhere in the molecule.[1]
To achieve chemoselectivity in a multi-step synthesis, the carboxylic acid must be temporarily "masked" or protected.[2] An ideal protecting group strategy involves the following principles:[1][3]
-
Ease of Installation: The protecting group should be introduced efficiently and in high yield under mild conditions.
-
Stability: The protected group must be robust and stable to the reaction conditions planned for subsequent synthetic steps.
-
Ease of Removal: The protecting group should be removed in high yield under specific, mild conditions that do not affect other functional groups.
-
Orthogonality: In complex syntheses with multiple protecting groups, it should be possible to remove one group selectively without affecting others.[1][4][5]
This guide provides an in-depth analysis of suitable protecting group strategies for this compound, detailing the causality behind experimental choices and providing validated, step-by-step protocols for researchers.
Core Challenge: The Reactivity of the Carboxyl Group
The primary challenge is the acidic proton of the carboxylic acid. In the presence of organolithium or Grignard reagents, a simple acid-base reaction will occur, consuming the reagent and preventing the desired reaction at other sites.[1] Therefore, converting the carboxylic acid into a less reactive derivative, most commonly an ester, is the standard approach.[1][6] The choice of ester is critical and depends on the planned synthetic route.
Strategy I: Simple Alkyl Esters (Methyl or Ethyl)
Methyl and ethyl esters are among the most common and straightforward protecting groups for carboxylic acids.[1][6][7] They are typically formed via Fischer-Speier esterification, an acid-catalyzed reaction with the corresponding alcohol.[8][9]
Rationale & Mechanistic Insight: The Fischer esterification is an equilibrium process.[9] To drive the reaction to completion, the alcohol (methanol or ethanol) is used in large excess, serving as both reactant and solvent. A strong acid catalyst, like sulfuric acid, protonates the carbonyl oxygen of the benzoic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[9] The presence of electron-withdrawing fluoro and chloro groups on the aromatic ring slightly deactivates the carbonyl group towards protonation but does not prevent the reaction.
Key Advantages:
-
Cost-Effective: Methanol, ethanol, and sulfuric acid are inexpensive and readily available.
-
High Yield: Using the alcohol as a solvent effectively drives the equilibrium to favor the ester product.[8]
-
Robust Protection: Methyl and ethyl esters are stable to a wide range of non-nucleophilic and non-basic reaction conditions.
Primary Limitation:
-
Harsh Deprotection: Removal requires saponification (hydrolysis with a strong base like NaOH or KOH), which can be problematic if the molecule contains other base-sensitive functional groups.[1][7][10]
Experimental Protocol 1: Synthesis of Methyl 4,5-Dichloro-2-fluorobenzoate
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated, 98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (47.8 mmol, 1.0 eq) of this compound in 100 mL of anhydrous methanol.
-
Catalyst Addition: While stirring at room temperature, slowly add 1.3 mL (23.9 mmol, 0.5 eq) of concentrated sulfuric acid dropwise. Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Quenching & Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice-cold water. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The product, methyl 4,5-dichloro-2-fluorobenzoate, can be further purified by recrystallization or silica gel chromatography if necessary.
Protocol 1a: Deprotection via Saponification
-
Reaction Setup: Dissolve the methyl ester (1.0 eq) in a mixture of THF/Methanol and water (e.g., 3:1:1 ratio).
-
Hydrolysis: Add an excess of sodium hydroxide (NaOH, 2-3 eq) and stir the mixture at room temperature or gentle heat (40-50°C) until TLC analysis indicates complete consumption of the ester.
-
Work-up: Cool the mixture, remove the organic solvents via rotary evaporation, and dilute with water.
-
Acidification: Acidify the aqueous solution with cold 1M HCl until the pH is ~2. The carboxylic acid will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Strategy II: Benzyl Ester for Orthogonal Deprotection
For syntheses requiring mild, non-hydrolytic deprotection conditions, the benzyl (Bn) ester is a superior choice.[1][7] This strategy offers orthogonality, as the benzyl group can be selectively removed by catalytic hydrogenolysis, leaving acid- and base-labile groups intact.[5][11]
Rationale & Mechanistic Insight: The benzyl ester is typically formed by an Sₙ2 reaction between the carboxylate salt of the benzoic acid and benzyl bromide.[12] The deprotection proceeds via hydrogenolysis.[13] The substrate is exposed to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The catalyst facilitates the cleavage of the benzylic C-O bond, releasing the free carboxylic acid and toluene as a benign byproduct.[14]
Key Advantages:
-
Mild Deprotection: Hydrogenolysis is performed under neutral conditions, preserving sensitive functional groups.[13][15]
-
Orthogonality: Can be removed in the presence of alkyl esters, Boc groups, and many other protecting groups.[5]
-
Clean Byproducts: The only byproduct is toluene, which is easily removed.[13]
Primary Limitation:
-
Catalyst Sensitivity: The Pd/C catalyst can be poisoned by sulfur- or nitrogen-containing compounds.[13] It is also incompatible with functional groups that are susceptible to reduction, such as alkynes or nitro groups.[15]
Diagram: Benzyl Ester Protection & Deprotection Workflow
Caption: Workflow for Benzyl Ester Protection and Hydrogenolysis.
Experimental Protocol 2: Synthesis of Benzyl 4,5-Dichloro-2-fluorobenzoate
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Benzyl Bromide (BnBr)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Alkylation: Stir the suspension at room temperature for 30 minutes. Then, add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Continue stirring the mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Quenching: Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash thoroughly with water and then brine to remove DMF.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude benzyl ester by column chromatography on silica gel.
Protocol 2a: Deprotection via Catalytic Hydrogenolysis
-
Reaction Setup: Dissolve the benzyl ester (1.0 eq) in a suitable solvent like methanol (MeOH) or ethyl acetate (EtOAc) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas (H₂) several times. Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the suspension vigorously at room temperature.[11]
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-5 hours.[16]
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected carboxylic acid.
Alternative Strategy: Silyl Esters for Mild, Labile Protection
Silyl esters are generally considered too labile for widespread use as protecting groups.[17][18] However, this very lability can be an advantage in syntheses involving highly sensitive substrates where even mild acidic or basic conditions for deprotection are intolerable.[18] Standard silyl esters like trimethylsilyl (TMS) esters are readily cleaved by mild aqueous acid or base.[7][19] For greater stability, sterically hindered "supersilyl" groups can be employed, which show remarkable resistance to various reagents but can still be cleaved under specific conditions like photo-deprotection or with fluoride sources.[17][20]
Rationale & Mechanistic Insight: Silyl esters are formed by reacting the carboxylic acid with a silyl halide (e.g., TMSCl) in the presence of a non-nucleophilic base like triethylamine. Their high lability stems from the sensitivity of the Si-O bond to hydrolysis.[17] This makes them suitable for temporary protection, for instance, during hydroboration reactions.[19]
Key Advantage:
-
Extremely Mild Deprotection: Cleavage can often be achieved simply by exposure to aqueous work-up conditions or fluoride ion sources (e.g., TBAF).[7]
Primary Limitation:
Summary and Comparison of Strategies
The optimal protecting group strategy is dictated entirely by the subsequent planned reaction steps.
| Protecting Group | Formation Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Methyl/Ethyl Ester | CH₃OH or C₂H₅OH, H₂SO₄ (cat.), Reflux | 1. NaOH or KOH, H₂O/MeOH2. H₃O⁺ | Economical, robust, high-yielding formation | Harsh basic deprotection; not orthogonal to base-labile groups.[10] |
| Benzyl Ester | K₂CO₃, BnBr, DMF, rt | H₂ (1 atm), 10% Pd/C, MeOH or EtOAc | Mild, neutral deprotection; orthogonal to many groups.[5] | Incompatible with reducible groups (alkenes, alkynes, nitro); catalyst poisoning.[13][15] |
| Silyl Ester (TMS) | TMSCl, Et₃N, CH₂Cl₂, 0°C to rt | Mild aqueous acid/base, or fluoride source (TBAF) | Extremely mild cleavage; useful for very sensitive substrates.[7] | Very labile; not stable to chromatography or aqueous work-up.[17][18] |
References
-
Jian, Y.-J., Lin, S.-Y., & Shia, K.-S. (2011). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. National Institutes of Health. Available at: [Link]
-
Groutas, W. C., & Felker, D. (1980). Trimethylsilyl Esters: Temporary Protection of Carboxylic Acids During Hydroboration Reactions. Synthetic Communications, 10(1), 1-5. Available at: [Link]
-
Jian, Y. J., Lin, S. Y., & Shia, K. S. (2011). The supersilyl group as a carboxylic acid protecting group: application to highly stereoselective aldol and Mannich reactions. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Available at: [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]
- Salomon, C. J., Mata, E. G., & Mascaretti, O. A. (1993). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 49(18), 3691-3731.
- Wuts, P. G. M. (2014). 6.6 Silyl Esters. In Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Journal of Medical Genetics and Clinical Biology. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Available at: [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Available at: [Link]
-
ResearchGate. (n.d.). Hydrogenolysis of benzyl-protected esters. [Diagram]. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Available at: [Link]
-
GCW Gandhi Nagar Jammu. (n.d.). 2. Carboxyl protecting groups. Available at: [Link]
-
SynArchive. (2024). Protection of Carboxylic acid by Ester. Available at: [Link]
-
Kamal, A., Ramana, K. V., Ramana, A. V., & Babu, A. H. (2002). Diphenyl disulfide and sodium in NMP as an efficient protocol for in situ generation of thiophenolate anion: selective deprotection of aryl alkyl ethers and alkyl/aryl esters under nonhydrolytic conditions. The Journal of Organic Chemistry, 67(6), 1776-1780. Available at: [Link]
- Wei, B., Zhang, Z., Dai, Z., & Guan, J. (2012). An Efficient Approach for the Deprotection of Esters Using Ionic Liquid as Nucleophile. Asian Journal of Chemistry, 24(1), 121-123.
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]
- Shimizu, A., & Yoshida, J. I. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–A European Journal, 28(31), e202200541.
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Available at: [Link]
-
ResearchGate. (n.d.). Protecting Group Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. [Request PDF]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(27), 16712-16723. Available at: [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Available at: [Link]
- Google Patents. (2019). WO2019059801A1 - Method for preparing benzoic acid esters.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dichloro-2-fluorobenzoic Acid
Welcome to the technical support center for the synthesis of 4,5-Dichloro-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields. This resource is built on established chemical principles and field-proven insights to ensure you can navigate the common challenges encountered during this multi-step synthesis.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions to get your experiment back on track.
Issue 1: Low Yield in the Friedel-Crafts Acylation Step
Question: I am experiencing a significantly lower than expected yield for the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene to form 1-(4,5-dichloro-2-fluorophenyl)ethanone. What are the likely causes and how can I improve the yield?
Answer:
Low yields in Friedel-Crafts acylation are a common issue and can often be attributed to several factors. Here’s a breakdown of potential causes and how to address them:
-
Inadequate Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Any moisture in your starting materials or solvent will deactivate the catalyst, leading to a stalled or incomplete reaction.[1]
-
Solution: Ensure your 1,2-dichloro-4-fluorobenzene, acetyl chloride, and solvent are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
-
Suboptimal Reaction Temperature: The temperature for this acylation is critical. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, if it's too high, you risk side reactions and decomposition.[1]
-
Solution: The reaction is typically performed at temperatures ranging from 10°C to 150°C.[1] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or GC. A patent for a similar reaction, the synthesis of 2,4-dichloro-5-fluorobenzoic acid, describes stirring at 120°C for two hours.[2][3]
-
-
Incorrect Stoichiometry: The molar ratio of the reactants and catalyst is crucial for driving the reaction to completion.
-
Solution: A slight excess of the acylating agent (acetyl chloride) and a stoichiometric or slight excess of the Lewis acid catalyst are generally recommended. Refer to established protocols and consider a modest increase in the catalyst amount if the reaction is sluggish.
-
Issue 2: Formation of Impurities During the Haloform Oxidation Step
Question: During the oxidation of 1-(4,5-dichloro-2-fluorophenyl)ethanone using sodium hypochlorite (haloform reaction), I am observing significant byproduct formation, which is complicating purification. How can I minimize these impurities?
Answer:
The haloform reaction, while effective, can lead to side products if not carefully controlled. The primary concerns are incomplete oxidation and competing reactions.
-
Incomplete Oxidation: Insufficient sodium hypochlorite or reaction time can lead to the presence of unreacted starting material or intermediate haloforms.
-
Solution: Ensure you are using a sufficient excess of sodium hypochlorite solution. The reaction progress should be monitored (e.g., by TLC) until the starting acetophenone is fully consumed. The reaction is often run for several hours to ensure completion.
-
-
Side Reactions: The basic conditions of the haloform reaction can promote other reactions if not properly managed.
-
Solution: Maintain careful temperature control. While the reaction is often initiated at room temperature, it can be exothermic. Cooling might be necessary to prevent side reactions. After the initial reaction, gentle heating under reflux can be employed to drive the reaction to completion.[3]
-
Issue 3: Difficulties in Purifying the Final Product
Question: I'm struggling to obtain pure this compound. What are the most effective purification techniques?
Answer:
Purification of the final product is critical to remove any unreacted starting materials, intermediates, or byproducts.
-
Initial Workup: The initial workup after the haloform reaction is crucial.
-
Protocol: After the reaction, any excess hypochlorite should be quenched (e.g., with sodium bisulfite). The reaction mixture is then typically acidified with a strong acid, like hydrochloric acid, to precipitate the carboxylic acid.[4] The crude product can then be collected by filtration.
-
-
Recrystallization: This is the most common and effective method for purifying solid organic acids.
-
Solvent Selection: The choice of solvent is key. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble. Common solvents for recrystallizing benzoic acid derivatives include ethanol, methanol, acetic acid, or mixtures with water.
-
-
Extraction: An acid-base extraction can be highly effective for separating the acidic product from neutral or basic impurities.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a basic aqueous solution (e.g., sodium bicarbonate) to extract the benzoic acid as its water-soluble salt. The aqueous layer is then separated and acidified to precipitate the pure acid, which is then filtered and dried.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and industrially applicable method involves a two-step sequence starting from 1,2-dichloro-4-fluorobenzene.[1] The first step is a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst (like AlCl₃) to form 1-(4,5-dichloro-2-fluorophenyl)ethanone. The second step is the oxidation of the resulting acetophenone to the carboxylic acid using the haloform reaction with sodium hypochlorite.[1]
Q2: Are there alternative synthetic routes to consider?
A2: Yes, other synthetic strategies exist, although they may have their own challenges. These include:
-
Grignard Reaction: This involves the formation of a Grignard reagent from a suitable halogenated precursor (e.g., 1-bromo-4,5-dichloro-2-fluorobenzene) followed by carboxylation with carbon dioxide (dry ice).[5][6] A major challenge with this method is the high sensitivity of Grignard reagents to moisture.[5]
-
Oxidation of a Toluene Derivative: If 1,2-dichloro-4-fluoro-5-methylbenzene were available, it could be oxidized to the corresponding benzoic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[5] However, these conditions can be harsh and may lead to lower yields and side reactions.[5]
Q3: What are the key safety precautions to take during this synthesis?
A3: Several safety hazards need to be managed:
-
Corrosive Reagents: Aluminum chloride, acetyl chloride, and strong acids/bases are corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Flammable Solvents: Many organic solvents used in these reactions (e.g., ether, methylene chloride) are flammable. Ensure there are no ignition sources nearby.
-
Exothermic Reactions: Both the Friedel-Crafts acylation and the haloform reaction can be exothermic. Monitor the reaction temperature closely and have a cooling bath ready.
-
Toxicity: The final product, this compound, is an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[7]
Q4: How can I monitor the progress of my reactions?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most steps in this synthesis. By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the starting material and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Experimental Protocols
Protocol 1: Synthesis of 1-(4,5-dichloro-2-fluorophenyl)ethanone via Friedel-Crafts Acylation
-
To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃).
-
Add a suitable inert solvent, such as dichloromethane or 1,2-dichloroethane.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
After the addition of acetyl chloride, slowly add 1,2-dichloro-4-fluorobenzene dropwise via the dropping funnel, maintaining the low temperature.
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (a typical temperature is around 120°C) for several hours, monitoring the reaction by TLC.[2][3]
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 1-(4,5-dichloro-2-fluorophenyl)ethanone.
Protocol 2: Synthesis of this compound via Haloform Reaction
-
In a round-bottom flask, dissolve the crude 1-(4,5-dichloro-2-fluorophenyl)ethanone in a suitable solvent like dioxane or tetrahydrofuran.
-
Add an aqueous solution of sodium hypochlorite (bleach) to the flask.
-
Stir the mixture vigorously. The reaction can be exothermic, so maintain the temperature with a water bath if necessary.
-
Continue stirring until the starting material is consumed (monitor by TLC). Gentle heating under reflux may be required to drive the reaction to completion.[3]
-
Cool the reaction mixture and quench any excess sodium hypochlorite with a reducing agent like sodium bisulfite.
-
Acidify the mixture to a low pH (pH ~1-2) with concentrated hydrochloric acid to precipitate the this compound.[4]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Data Presentation
Table 1: Typical Reaction Conditions for Friedel-Crafts Acylation
| Parameter | Recommended Condition | Rationale |
| Starting Material | 1,2-dichloro-4-fluorobenzene | Precursor with the correct halogen substitution pattern. |
| Acylating Agent | Acetyl chloride | Introduces the acetyl group. |
| Catalyst | Aluminum chloride (AlCl₃) | Activates the acetyl chloride for electrophilic attack.[1] |
| Solvent | Dichloromethane, 1,2-dichloroethane | Inert solvent for the reaction. |
| Temperature | 10°C to 150°C[1] | Balances reaction rate and prevention of side reactions. |
| Reaction Time | 2-6 hours | Varies based on scale and temperature; monitor by TLC. |
Visualizations
Synthesis Pathway
Caption: Overall synthetic route for this compound.
Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting workflow for low acylation yield.
References
- Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 435-439.
- Khan, S. G., Tarteel, A., Farman, M., Usman, A., Azam, M., Irfan, M., ... & Rasheed, M. U. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 176-194.
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
- Zhang, Z. F., Yu, A. Z., & Zhou, W. C. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278.
- Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research, 36(7), 411-412.
- Google Patents. (n.d.). JPH0647568B2 - Method for producing 2,4-dichloro-5-fluorobenzoic acid.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
ARKIVOC. (2007). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Retrieved from [Link]
-
DSpace@MIT. (2012). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]
-
ResearchGate. (2014). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. Retrieved from [Link]
-
ACS Publications. (2018). Kilogram-Scale Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid by Air Oxidation under the Continuous-Flow Process. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
Sources
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- 7. This compound | C7H3Cl2FO2 | CID 2774015 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4,5-Dichloro-2-fluorobenzoic Acid Reactions
Welcome to the technical support guide for 4,5-Dichloro-2-fluorobenzoic acid (CAS 289039-49-2). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a highly functionalized aromatic ring, it presents unique opportunities but also specific challenges. This guide provides in-depth, experience-driven answers to common issues, focusing on the identification and mitigation of unwanted side products.
Section 1: Understanding the Reactivity of this compound
Before troubleshooting, it's crucial to understand the inherent chemical behavior of the molecule. Its reactivity is dominated by three key features:
-
The Carboxylic Acid Group: This is the most straightforward functional handle for reactions like esterification and amidation.[1]
-
The Electron-Deficient Aromatic Ring: The presence of three powerful electron-withdrawing groups (-COOH, -Cl, -F) makes the ring highly deactivated towards electrophilic substitution but strongly activated for Nucleophilic Aromatic Substitution (SNAr) .[2]
-
The Halogen Substituents: In SNAr reactions, the relative reactivity of halogens as leaving groups is typically F > Cl > Br > I.[2] This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. Therefore, the fluorine atom is the most probable site for nucleophilic attack.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems encountered during common synthetic transformations.
FAQ Topic: Nucleophilic Aromatic Substitution (SNAr)
SNAr is one of the most common applications for this reagent. However, achieving high selectivity and yield can be challenging.
Question 1: I'm reacting this compound with an amine nucleophile and getting a mixture of products. Why is the reaction not clean?
Answer: This is a frequent issue stemming from the multiple reactive sites on the molecule. There are two primary sources of side products in this scenario:
-
Lack of Regioselectivity: While the fluorine at the C2 position is the most activated site for SNAr, aggressive reaction conditions (high temperatures, very strong nucleophiles) can sometimes lead to the displacement of one of the chlorine atoms, resulting in isomeric impurities.
-
Competing Amidation: Your amine nucleophile is also a base and a nucleophile that can react with the carboxylic acid group to form an amide. This reaction pathway competes directly with the desired SNAr.
Troubleshooting & Mitigation Strategy:
-
Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid, typically as a methyl or ethyl ester, before performing the SNAr reaction.[3] This removes the acidic proton and the competing electrophilic site. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.
-
Control Reaction Conditions: Use the mildest conditions possible. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to neutralize the HF generated without consuming the nucleophile.
-
Stoichiometry: Use a precise stoichiometry of your amine nucleophile (often 1.0-1.2 equivalents). An excess of the amine can promote side reactions.
Caption: Competing esterification and decarboxylation pathways.
Question 3: During an amidation reaction using a peptide coupling reagent like EDC/HOBt, I'm forming a white precipitate that isn't my product and my reaction seems to stall. What is it?
Answer: When activating a carboxylic acid, especially with carbodiimide reagents (like DCC or EDC), it is possible for the activated intermediate (an O-acylisourea) to react with a second molecule of the starting carboxylic acid. This forms a symmetric anhydride of this compound.
This anhydride is often less soluble and may precipitate from the reaction. It is also less reactive than the O-acylisourea intermediate, and its formation consumes two equivalents of your starting material for every one molecule of anhydride, effectively stalling the desired reaction with your amine.
Troubleshooting & Mitigation Strategy:
-
Order of Addition: Add the coupling reagents (EDC, HOBt) to your carboxylic acid first and allow the activation to proceed for a few minutes at a low temperature (e.g., 0 °C) before adding your amine. This minimizes the concentration of the unreacted carboxylic acid available to form the anhydride.
-
Use Anhydrous Solvents: Water can hydrolyze the activated intermediate and the coupling reagents, leading to side products and reduced efficiency. Ensure your solvent (e.g., DMF, DCM) is anhydrous.
-
Alternative Coupling Reagents: Consider using phosphonium-based (PyBOP) or aminium/uronium-based (HATU, HBTU) coupling reagents, which can sometimes be more efficient and less prone to anhydride formation in difficult couplings.
Section 3: Summary of Key Side Products
| Side Product | Parent Reaction Type | Likely Cause(s) | Prevention & Mitigation |
| Isomeric SNAr Products | Nucleophilic Aromatic Substitution | High reaction temperature; overly reactive nucleophile. | Use lowest effective temperature; consider a milder nucleophile if possible. |
| Amide from Amine Nucleophile | Nucleophilic Aromatic Substitution | Direct reaction of amine with the -COOH group. | Protect the carboxylic acid as an ester prior to SNAr. |
| 1,2-Dichloro-4-fluorobenzene | Esterification, Amidation, SNAr | High reaction temperatures; strong acid catalysis. | Use milder, room-temperature coupling methods; avoid prolonged heating. |
| Symmetric Anhydride | Amidation (Carbodiimide Coupling) | Slow reaction with the desired nucleophile (amine). | Optimize order of addition; ensure anhydrous conditions; use additives like HOBt or HOAt. |
References
-
Wang, Q., et al. (2018). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition. Available at: [Link]
- Dow Chemical Company. (1991). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. U.S. Patent 5,023,370.
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Coll. Vol. 2, p.299 (1943); Vol. 13, p.48 (1933). Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Dow Chemical Company. (1991). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. European Patent EP0431294A2.
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712-16723. Available at: [Link]
-
Asiri, A. M., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Liu, W., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]
-
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic acyl substitution reactions. Retrieved from [Link]
-
Hipsag, D. R., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1889. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4,5-Dichloro-2-fluorobenzoic Acid
Answering your request, as a Senior Application Scientist, here is the technical support center for the purification of 4,5-Dichloro-2-fluorobenzoic acid by recrystallization.
Welcome to the technical support guide for the purification of this compound (CAS 289039-49-2)[1]. This document provides in-depth, field-proven guidance for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and equip you with the scientific rationale to troubleshoot and optimize your recrystallization experiments effectively.
Part 1: Foundational Knowledge & FAQs
This section addresses common preliminary questions regarding the recrystallization of this compound.
Q1: Why is recrystallization the preferred method for purifying this compound?
Recrystallization is a powerful purification technique for crystalline solids like this compound.[2] It leverages differences in solubility between the target compound and its impurities at varying temperatures. The rigid, planar aromatic ring and the presence of a carboxylic acid group, which can form strong hydrogen bonds, generally promote good crystal lattice formation.[2][3] When a saturated hot solution is cooled slowly, the target molecules selectively arrange themselves into a crystal lattice, excluding the less abundant impurity molecules, which remain in the "mother liquor."[4]
Q2: What are the critical properties of this compound to consider?
Understanding the physicochemical properties is paramount for designing a successful recrystallization.
-
Structure: The molecule contains a carboxylic acid group, a fluorine atom, and two chlorine atoms on a benzene ring. This combination makes it a moderately polar organic acid.
-
Molecular Weight: 209.00 g/mol .[5]
-
Solubility: As with most benzoic acid derivatives, its solubility is expected to be low in cold polar solvents (like water or ethanol) but significantly higher in the same solvents when hot.[6] It will likely have low solubility in non-polar solvents like hexanes.
Q3: How do I select an appropriate solvent system?
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Single Solvent Approach: Based on the structure, moderately polar solvents are a good starting point. Water can be effective for many benzoic acids due to the large temperature-dependent solubility differential.[3][6] Ethanol, methanol, or acetic acid are also strong candidates.
-
Mixed Solvent (Binary) Approach: If you cannot find a single suitable solvent, a binary system is an excellent alternative.[7] This involves a "soluble" solvent in which the compound dissolves readily and a "poor" solvent in which it is insoluble. The process involves dissolving the compound in a minimum of the hot "soluble" solvent and then adding the "poor" solvent dropwise until turbidity (cloudiness) persists, which is then cleared by adding a few more drops of the hot "soluble" solvent.[7][8]
Table 1: Potential Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
|---|---|---|---|
| Water | 100 | High | Good for many carboxylic acids. High boiling point allows for a large solubility gradient.[3] |
| Ethanol | 78 | High | A common and effective solvent for recrystallizing polar organic molecules.[3] |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point. |
| Acetic Acid | 118 | High | Can be very effective for dissolving carboxylic acids due to structural similarity. |
| Toluene | 111 | Low | May work if impurities are highly polar. The aromatic nature can aid in dissolving the compound. |
| Ethanol/Water | Variable | High | A versatile binary system. The ratio can be fine-tuned to achieve ideal solubility.[7] |
| Toluene/Hexane | Variable | Low | A potential binary system if the compound shows moderate solubility in hot toluene. |
Part 2: Troubleshooting Guide
This section is formatted to address specific experimental failures. Follow the logical flow to diagnose and resolve your issue.
Workflow: Recrystallization Troubleshooting
This diagram outlines the decision-making process when encountering common issues.
Caption: Troubleshooting decision tree for recrystallization.
Problem 1: The compound "oils out" instead of forming crystals.
-
What you see: A liquid, often oily or syrupy, separates from the solution instead of solid crystals.
-
Scientific Cause: This occurs when the solute is supersaturated above its melting point, or when the melting point is significantly depressed by impurities.[9] Essentially, the compound "melts" in the hot solvent before it can crystallize.
-
Solutions:
-
Reheat and Dilute: Place the flask back on the heat source to redissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation level.[8][9]
-
Promote Slower Cooling: Allow the solution to cool at a much slower rate. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This gives molecules more time to orient correctly into a crystal lattice.[9]
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Select a solvent with a lower boiling point.
-
Problem 2: No crystals form upon cooling.
-
What you see: The solution remains clear even after cooling to room temperature and in an ice bath.
-
Scientific Cause: The solution is not sufficiently supersaturated for nucleation (the initial formation of crystals) to occur. This is most commonly caused by using too much solvent.[9]
-
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide a nucleation site for crystal growth.[8][9]
-
Seed Crystal: Add a tiny speck of the original crude solid. This provides a perfect template for further crystal growth.[8][9]
-
-
Increase Concentration: If induction methods fail, you have used too much solvent.[8] Gently heat the solution and boil off a portion of the solvent (e.g., 10-20%) in a fume hood. Then, allow the more concentrated solution to cool again.
-
Last Resort Recovery: If crystallization is impossible, the solvent can be removed via rotary evaporation to recover the crude material, and the process can be re-attempted with a different solvent system.[9]
-
Problem 3: The recovery yield is very low.
-
What you see: You recover a much smaller mass of purified product than expected.
-
Scientific Cause: A significant portion of your compound remained dissolved in the mother liquor.
-
Solutions:
-
Minimize Solvent: The most common cause is using an excess of hot solvent during the initial dissolution step.[8] During your next attempt, be meticulous about adding the minimum amount of boiling solvent required to just dissolve the solid.
-
Maximize Cooling: Ensure the flask is thoroughly chilled in an ice-water bath for an adequate amount of time (e.g., >20 minutes) after it has cooled to room temperature. This maximizes the amount of product that crystallizes out of the solution.
-
Avoid Premature Crystallization: If you performed a hot filtration step to remove insoluble impurities, crystallization may have occurred on the filter paper or in the funnel stem.[8] Ensure your funnel and receiving flask are pre-heated to prevent this.
-
Second Crop: The mother liquor can be concentrated (by boiling off some solvent) and re-cooled to obtain a second, though likely less pure, crop of crystals.
-
Part 3: Standardized Experimental Protocol
This protocol provides a robust starting point. Adjust solvent choice and volumes based on your initial screening experiments.
Workflow: Step-by-Step Recrystallization
Caption: Standard protocol for recrystallization.
Methodology:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar or boiling chips.
-
Add the selected solvent in small portions to the flask, bringing the solution to a gentle boil on a hot plate between additions.
-
Continue adding the minimum amount of boiling solvent until the solid is completely dissolved.[8]
-
-
Decolorization (If Necessary):
-
If the solution is colored by high-molecular-weight impurities, remove it from the heat and add a very small amount of activated charcoal (1-2% of the solute mass).
-
Return the mixture to a boil for a few minutes. Caution: Add charcoal to a slightly cooled solution to avoid violent boiling.
-
-
Hot Filtration (If Necessary):
-
This step is required if there are insoluble impurities or if charcoal was used.
-
Pre-heat a stemless or short-stemmed funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, hot flask. The goal is to avoid crystallization during this transfer.[7]
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed on the benchtop to room temperature. Slow cooling is critical for forming large, pure crystals.[8][9]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to maximize precipitation.[6]
-
-
Isolation and Washing:
-
Set up a Büchner funnel for vacuum filtration.[4]
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.
-
Turn on the vacuum and swirl the crystalline slurry in the flask, then pour it into the center of the funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Use minimal solvent to avoid redissolving the product.[6]
-
-
Drying:
-
Allow air to be pulled through the crystals on the filter for several minutes to help them dry.
-
Transfer the purified crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a modest temperature.
-
References
-
Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
-
Recrystallization of Benzoic Acid. Austin Peay State University. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Recrystallization and Crystallization. University of California, Irvine. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Recrystallization and Extractions of Organic Compounds. University of Colorado Boulder. [Link]
Sources
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- 5. This compound | C7H3Cl2FO2 | CID 2774015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Purification of 4,5-Dichloro-2-fluorobenzoic Acid
Welcome to the technical support center for 4,5-Dichloro-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this critical chemical intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document will equip you with the necessary knowledge to diagnose and resolve common purification challenges.
Understanding the Compound: Physicochemical Properties
Before delving into purification strategies, a foundational understanding of the physicochemical properties of this compound is essential. These properties dictate the choice of solvents and purification techniques.
| Property | Value |
| Molecular Formula | C₇H₃Cl₂FO₂[1] |
| Molecular Weight | 209.00 g/mol [1] |
| Melting Point | 148 - 150 °C[2] |
| Boiling Point | 304.6°C at 760 mmHg[3] |
| XLogP3 | 2.8[3] |
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of this compound in a question-and-answer format.
Q1: What are the likely impurities in my crude this compound sample?
A1: The nature of impurities is intrinsically linked to the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursors like dichlorofluorotoluene or related compounds.[4][5]
-
Isomeric Byproducts: Incomplete or non-selective reactions can lead to the formation of other chlorinated and fluorinated benzoic acid isomers.[5]
-
Residual Solvents and Reagents: Solvents like acetic acid or reagents from the work-up process may persist in the crude product.[4]
-
Inorganic Salts: Salts formed during neutralization or other steps can be carried over.
A thorough understanding of your synthetic pathway is the first step in identifying potential contaminants.
Q2: My primary purification attempt by recrystallization resulted in poor recovery. What went wrong?
A2: Low recovery during recrystallization is a frequent challenge. The key is to select an appropriate solvent system and optimize the cooling process.
-
Solvent Selection is Crucial: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[6] For benzoic acid derivatives, water can be a suitable solvent due to the increased solubility at higher temperatures.[6][7] However, for highly substituted and less polar molecules like this compound, a mixed solvent system (e.g., ethanol-water or acetone-water) might be more effective.[8]
-
Using the Minimum Amount of Hot Solvent: It is critical to use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[8] Using an excess will keep more of your product in the solution (mother liquor) upon cooling, thus reducing the yield.
-
Slow Cooling is Key: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an oil.[8] Allowing the solution to cool slowly to room temperature before further cooling in an ice bath promotes the growth of larger, purer crystals.[6]
Q3: I'm observing an oiling out phenomenon instead of crystallization. How can I resolve this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8] This is often due to a high concentration of impurities depressing the melting point of your compound, or the boiling point of the solvent being higher than the melting point of the solute.
To mitigate this:
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool more slowly.[8]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound to initiate crystallization.[8]
-
Modify the Solvent System: If the issue persists, a different solvent or solvent mixture with a lower boiling point may be necessary.
Q4: Can I use acid-base extraction to purify this compound?
A4: Yes, acid-base extraction is a highly effective and often underutilized technique for purifying acidic compounds like this compound from neutral or basic impurities.[9][10][11] The principle relies on the differential solubility of the acidic compound and its salt form in aqueous and organic phases.[9][12]
Here's a conceptual workflow:
Caption: Workflow for Acid-Base Extraction.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a starting point and may require optimization based on the impurity profile of your crude material.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of boiling ethanol to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature or in a desiccator.
Protocol 2: Purification via Acid-Base Extraction
This method is particularly useful for removing neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated 4,5-dichloro-2-fluorobenzoate salt will be in the aqueous layer.[9][10] Drain the lower organic layer, which contains neutral impurities.
-
Backwash (Optional): To remove any entrained neutral impurities from the aqueous layer, add a fresh portion of the organic solvent, shake, and discard the organic layer.[11]
-
Acidification: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with litmus paper). The purified this compound will precipitate out of the solution.[10]
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.
Caption: HPLC Purity Assessment Workflow.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
- Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
-
Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]
-
PubMed. (1978, May). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). JPH0647568B2 - Method for producing 2,4-dichloro-5-fluorobenzoic acid.
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
Grossmont College. (2010, January 26). Recrystallization and Extractions of Organic Compounds. Retrieved from [Link]
-
S4Science. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note (013880_01). Retrieved from [Link]
-
SlideShare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid | PDF. Retrieved from [Link]
Sources
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- 4. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
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Technical Support Center: Troubleshooting Low Yield in Amide Coupling with 4,5-Dichloro-2-fluorobenzoic Acid
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions, particularly when working with challenging substrates such as 4,5-Dichloro-2-fluorobenzoic acid.
The electron-withdrawing effects of the chlorine and fluorine substituents on this compound can significantly impact the reactivity of the carboxylic acid, often leading to lower than expected yields in amide coupling reactions. This guide provides a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in a low or no product yield. What are the most common causes?
Several factors can contribute to poor outcomes in amide coupling reactions. The primary reasons often involve incomplete activation of the carboxylic acid, issues with the amine coupling partner, or suboptimal reaction conditions.[1][2]
-
Inadequate Carboxylic Acid Activation: The electron-deficient nature of this compound can make the initial activation step sluggish. Your chosen coupling reagent might not be potent enough, or you may be using an insufficient amount.[1]
-
Amine Reactivity Issues: The nucleophilicity of your amine is critical. Sterically hindered amines or electron-poor anilines can be challenging coupling partners.[3][4] Additionally, a simple acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can dramatically influence the reaction's success.[2][5] The presence of water is also a major concern, as it can lead to the hydrolysis of the activated carboxylic acid intermediate.[1]
Q2: How do I select the most appropriate coupling reagent for an electron-deficient carboxylic acid like this compound?
The choice of coupling reagent is a critical parameter. For challenging substrates, more robust reagents are often necessary.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally very effective for difficult couplings.[5] HATU, in particular, is known to react faster and with less epimerization, making it a strong choice.[5]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also highly efficient and can be superior for sterically hindered couplings.
-
Carbodiimides with Additives: While standard carbodiimides like EDC or DCC alone might be insufficient, their effectiveness can be significantly enhanced by using additives like HOBt or HOAt.[4][6] These additives help to suppress side reactions and improve yields.[1]
Q3: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
Side reactions are a common hurdle in amide coupling.
-
N-acylurea Formation: When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[7] Using an additive like HOBt or HOAt can mitigate this by forming an active ester intermediate.
-
Racemization: If your amine or carboxylic acid contains a chiral center, racemization can be a concern, especially at higher temperatures. Using additives like HOBt or OxymaPure can help suppress racemization.[1] Running the reaction at a lower temperature is also advisable.[1]
-
Reaction with Solvent: In some cases, the activated carboxylic acid can react with the solvent, particularly if the solvent has nucleophilic properties.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low-yield issues based on specific experimental observations.
Symptom 1: Starting materials remain largely unreacted.
If you observe a significant amount of unreacted this compound and amine after a reasonable reaction time, the issue likely lies in the activation of the carboxylic acid or the nucleophilicity of the amine.
Caption: Decision tree for troubleshooting unreacted starting materials.
Detailed Steps & Explanations:
-
Evaluate the Coupling Reagent: For an electron-deficient acid, standard reagents may not be sufficient.
-
Recommendation: Switch to a more powerful uronium or phosphonium salt-based reagent like HATU or PyAOP. These reagents are known for their high efficiency in challenging couplings.
-
-
Ensure Anhydrous Conditions: Water will readily hydrolyze the activated ester intermediate, returning the carboxylic acid and preventing amide formation.[1]
-
Protocol: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Assess the Amine:
-
Steric Hindrance: If your amine is bulky, the reaction may be kinetically slow.[1][4] Consider increasing the reaction temperature or switching to a coupling reagent known to be effective for hindered substrates.[8]
-
Low Nucleophilicity: For electron-deficient anilines, standard conditions often fail.[3] Higher temperatures and more potent coupling reagents are typically required.
-
-
The Role of the Base: The choice of base is crucial.
-
Recommendation: Use a non-nucleophilic tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[9] DIPEA is often preferred as it is less likely to cause side reactions. The base neutralizes the acid formed during the reaction and prevents the protonation of the amine, maintaining its nucleophilicity.[1]
-
Symptom 2: The reaction starts but stalls before completion.
If you observe initial product formation that then plateaus, it could indicate reagent degradation, formation of an inhibitory byproduct, or solubility issues.
Troubleshooting Steps:
-
Reagent Stability: Some coupling reagents have limited stability in solution.
-
Recommendation: Prepare solutions of coupling reagents fresh before use. If the reaction is slow, consider a second addition of the coupling reagent and base.
-
-
Solubility: As the product forms, it may precipitate out of solution if the solvent is not optimal, effectively stopping the reaction.
-
Recommendation: Choose a solvent in which both the starting materials and the product are soluble. Common solvents for amide coupling include DMF, DCM, and THF.[2] A summary of solvent properties is provided in the table below.
-
| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | 9.1 | 39.6 | Good for dissolving a wide range of organic compounds. Volatile and easy to remove. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High boiling point, excellent solvating power for polar compounds. Can be difficult to remove.[2] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Good general-purpose solvent. Must be anhydrous. |
| Acetonitrile (MeCN) | 37.5 | 81.6 | Polar aprotic solvent, often used in purification. |
-
Reaction Monitoring: Closely monitor the reaction progress.
-
Techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for tracking the consumption of starting materials and the formation of the product.[10] This allows you to determine if the reaction has genuinely stalled or is just proceeding slowly.
-
Experimental Protocols
Here is a detailed, step-by-step protocol for the amide coupling of this compound using HATU, a highly effective coupling reagent.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a robust starting point for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equivalent).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU (1.1-1.2 equivalents) to the solution.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[1]
-
Add the amine (1.0-1.2 equivalents) to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. hepatochem.com [hepatochem.com]
- 7. bachem.com [bachem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for 4,5-Dichloro-2-fluorobenzoic acid
An Application Scientist's Guide to Synthesizing 4,5-Dichloro-2-fluorobenzoic Acid
Welcome to the Technical Support Center for the synthesis and optimization of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to overcome common challenges in your laboratory work.
This compound is a key building block in modern drug discovery and materials science. Its specific substitution pattern—a fluorine atom ortho to the carboxylic acid and two chlorine atoms on the phenyl ring—makes it a valuable precursor for synthesizing complex molecules with tailored electronic and steric properties. However, the precise regiochemical control required for its synthesis presents unique challenges that demand careful optimization of reaction conditions.
This guide focuses on the most common and versatile laboratory-scale synthesis: the directed ortho-metalation of 1,2-dichloro-4-fluorobenzene, followed by carboxylation. We will explore the critical parameters of this reaction and provide robust troubleshooting strategies to ensure a successful outcome.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound on a lab scale?
The most reliable and regioselective method is the directed ortho-lithiation of 1,2-dichloro-4-fluorobenzene using a strong lithium amide base like Lithium Diisopropylamide (LDA) or an alkyllithium reagent such as n-butyllithium (n-BuLi), followed by quenching the resulting aryllithium intermediate with solid carbon dioxide (dry ice). The fluorine atom is a powerful ortho-directing group, guiding the deprotonation to the C3 position, which is adjacent to the fluorine.[1][2]
Q2: Why is my reaction yield consistently low?
Low yields in lithiation reactions are almost always traced back to three primary issues: (1) moisture in the reaction setup, which quenches the highly basic organolithium species; (2) inactive or degraded organolithium reagent; or (3) suboptimal reaction temperature, which can lead to side reactions or decomposition.[3][4]
Q3: I see multiple products in my crude NMR. What are the likely isomeric impurities?
The most common impurity is the starting material, 1,2-dichloro-4-fluorobenzene. Isomeric benzoic acids are less common if the reaction is performed correctly at low temperatures due to the strong directing effect of the fluorine atom. However, if the temperature rises, lithiation at other positions or lithium-halogen exchange can occur, leading to a mixture of products.
Synthesis Workflow & Troubleshooting Guide
This section provides a detailed, question-and-answer-based approach to troubleshoot specific problems you may encounter during the synthesis.
Experimental Workflow Overview
The overall process involves the formation of an aryllithium intermediate from 1,2-dichloro-4-fluorobenzene, which is then trapped with an electrophile (CO₂).
Caption: General workflow for the synthesis of this compound.
Troubleshooting Q&A
Issue 1: Reaction Failure or Extremely Low Conversion
Q: I've followed the protocol, but my crude analysis shows only the starting material, 1,2-dichloro-4-fluorobenzene. What went wrong?
A: This is a classic symptom of the organolithium reagent being quenched before it can deprotonate the aromatic ring. Let's diagnose the potential causes.
-
Potential Cause 1: Presence of Moisture or Protic Solvents.
-
Explanation: Organolithium reagents like n-BuLi are extremely strong bases and will react instantly with any protic source (e.g., water, alcohols) in a non-productive acid-base reaction.[4][5] The required reaction, deprotonation of an aromatic C-H bond, is much slower and will not occur if a more acidic proton source is available.
-
Solution:
-
Ensure all glassware is oven-dried (>120°C for at least 4 hours) or flame-dried under vacuum and cooled under a stream of inert gas (Argon or Nitrogen).
-
Use anhydrous solvents. It is best practice to use freshly distilled THF from a sodium/benzophenone still or solvent from a commercial purification system.
-
Ensure your inert gas line is dry by passing it through a drying agent like Drierite or a molecular sieve trap.
-
-
-
Potential Cause 2: Inactive n-Butyllithium Reagent.
-
Explanation: n-BuLi degrades over time, especially if not stored properly or if it has been exposed to air/moisture during previous uses. The actual concentration can be significantly lower than stated on the bottle.
-
Solution: Titrate your n-BuLi solution before use. A common and reliable method is the titration with diphenylacetic acid. This will give you the precise molarity, allowing for accurate addition.
-
-
Potential Cause 3: Insufficiently Low Temperature.
-
Explanation: While the deprotonation itself requires a strong base, the stability of the resulting aryllithium species is critical. At temperatures above -60°C, aryllithium intermediates can be unstable and may decompose or undergo side reactions.
-
Solution: Maintain the reaction temperature at -78°C using a dry ice/acetone bath. Ensure the thermometer is measuring the internal reaction temperature, not the bath temperature. Add the n-BuLi dropwise to control any potential exotherm.[6][7]
-
Issue 2: Low Yield with Significant Starting Material Recovery
Q: My reaction worked, but I only achieved a 30% yield and recovered most of my starting material. How can I improve the conversion?
A: This indicates that the lithiation step was incomplete.
-
Potential Cause 1: Insufficient Equivalents of Organolithium Reagent.
-
Explanation: Even with a titrated solution, using only a stoichiometric amount (1.0 eq) of n-BuLi might not be enough to drive the reaction to completion, especially if there are trace impurities.
-
Solution: Increase the amount of n-BuLi to 1.1–1.2 equivalents. This ensures there is enough reagent to overcome any small, unseen sources of quenching and to shift the equilibrium towards the lithiated product.
-
-
Potential Cause 2: Reaction Time is Too Short.
-
Explanation: The deprotonation of a C-H bond is a kinetically controlled process. While fast, it is not instantaneous.
-
Solution: After the addition of n-BuLi at -78°C, allow the reaction to stir for at least 1-2 hours at that temperature to ensure complete formation of the aryllithium species before quenching with CO₂.[6]
-
Issue 3: Impure Product After Workup
Q: My final product is an off-white or yellow solid and the NMR shows multiple aromatic signals. How can I improve purity?
A: Impurities often arise from the carboxylation step or the workup procedure.
-
Potential Cause 1: Inefficient Carboxylation.
-
Explanation: Quenching with gaseous CO₂ is often inefficient on a lab scale. The aryllithium can also react with the newly formed lithium carboxylate.
-
Solution: The most reliable method is to quench the reaction by pouring the cold solution onto a large excess of freshly crushed, high-quality dry ice in a separate flask. This ensures the aryllithium reacts with CO₂ before it can react with anything else. Avoid adding dry ice directly to the reaction flask, as this can create a localized warming effect as the CO₂ sublimes.
-
-
Potential Cause 2: Incomplete Extraction During Workup.
-
Explanation: The product is a carboxylic acid, while the starting material is neutral. This difference in acidity is the key to a clean separation.
-
Solution: Implement a rigorous acid-base extraction protocol. After the acidic quench, extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any remaining neutral starting material. Then, make the aqueous layer basic (pH > 10) with NaOH to deprotonate your product, making it water-soluble. Wash this basic aqueous layer with ether or ethyl acetate one more time to remove any final traces of neutral impurities. Finally, re-acidify the aqueous layer with concentrated HCl to precipitate your pure carboxylic acid product, which can be collected by filtration.[8]
-
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocol
This protocol is a robust starting point. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Table 1: Reagent and Condition Summary
| Reagent/Parameter | Amount | Moles | Equivalents | Notes |
| 1,2-Dichloro-4-fluorobenzene | 5.0 g | 30.3 mmol | 1.0 | Check purity by GC before use. |
| Anhydrous THF | 100 mL | - | - | Freshly distilled from Na/benzophenone. |
| n-BuLi (2.5 M in hexanes) | 13.3 mL | 33.3 mmol | 1.1 | Titrated concentration. |
| Dry Ice (Solid CO₂) | ~50 g | ~1.14 mol | ~37 | Crushed into small pieces. |
| 6 M Hydrochloric Acid | ~20 mL | - | - | For acidic quench. |
| 3 M Sodium Hydroxide | As needed | - | - | For basic extraction step. |
| Temperature | -78 °C | - | - | Dry ice/acetone bath. |
| Reaction Time | 2 hours | - | - | After n-BuLi addition. |
Step-by-Step Methodology
-
Reaction Setup:
-
Place a 250 mL two-neck round-bottom flask, equipped with a magnetic stir bar, under vacuum and flame-dry.
-
Allow the flask to cool to room temperature under a positive pressure of Argon.
-
Equip the flask with a rubber septum and a temperature probe.
-
-
Reagent Addition:
-
Through the septum, add 1,2-dichloro-4-fluorobenzene (5.0 g, 30.3 mmol) followed by anhydrous THF (100 mL) via cannula or syringe.
-
Cool the stirred solution to -78 °C in a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add n-BuLi (13.3 mL of a 2.5 M solution, 33.3 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
-
Carboxylation (Quench):
-
In a separate 500 mL beaker, place ~50 g of freshly crushed dry ice.
-
After 2 hours, quickly and carefully pour the cold reaction mixture onto the dry ice with vigorous stirring. A white precipitate will form.
-
Allow the mixture to warm to room temperature, which will allow excess CO₂ to sublime.
-
-
Workup and Extraction:
-
Once at room temperature, slowly quench the reaction mixture with 6 M HCl until the pH is ~1 (check with pH paper).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Set aside the organic layers for now.
-
Make the aqueous layer strongly basic (pH > 10) by carefully adding 3 M NaOH.
-
Wash the basic aqueous layer with ethyl acetate (2 x 50 mL) to remove any remaining neutral starting material. Discard these organic washes.
-
Re-acidify the basic aqueous layer with concentrated HCl until pH ~1. A white precipitate of the product should form.
-
-
Isolation and Purification:
-
Cool the acidic suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold water.
-
Dry the solid under high vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system like ethanol/water or toluene.
-
Analytical Characterization
Verifying the structure and purity of the final product is a critical final step.
Table 2: Comparison of Analytical Methods
| Method | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation & Purity | Aromatic region should show two doublets, characteristic of the substitution pattern. The carboxylic acid proton will be a broad singlet, often >10 ppm. Integration should be consistent with the structure. |
| ¹³C NMR | Structural Confirmation | Will show 7 distinct carbon signals (5 aromatic, 1 C-F, 1 carboxyl). |
| ¹⁹F NMR | Structural Confirmation | A single signal confirming the presence of one fluorine environment. |
| LC-MS | Purity Assessment & Mass Verification | A single major peak in the chromatogram. The mass spectrum should show the expected molecular ion peak for C₇H₃Cl₂FO₂. A sensitive LC-MS/MS method can achieve detection limits in the µg/L range.[9] |
| HPLC-UV | Quantitative Purity Analysis | Can be used to determine purity against a reference standard. A typical detection wavelength would be around 254 nm or 278 nm.[10] |
| Melting Point | Purity Indicator | A sharp melting point indicates high purity. Compare the observed value to literature values. |
References
-
Schlosser, M. (1992). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience. [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ. [Link]
-
University of Wisconsin-Madison. The Grignard Reaction. Department of Chemistry Resources. [Link]
-
University of Missouri–St. Louis. Grignard Reaction. UMSL Department of Chemistry. [Link]
-
Thieme. (2017). Carboxylation, Carbonylation, and Dehalogenation. Science of Synthesis. [Link]
-
SAGE Journals. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
-
Scientific Research Publishing. (2015). Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. Scirp.org. [Link]
-
ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research. [Link]
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link]
-
PubMed. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A. [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
ResearchGate. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Arkivoc. (2006). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. [Link]
-
PerkinElmer. Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies. Application Note. [Link]
-
ResearchGate. (2011). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. [Link]
-
University of California, Irvine. Directed (ortho) Metallation. UCI Chemistry Lecture Notes. [Link]
-
ResearchGate. (2015). Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. [Link]
Sources
- 1. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 2. uwindsor.ca [uwindsor.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 格氏试剂格氏试剂_有机卤化镁_化学合成-默克生命科学 [sigmaaldrich.cn]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
4,5-Dichloro-2-fluorobenzoic acid stability under acidic/basic conditions
Welcome to the technical support center for 4,5-Dichloro-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. Here you will find troubleshooting guides for common experimental issues and frequently asked questions regarding its behavior under various chemical conditions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your stability studies. Each issue is presented in a question-and-answer format with detailed, step-by-step protocols for investigation.
Issue 1: Unexpected Loss of Parent Compound in Acidic Media During Forced Degradation Studies
Question: I'm conducting an acid-forced degradation study (0.1 M HCl at 60°C) on this compound. My HPLC analysis shows a significant loss of the main peak after 24 hours, but I'm not seeing a clear, corresponding degradant peak. What could be happening and how do I investigate it?
Answer: This is a common issue when working with halogenated benzoic acids. The loss of your parent compound without the appearance of a stoichiometric degradant peak on a standard reversed-phase HPLC-UV assay suggests a few possibilities: the degradant is not UV-active, it's volatile, or it's not retained on your column. The most probable mechanism under these conditions is decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂), a gas that would not be detected.[1][2]
The likely product, 1,2-dichloro-4-fluorobenzene, is much less polar and may elute with the solvent front or have a different UV absorbance maximum. Here is a systematic approach to confirm this hypothesis.
-
Hypothesis Validation via Headspace GC-MS:
-
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique to identify volatile or semi-volatile non-polar compounds like 1,2-dichloro-4-fluorobenzene.
-
Procedure:
-
Prepare two sealed headspace vials:
-
Sample: Your stressed sample (this compound in 0.1 M HCl at 60°C).
-
Control: A solution of this compound in the mobile phase (or a non-reactive solvent) at room temperature.
-
-
Incubate both vials at a controlled temperature (e.g., 80°C) to partition volatile compounds into the headspace.
-
Analyze the headspace of both vials by GC-MS.
-
Expected Outcome: Search the resulting mass spectrum from the stressed sample for the molecular ion and fragmentation pattern corresponding to 1,2-dichloro-4-fluorobenzene. This compound should be absent or at trace levels in the control.
-
-
-
Modification of HPLC Method to Retain Non-Polar Degradants:
-
Rationale: If decarboxylation has occurred, the resulting aryl halide is significantly more non-polar and may not be retained by a standard C18 column under typical reversed-phase conditions.
-
Procedure:
-
Adjust your HPLC gradient to be more aggressive. Start with a higher organic phase concentration (e.g., 60-70% acetonitrile or methanol) and ramp up to 95-100% quickly.
-
Alternatively, switch to a column with a different stationary phase, such as a C8 or a phenyl column, which can offer different selectivity for aromatic compounds.
-
Inject a standard of 1,2-dichloro-4-fluorobenzene (if available) to confirm its retention time under your modified method.
-
-
-
LC-MS Analysis for Broader Detection:
-
Rationale: While the primary suspected degradant may not be UV-active at your chosen wavelength, Mass Spectrometry provides universal detection based on mass-to-charge ratio.
-
Procedure:
-
Analyze your stressed sample using an LC-MS system.
-
Perform an extracted ion chromatogram for the mass of the suspected decarboxylated product (C₆H₃Cl₂F).
-
This will confirm the presence of the degradant even if it co-elutes with other peaks or is present at low levels.
-
-
Caption: Potential degradation pathway via SₙAr mechanism.
Q3: Are there any recommended analytical methods for stability testing of this compound?
A3: Yes, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common method for routine quantification. [3]For stability studies where degradants need to be identified, HPLC coupled with mass spectrometry (LC-MS) is highly recommended. [4][5]* HPLC-UV: A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid to ensure the carboxylic acid is protonated) is a good starting point.
-
LC-MS/MS: This provides the sensitivity and specificity needed to detect and quantify low levels of degradants and is invaluable for structure elucidation. [5] Q4: How should I store solutions of this compound for short-term use?
A4: For short-term storage (up to a few days), solutions should be prepared in a slightly acidic (pH 3-5) or neutral aqueous/organic mixture (e.g., water/acetonitrile) and stored in a refrigerator at 2-8°C, protected from light. Avoid basic buffers or exposure to strong bases.
| Condition | Temperature | Expected Stability | Primary Degradation Risk |
| Solid | Ambient | High | None under normal conditions |
| Acidic Solution (pH 1-3) | Ambient | Moderate | Slow Decarboxylation |
| Acidic Solution (pH 1-3) | Elevated (>50°C) | Low | Decarboxylation [1] |
| Neutral Solution (pH 6-8) | Ambient | High | Minimal |
| Basic Solution (pH > 10) | Ambient | Very Low | Nucleophilic Substitution (Hydrolysis) |
| Basic Solution (pH > 10) | Elevated (>50°C) | Extremely Low | Rapid & Multiple Hydrolysis |
References
-
Hamamoto, H., et al. (2011). Decarboxylative Halogenation of Benzoic Acids by Hypervalent Iodine Reagent. J-Stage. Available at: [Link]
- Google Patents. (1984). GB2122190A - Decarboxylation of halogenated benzoic acids or esters.
-
Millennium Pharmaceuticals. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Varenikov, A., et al. (2020). Decarboxylative Halogenation of Organic Compounds. National Institutes of Health (NIH). Available at: [Link]
-
Wang, C., Piel, I., & Glorius, F. (2009). Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. Semantic Scholar. Available at: [Link]
-
Su, W., Xu, P., & Ritter, T. (2018). Decarboxylative Hydroxylation of Benzoic Acids. ResearchGate. Available at: [Link]
-
SciSpace. (2016). Forced Degradation Studies. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
-
Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. PubMed. Available at: [Link]
-
PerkinElmer. (n.d.). Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies. S4Science. Available at: [Link]
Sources
- 1. GB2122190A - Decarboxylation of halogenated benzoic acids or esters - Google Patents [patents.google.com]
- 2. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s4science.at [s4science.at]
Preventing N-acylurea formation in EDC coupling of 4,5-Dichloro-2-fluorobenzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing N-acylurea Formation
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge in amide synthesis: the formation of N-acylurea byproduct during the EDC coupling of 4,5-Dichloro-2-fluorobenzoic acid. As Senior Application Scientists, we understand that overcoming this hurdle is critical for the efficient synthesis of target molecules in drug development and research. This resource combines mechanistic understanding with field-proven protocols to help you optimize your reaction conditions and achieve higher yields of your desired amide product.
Frequently Asked Questions (FAQs)
Q1: What is N-acylurea and why is it a problem in my EDC coupling reaction?
N-acylurea is a stable and unreactive byproduct that forms during carbodiimide-mediated coupling reactions, such as those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2][3] It arises from the intramolecular rearrangement of the highly reactive O-acylisourea intermediate.[1][2][4] This intermediate is formed when EDC activates the carboxylic acid.[1][3] Once formed, the N-acylurea can no longer react with the amine to form the desired amide bond, effectively terminating the reaction for that molecule and reducing the overall yield.[2] Its removal during purification can also be challenging, further complicating the synthesis.[5]
Q2: Why might this compound be particularly susceptible to N-acylurea formation?
While direct literature on this specific molecule's susceptibility is scarce, we can infer potential reasons based on general principles of organic chemistry. The electron-withdrawing effects of the two chlorine atoms and the fluorine atom make the carboxyl group of this compound less nucleophilic. This can slow down its initial reaction with EDC and the subsequent reaction of the O-acylisourea intermediate with the amine. A longer-lived O-acylisourea intermediate has a greater opportunity to rearrange into the thermodynamically more stable N-acylurea.[5][6]
Q3: What is the primary strategy to prevent N-acylurea formation?
The most common and effective strategy is the use of additives, such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[1][2][3] These additives intercept the reactive O-acylisourea intermediate to form a more stable active ester (an HOBt-ester or NHS-ester).[1][3][5] This active ester is less prone to rearrangement but is still sufficiently reactive to readily couple with the amine to form the desired amide.[5] The addition of HOBt has been shown to improve yields in EDC couplings from 70% to as high as 95%.[1]
Q4: Can other additives or changes in reaction conditions help?
Yes, several factors can be optimized. Some studies have shown that additives like pyridine can significantly suppress N-acylurea formation by reacting with the O-acylisourea intermediate to form a reactive acylpyridinium species.[6][7][8][9] Additionally, reaction parameters such as temperature, solvent, and stoichiometry play a crucial role. Lowering the reaction temperature can often reduce the rate of the N-acylurea rearrangement.[7][10][11]
Troubleshooting Guide: Step-by-Step Solutions
This section provides a systematic approach to troubleshooting and minimizing N-acylurea formation in your EDC coupling of this compound.
Issue: Significant N-acylurea byproduct detected by LC-MS or TLC.
Root Cause Analysis:
The formation of N-acylurea is a competing side reaction to the desired amide bond formation. The key is to favor the kinetic pathway leading to the amide over the thermodynamic rearrangement to the N-acylurea. This can be achieved by accelerating the reaction of the activated carboxylic acid with the amine or by trapping the reactive intermediate.
Solution Workflow:
The following diagram illustrates a logical workflow for troubleshooting this issue.
Caption: Competing pathways in EDC coupling.
This diagram illustrates the critical branch point where the O-acylisourea intermediate can either react with the amine to form the desired amide or undergo an intramolecular rearrangement to the undesired N-acylurea. The addition of HOBt provides an alternative, more favorable pathway by trapping the O-acylisourea as a more stable active ester, which then proceeds to form the amide product. [1][5] By systematically applying the strategies outlined in this guide, you can effectively minimize N-acylurea formation and optimize the synthesis of your target amide from this compound.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
van der Mee, L., van der Weegen, T., van der Laan, H. L., & de Greef, T. F. A. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(41), 11435-11443. [Link]
-
van der Mee, L., van der Weegen, T., van der Laan, H. L., & de Greef, T. F. A. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(41), 11435-11443. [Link]
-
Carbodiimides and Additives. Aapptec Peptides. [Link]
-
Shaabani, A., Soleimani, E., & Maleki, A. (2009). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 121(6), 929-933. [Link]
-
What are the best conditions for coupling small molecules with EDC?. Biology Stack Exchange. [Link]
-
van der Mee, L., van der Weegen, T., van der Laan, H. L., & de Greef, T. F. A. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(41), 11435-11443. [Link]
-
Williams, D. R., & Fromhold, M. G. (2001). Reaction of an Introverted Carboxylic Acid with Carbodiimide. The Journal of Organic Chemistry, 66(16), 5536-5542. [Link]
-
Carbodiimide – Knowledge and References. Taylor & Francis. [Link]
-
van der Mee, L., van der Weegen, T., van der Laan, H. L., & de Greef, T. F. A. (2023). The influence of fuels and catalysts on the suppression of N-acylurea... ResearchGate. [Link]
-
Hadler, C., Siewert, C., & Thate, A. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Polymers, 13(16), 2736. [Link]
-
Please explain why EDC/DMAP coupling cannot be carried out in water as solvent?. ResearchGate. [Link]
-
van der Mee, L., van der Weegen, T., van der Laan, H. L., & de Greef, T. F. A. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing. [Link]
-
Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(20), 2732-2735. [Link]
-
Karayormani, B., et al. (2024). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, 22(2), 314-321. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Carbodiimide amide coupling reaction sideproduct. Reddit. [Link]
-
Formation of an N-acylurea from the O-acylisourea formed upon reaction... ResearchGate. [Link]
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Technical Support Center: Minimizing Biphenyl Byproducts in Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for minimizing biphenyl byproducts in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common side reaction of homocoupling, which leads to the formation of symmetrical biphenyl impurities. Here, we synthesize fundamental mechanistic understanding with field-proven troubleshooting strategies to enhance the selectivity and yield of your cross-coupling reactions.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind the formation of biphenyl byproducts. Understanding the "why" is the first step toward effective troubleshooting.
Q1: What is homocoupling, and why is it a significant problem in cross-coupling reactions?
Homocoupling is a side reaction where two identical organometallic coupling partners react to form a symmetrical dimer. In the context of synthesizing unsymmetrical biaryls (e.g., Ar¹-Ar²), the most common and problematic homocoupling event is the dimerization of the organoboron reagent (Ar²-BY₂) in a Suzuki-Miyaura reaction to form a biphenyl byproduct (Ar²-Ar²).
This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes the nucleophilic coupling partner, lowering the potential yield of the desired cross-coupled product.
-
Complex Purification: The biphenyl byproduct often has similar polarity and physical properties to the desired product, making separation by chromatography or crystallization difficult and time-consuming.
-
Stoichiometry Imbalance: It alters the stoichiometric balance of the reactants, which can stall the reaction.
Q2: What is the primary mechanism for biphenyl (homocoupling) byproduct formation in a Suzuki-Miyaura coupling?
While the desired Suzuki-Miyaura reaction relies on a Pd(0)/Pd(II) catalytic cycle, the detrimental homocoupling of boronic acids is primarily mediated by Pd(II) species.[1][2] The presence of molecular oxygen is a major contributor, as it can oxidize the active Pd(0) catalyst to Pd(II), which then enters the homocoupling pathway.[3][4]
The generally accepted mechanism involves two key stages:
-
Transmetalation: Two equivalents of the boronic acid (or its activated boronate form) transmetalate onto a Pd(II) center, displacing other ligands (like halides or acetate) to form a diarylpalladium(II) intermediate (Ar₂Pd(II)).
-
Reductive Elimination: This intermediate then undergoes reductive elimination to yield the biphenyl byproduct (Ar-Ar) and regenerate Pd(0).[1]
This parasitic cycle competes directly with the productive cross-coupling cycle, as illustrated below.
Q3: How does the choice of palladium source and ligand affect homocoupling?
The selection of the catalyst system is arguably the most critical factor in controlling selectivity.
-
Palladium Source: The goal is to ensure the catalytic cycle is initiated and maintained by Pd(0). Using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires an initial reduction step to generate the active Pd(0) species. If this reduction is inefficient or if Pd(II) species persist, homocoupling is more likely.[1] Using a stable Pd(0) source like Pd₂(dba)₃ or employing modern, well-defined precatalysts that rapidly generate Pd(0) can minimize the concentration of free Pd(II).[5]
-
Ligand Choice: Ligands are not merely spectators; they control the stability, reactivity, and selectivity of the palladium center.
-
Steric Bulk & Electron-Donating Ability: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective at suppressing homocoupling.[6][7][8] These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the desired cross-coupling cycle. A fast reductive elimination to form the desired product (Ar¹-Ar²) makes it less likely for the Ar¹-Pd(II)-Ar² intermediate to undergo side reactions.
-
Stabilization: These ligands also stabilize the Pd(0) state, making it less susceptible to oxidation by trace oxygen.[3]
-
| Ligand Type | Examples | Key Characteristics | Efficacy in Suppressing Homocoupling |
| Simple Triarylphosphines | PPh₃, P(o-tol)₃ | Low steric bulk, moderately electron-donating. | Low to Moderate. Prone to decomposition at high temperatures. |
| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | High steric bulk, strongly electron-donating. | High. Promotes rapid oxidative addition and reductive elimination. |
| Bulky Biarylphosphines (Buchwald Ligands) | XPhos, SPhos, RuPhos | Very high steric bulk, electron-rich. Designed for high catalyst turnover and stability.[9] | Very High. Often the first choice for challenging couplings.[5][6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, sterically demanding. Form very stable Pd-complexes. | Very High. Excellent for aryl chlorides and catalyst stability.[7] |
| Bidentate Phosphines | dppf, Xantphos | Defined bite angle, moderate bulk. | Moderate to High. Can stabilize catalytic intermediates.[8][9] |
Q4: How do reaction parameters like base, solvent, and temperature influence selectivity?
-
Base: The base is required to activate the boronic acid for transmetalation.[10] However, an overly strong or poorly soluble base can lead to side reactions. Weaker inorganic bases like K₃PO₄ and Cs₂CO₃ are often preferred over NaOH or NaOEt, as they tend to give cleaner reactions.[6] The choice is substrate-dependent and often requires screening.
-
Solvent: Aprotic solvents like toluene, 1,4-dioxane, or THF are standard.[11] The presence of water is often necessary to solubilize the base, but excess water can promote protodeboronation, another common side reaction that destroys the nucleophile.[6][7]
-
Temperature: Higher temperatures accelerate all reactions, including undesirable homocoupling and catalyst decomposition.[12] It is crucial to run the reaction at the lowest temperature that provides a reasonable rate for the desired transformation.[11][13] If homocoupling is observed, lowering the reaction temperature should be one of the first parameters to investigate.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving issues with biphenyl byproduct formation during your experiments.
Problem: My post-reaction analysis (GC-MS, LC-MS, NMR) shows a significant amount of biphenyl byproduct from my organometallic reagent.
Before making drastic changes, follow this logical troubleshooting workflow to pinpoint the most likely cause.
Scenario 1: High biphenyl byproduct with low conversion of the aryl halide.
-
Diagnosis: This pattern strongly suggests that the parasitic homocoupling reaction is kinetically preferred over the productive cross-coupling. The most common culprits are issues with the catalyst activity or the presence of oxygen.
-
Solutions:
-
Improve Degassing: This is the most critical and easiest variable to fix. Ensure all solvents and the reaction vessel are thoroughly deoxygenated before adding the palladium catalyst.[2][11] See Protocol 1 for best practices.
-
Add a Reducing Agent: In cases where Pd(II) is suspected, the addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[2][14]
-
Change Ligand: If using a simple ligand like PPh₃, switch to a more robust, bulky, and electron-rich ligand like SPhos or XPhos. This will dramatically accelerate the desired oxidative addition and reductive elimination steps.[5][8]
-
Scenario 2: Reaction turns black and yields mainly homocoupling product.
-
Diagnosis: The formation of a black precipitate is classic evidence of palladium black, an inactive, agglomerated form of palladium.[7] This indicates catalyst decomposition, which can be caused by excessive temperature, presence of oxygen, or impurities in the reagents. Once the soluble, ligated catalyst is gone, side reactions often take over.
-
Solutions:
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition. Screen a range of lower temperatures (e.g., reduce from 110 °C to 80 °C).[12]
-
Check Reagent Purity: Impurities in solvents or starting materials can poison the catalyst.[15][16] Use freshly purified solvents and high-purity reagents.
-
Increase Ligand-to-Palladium Ratio: A slight excess of the ligand (e.g., 2.2:1 L:Pd for monodentate ligands) can help stabilize the catalyst and prevent agglomeration.
-
Scenario 3: Moderate yields, but the biphenyl impurity is very difficult to remove.
-
Diagnosis: The reaction conditions are suboptimal, allowing a persistent low level of homocoupling to occur. The focus here is on fine-tuning the reaction for maximum selectivity.
-
Solutions:
-
Slow Addition of Boronic Acid: Instead of adding all the boronic acid at the start, add it slowly via a syringe pump over several hours. Keeping the instantaneous concentration of the boronic acid low disfavors the bimolecular homocoupling reaction.[11]
-
Adjust Stoichiometry: Use a slight excess of the aryl halide (e.g., 1.0 vs. 1.1-1.2 equivalents of boronic acid). This ensures the palladium catalyst is more likely to be engaged in the oxidative addition step with the halide rather than reacting with the boronic acid.[11]
-
Use a More Stable Boronic Acid Derivative: If the boronic acid itself is unstable, it may be decomposing and contributing to side reactions. Consider converting it to a more robust boronic ester, such as a pinacol (BPin) or MIDA ester, which slowly releases the boronic acid under the reaction conditions.[6]
-
Key Experimental Protocols
Protocol 1: Rigorous Degassing of Reaction Mixtures
Oxygen is a known promoter of the Pd(II)-mediated homocoupling pathway.[1][2] Proper degassing is non-negotiable for high-selectivity cross-coupling.
Method A: Freeze-Pump-Thaw (Highest Efficiency) Recommended for most sensitive reactions.
-
Assemble the reaction flask containing the solvent, aryl halide, and base. Ensure the flask is connected to a manifold with vacuum and inert gas (Argon or Nitrogen) lines.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the contents are completely frozen solid.
-
Pump: Open the flask to the vacuum line and evacuate for 5-10 minutes. The low temperature prevents the solvent from boiling under vacuum.
-
Thaw: Close the flask to the vacuum line and backfill with inert gas. Remove the liquid nitrogen bath and allow the contents to thaw completely. You may see bubbles of dissolved gas being released.
-
Repeat this Freeze-Pump-Thaw cycle at least three times to ensure complete removal of dissolved oxygen.
-
After the final cycle, add the boronic acid and ligand under a positive pressure of inert gas, followed by the palladium catalyst.
Method B: Inert Gas Sparging (Good Efficiency) Sufficient for many standard reactions.
-
Add the solvent and all solid reagents (except the palladium catalyst and ligand) to the reaction flask.
-
Insert a long needle connected to an inert gas line, ensuring the tip is submerged below the liquid surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas (Argon or Nitrogen) vigorously through the solution for at least 20-30 minutes.[11] A subsurface sparge is more effective than simply purging the headspace.[2]
-
Remove the needles and add the ligand and palladium catalyst under a positive pressure of inert gas. Maintain this positive pressure throughout the reaction.
Protocol 2: General Optimized Suzuki-Miyaura Coupling
This protocol incorporates several best practices to minimize biphenyl byproduct formation from the outset.
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq), and the chosen bulky phosphine ligand (e.g., SPhos, 0.02 mmol, 2 mol%).
-
Degassing: Seal the flask with a septum, and perform three cycles of evacuating the flask under high vacuum and backfilling with high-purity Argon.
-
Solvent/Reagent Addition: Under a positive pressure of Argon, add the boronic acid (1.1 mmol, 1.1 eq). Then, add the degassed solvent (e.g., 1,4-dioxane/water 10:1, 5 mL) via cannula or syringe.
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.005 mmol, 0.5 mol% Pd) to the stirring mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (start by screening 80 °C) and monitor its progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for purification.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. ([Link])
-
ResearchGate. (2018). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. ([Link])
-
Chen, C., & Liu, Y. (2006). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. PubMed. ([Link])
-
ResearchGate. (2004). Temperature effect on coupling reaction. ([Link])
-
Wikipedia. Buchwald–Hartwig amination. ([Link])
-
Rykaczewski, K. A., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. ([Link])
-
Al-Masum, M. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. ([Link])
-
Bulfield, D., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. ([Link])
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ([Link])
-
Royal Society of Chemistry. (2015). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. ([Link])
-
Cahiez, G., et al. (2017). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. National Institutes of Health. ([Link])
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. ([Link])
-
Wikipedia. Suzuki reaction. ([Link])
-
Carrow, B. P., & Miller, P. W. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. ([Link])
-
El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. ([Link])
-
Carrow, B. P., & Miller, P. W. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. ([Link])
-
Gemo, A., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. ([Link])
-
Myers, A. G. Research Group. The Suzuki Reaction. ([Link])
-
ChemRxiv. (2021). Guideline for Elucidating Catalysts. ([Link])
-
Cardiff University. (2018). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. ([Link])
-
Orha, L., et al. (2021). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Semantic Scholar. ([Link])
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). ([Link])
-
National Institutes of Health. (2020). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. ([Link])
-
Chen, Y., et al. (2012). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ([Link])
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. ([Link])
-
ResearchGate. (2016). Synthetic strategies towards phosphine ligands suitable for further.... ([Link])
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. ([Link])
-
ResearchGate. (2018). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. ([Link])
-
ResearchGate. (2014). The effect of various temperatures on the Suzuki coupling reaction. ([Link])
-
Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ([Link])
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. ([Link])
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. ([Link])
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. ([Link])
-
ResearchGate. (2020). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. ([Link])
Sources
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Technical Support Center: Navigating the Scale-Up of 4,5-Dichloro-2-fluorobenzoic Acid Reactions
Welcome to the technical support center for the synthesis and scale-up of 4,5-dichloro-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the production of this critical chemical intermediate. By understanding the underlying principles of the reaction and potential pitfalls, you can optimize your process for higher yield, purity, and safety.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what are their respective challenges?
A1: The primary industrial synthesis of this compound typically involves the oxidation of a corresponding toluene derivative, such as 4,5-dichloro-2-fluorotoluene. While seemingly straightforward, this route presents several scale-up challenges:
-
Harsh Reaction Conditions: The oxidation often requires strong oxidizing agents like potassium permanganate or chromic acid, which can lead to over-oxidation and the formation of impurities.[1] Controlling the reaction temperature and the rate of oxidant addition is critical to prevent runaway reactions and ensure selectivity.
-
Byproduct Formation: Incomplete oxidation can leave unreacted starting material, while over-oxidation can lead to the formation of other carboxylic acids or even degradation of the aromatic ring. The presence of benzylic intermediates can also lead to the formation of dimeric impurities.
-
Work-up and Purification: The separation of the desired product from inorganic salts (from the spent oxidant) and organic impurities can be challenging. Recrystallization is a common purification method, but solvent selection is crucial to maximize yield and purity.[1]
Another potential, though less common, route involves the functionalization of a pre-existing benzoic acid derivative through chlorination. Challenges here include:
-
Regioselectivity: Directing the chlorination to the desired 4- and 5-positions can be difficult, often resulting in a mixture of isomers that are challenging to separate. The presence of the fluorine and carboxylic acid groups influences the directing effects.
-
Catalyst Selection: The choice of catalyst (e.g., a Lewis acid) is critical for achieving the desired regioselectivity and reaction rate. Catalyst deactivation or side reactions can lead to lower yields and increased impurity levels.
Q2: My reaction yield for the oxidation of 4,5-dichloro-2-fluorotoluene is consistently low. What are the likely causes and how can I improve it?
A2: Low yields in this oxidation are a common issue. Here are the primary culprits and troubleshooting steps:
-
Incomplete Reaction:
-
Insufficient Oxidant: Ensure you are using the correct stoichiometric amount of the oxidizing agent. A slight excess may be necessary to drive the reaction to completion, but a large excess can lead to over-oxidation.
-
Inadequate Mixing: In a heterogeneous reaction mixture (e.g., with solid KMnO4), poor mixing can lead to localized areas of low oxidant concentration, resulting in incomplete conversion. Ensure vigorous and efficient stirring throughout the reaction.
-
Low Reaction Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.
-
-
Product Loss During Work-up:
-
Precipitation: Ensure the pH is sufficiently acidic during the work-up to fully precipitate the carboxylic acid. The solubility of the product in the aqueous phase can be significant if the pH is not low enough.
-
Extraction: If performing a solvent extraction, ensure you are using an appropriate solvent and performing a sufficient number of extractions to recover all of the product.
-
Recrystallization: While necessary for purification, significant product loss can occur during recrystallization if the solvent is not carefully chosen or if the cooling process is too rapid.
-
Q3: I am observing significant levels of an unknown impurity in my final product. How can I identify and mitigate its formation?
A3: Impurity identification is a critical step in process optimization. Here’s a systematic approach:
-
Characterization: Utilize analytical techniques to characterize the impurity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying organic compounds.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.
-
Hypothesize Formation: Based on the structure of the impurity, hypothesize its formation pathway. Common impurities include:
-
Isomeric Dichlorofluorobenzoic Acids: These can arise from impurities in the starting material or from non-selective chlorination.
-
Over-oxidation Products: If the reaction conditions are too harsh, the aromatic ring can be further oxidized or degraded.
-
Starting Material: Incomplete reaction will leave residual 4,5-dichloro-2-fluorotoluene.
-
-
Mitigation Strategies:
-
Starting Material Purity: Ensure the purity of your starting materials. Impurities in the initial reactants can carry through or participate in side reactions.
-
Reaction Condition Optimization: Systematically vary reaction parameters such as temperature, reaction time, and reagent stoichiometry to find the optimal conditions that favor the formation of the desired product and minimize the formation of the identified impurity.
-
Purification Method Development: If the impurity cannot be completely eliminated through reaction optimization, develop a more effective purification method. This may involve exploring different recrystallization solvents, chromatography, or other separation techniques.
-
Troubleshooting Guide
This section provides a more detailed breakdown of specific issues you may encounter during the scale-up of this compound synthesis.
| Observable Symptom | Potential Causes | Diagnostic Procedures | Corrective Actions |
| Reaction mixture is dark or tarry | 1. Over-oxidation due to excessive temperature or oxidant concentration.2. Presence of impurities in the starting material that are susceptible to polymerization or degradation. | 1. Monitor the reaction temperature closely. Analyze a small sample of the reaction mixture by TLC or HPLC to check for the presence of multiple, highly colored byproducts.[4]2. Analyze the starting material for purity using GC-MS or NMR. | 1. Reduce the reaction temperature and/or add the oxidant more slowly. Consider using a milder oxidizing agent.2. Purify the starting material before use. |
| Incomplete conversion of starting material | 1. Insufficient reaction time or temperature.2. Inadequate mixing, especially in heterogeneous reactions.3. Deactivation of the catalyst (if applicable). | 1. Monitor the reaction progress over time using TLC or HPLC.[4]2. Visually inspect the reaction mixture for signs of poor mixing (e.g., solids settling at the bottom).3. If using a catalyst, analyze a sample for signs of deactivation (e.g., changes in color or morphology). | 1. Increase the reaction time or temperature, while carefully monitoring for byproduct formation.2. Improve the stirring efficiency by using a more powerful overhead stirrer or a different impeller design.3. Use a fresh batch of catalyst or regenerate the existing catalyst if possible. |
| Product is difficult to filter | 1. Formation of very fine crystals due to rapid precipitation.2. Presence of colloidal impurities. | 1. Examine the crystal size under a microscope.2. Observe the filtrate for turbidity. | 1. Cool the solution more slowly during crystallization to encourage the growth of larger crystals. Consider adding a small amount of a co-solvent.2. Add a filter aid (e.g., celite) before filtration. Consider a hot filtration step to remove insoluble impurities before crystallization. |
| Final product has a low melting point or is off-white/colored | 1. Presence of residual solvent.2. Presence of organic impurities. | 1. Analyze the product by NMR or TGA to detect residual solvent.2. Analyze the product by HPLC or GC-MS to identify and quantify impurities.[2][3] | 1. Dry the product under vacuum at an appropriate temperature for a longer period.2. Recrystallize the product from a different solvent or perform a chromatographic purification. |
Experimental Protocols
Protocol 1: Oxidation of 4,5-Dichloro-2-fluorotoluene
This protocol provides a general guideline. Optimization will be necessary based on your specific equipment and scale.
-
Reaction Setup: In a well-ventilated fume hood, equip a multi-necked flask with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser.
-
Charge Reactants: Charge the flask with 4,5-dichloro-2-fluorotoluene and a suitable solvent (e.g., water, pyridine, or a phase-transfer catalyst system).
-
Prepare Oxidant Solution: In a separate beaker, prepare a solution of the oxidizing agent (e.g., potassium permanganate in water).
-
Reaction: Begin stirring the reaction mixture and heat to the desired temperature (typically 60-80°C). Slowly add the oxidant solution via the dropping funnel, maintaining the reaction temperature within a narrow range. The addition rate should be controlled to prevent a rapid exotherm.
-
Monitoring: Monitor the reaction progress by periodically taking small samples and analyzing them by TLC or HPLC.[4] The disappearance of the starting material will indicate the completion of the reaction.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench any remaining oxidant (e.g., with sodium bisulfite). Acidify the mixture with a strong acid (e.g., HCl) to a pH of ~1-2 to precipitate the this compound.
-
Isolation: Filter the precipitated solid and wash it with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water, acetic acid) to obtain the pure this compound.[1]
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6]
-
Handle strong oxidizing agents with extreme care as they can react violently with organic materials.[7]
-
The reaction may be exothermic; ensure adequate cooling capacity is available.
-
This compound and its precursors may be irritating to the skin, eyes, and respiratory tract.[8][9] Handle these chemicals in a well-ventilated area.
Visualizing the Process
Diagram 1: General Troubleshooting Workflow
Caption: A systematic approach to troubleshooting challenges in chemical synthesis.
Diagram 2: Key Parameters Influencing Reaction Outcome
Caption: Interplay of critical parameters affecting the success of the synthesis.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11–16. [Link]
-
Pearson, D. E., & Cowan, D. (1963). Pentachlorobenzoic acid. Organic Syntheses, 43, 85. [Link]
-
Schiemann, G., & Winkelmüller, W. (1943). p-FLUOROBENZOIC ACID. Organic Syntheses, Coll. Vol. 2, p.299. [Link]
-
Holder, B. R., & Reuter, W. M. Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies. PerkinElmer, Inc. [Link]
-
ResearchGate. Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. [Link]
- Google Patents. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
- Google Patents. CN1031074A - 2,4-two chloro-5-fluorobenzoic acids synthetic.
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
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- 8. This compound | C7H3Cl2FO2 | CID 2774015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
Technical Support Center: Anhydrous Reactions with 4,5-Dichloro-2-fluorobenzoic Acid
Welcome to the technical support guide for handling 4,5-Dichloro-2-fluorobenzoic acid in moisture-sensitive environments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This guide is structured to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.
Many synthetic routes utilizing substituted benzoic acids, including the formation of esters, amides, and acid chlorides, or their use in cross-coupling reactions, are highly susceptible to the presence of water.[1] Trace moisture can consume expensive reagents, generate unwanted byproducts, and ultimately lead to reaction failure. This document provides a focused, in-depth resource for maintaining the rigorous anhydrous conditions necessary for success.
Troubleshooting Guide: When Anhydrous Reactions Go Wrong
This section addresses common problems encountered during moisture-sensitive reactions involving this compound.
Question 1: My reaction is sluggish, has stalled, or the yield is significantly lower than expected. How can I diagnose if water is the problem?
Answer: This is a classic symptom of moisture contamination. Water is a nucleophile and a proton source, allowing it to interfere in several ways:
-
Quenching of Reagents: Highly reactive reagents, such as organometallics (e.g., Grignard or organolithium reagents), strong bases (e.g., LDA, NaH), or activating agents (e.g., carbodiimides, thionyl chloride), will react preferentially with water over your substrate. This stoichiometrically consumes the reagent, effectively halting or slowing your desired transformation. For instance, in an esterification reaction using dicyclohexylcarbodiimide (DCC), water will react with the activated acid intermediate, preventing the alcohol from coupling.
-
Deactivation of Catalysts: Many catalysts used in modern organic synthesis are sensitive to water. The presence of moisture can lead to the decomposition or deactivation of the catalytic species.
-
Hydrolysis of Intermediates: If you are forming a reactive intermediate, such as an acid chloride or a mixed anhydride from this compound, trace water can rapidly hydrolyze it back to the starting carboxylic acid, preventing the subsequent desired reaction.[2]
Troubleshooting Steps:
-
Systematically Verify Anhydrous Setup: Re-examine every component of your reaction setup. Glassware must be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under vacuum immediately before use.[3]
-
Check Solvent and Reagent Purity: Ensure you are using a freshly opened bottle of anhydrous solvent or a solvent that has been properly dried and stored over molecular sieves or distilled from an appropriate drying agent.[4] Verify the quality of your other reagents; if they are hygroscopic, they may have absorbed atmospheric moisture.
-
Improve Inert Atmosphere Technique: Ensure your inert gas (Nitrogen or Argon) is of high purity and is passed through a drying trap. The "three-cycle" purge (evacuating the flask under vacuum and backfilling with inert gas three times) is critical for removing atmospheric air and moisture from the reaction vessel.[5]
Question 2: I'm observing significant formation of unexpected byproducts. Could trace water be the cause?
Answer: Absolutely. Beyond simply preventing the desired reaction, water can actively promote the formation of specific, often difficult-to-remove, side products.
-
In Amide Couplings: When using coupling agents like DCC or HATU, water can react with the activated benzoic acid to form a symmetric anhydride of this compound. This anhydride can then react with the amine, but the process consumes two equivalents of your starting acid for every one equivalent of amide formed, and generates a molecule of the acid as a byproduct, complicating purification.
-
With Strong Bases: If you are using a strong base to form the carboxylate anion of this compound for a subsequent Sₙ2 reaction, any water present (pKa ~15.7) will be deprotonated before the carboxylic acid (pKa ~3-4). This consumes the base and can alter the pH and solubility properties of the reaction mixture.
-
Hydrolysis of Products: If your desired product is an ester or an anhydride, even minute amounts of water, especially under acidic or basic conditions, can lead to its hydrolysis back to the starting carboxylic acid during the reaction or workup.
Question 3: How can I definitively confirm that my reaction environment is anhydrous before starting my experiment?
Answer: While meticulous preparation is key, direct measurement or indication of water content provides the highest level of confidence.
-
Karl Fischer Titration: This is the gold standard for accurately quantifying low levels of water in organic solvents.[6] It is an essential validation step when establishing a new anhydrous process or troubleshooting a persistent issue.
-
Spectroscopic Methods: For certain applications, spectroscopic techniques can be invaluable. For instance, a specialized ¹⁹F NMR method has been developed that offers an extremely sensitive way to detect water in organic solvents, which could be particularly relevant when working with fluorinated compounds.[6] Infrared (IR) spectroscopy can also detect the broad O-H stretch of water, though it is less quantitative for trace amounts.[7]
-
Solvent Still Indicators: For solvents dried by distillation (e.g., THF, diethyl ether), the use of sodium benzophenone ketyl as an indicator is a common practice. The persistent deep blue or purple color of the ketyl radical anion indicates that the solvent is free of water and oxygen.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for drying the solid this compound reagent?
A1: As a solid, the reagent can adsorb moisture onto its surface. It is best practice to dry it before use, especially for highly sensitive reactions.
Experimental Protocol: Drying Solid Reagent
-
Place the required amount of this compound in a clean, dry round-bottom flask or a glass vial.
-
Place the container in a vacuum oven. Ensure the temperature is set at least 20-30°C below the compound's melting point to avoid decomposition.
-
Apply vacuum and allow the solid to dry for several hours (4-12 hours is typical).[3]
-
Once dry, release the vacuum by backfilling the oven with a dry, inert gas like Nitrogen or Argon.
-
Immediately transfer the container with the dried solid into a desiccator containing a high-efficiency drying agent (e.g., P₄O₁₀ or fresh Drierite®) for storage until use.[3]
Q2: Which common laboratory drying agents are compatible with solutions of this compound?
A2: The acidic nature of the carboxylic acid group is the primary consideration when selecting a drying agent. Basic drying agents will react with your compound and must be avoided.
| Drying Agent | Compatibility | Rationale |
| Magnesium Sulfate (MgSO₄) | Excellent | Neutral salt, fast-acting, high capacity. Suitable for most applications. |
| Sodium Sulfate (Na₂SO₄) | Good | Neutral salt, but slower and has a lower capacity than MgSO₄. Best for pre-drying. |
| Molecular Sieves (3Å or 4Å) | Excellent | Inert aluminosilicates. Excellent for drying solvents to very low water levels.[3] |
| Calcium Chloride (CaCl₂) | Not Recommended | Can form adducts with carboxylic acids.[8] |
| Potassium Carbonate (K₂CO₃) | Unsuitable | Basic. Will deprotonate the carboxylic acid, forming a salt. |
| Calcium Oxide (CaO) | Unsuitable | Basic. Will react with the acidic compound.[8] |
| Phosphorus Pentoxide (P₄O₁₀) | Highly Effective but Caution | A very powerful, acidic drying agent. Can be used to dry solvents but is often too reactive for direct addition to a reaction mixture. It is excellent for use in a desiccator.[1][9] |
Q3: Can you provide a standard workflow for setting up a reaction under a dry, inert atmosphere?
A3: Certainly. This workflow outlines the essential steps for ensuring your reaction is protected from atmospheric moisture and oxygen.
Caption: Logic tree for troubleshooting failed reactions.
References
-
Mocilac, P., & Galligan, C. (2011). A Method for Detecting Water in Organic Solvents. National Institutes of Health. [Link]
-
DDUDundee. (2023). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube. [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Moodle. [Link]
-
Chemistry Steps. (n.d.). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Chemistry Steps. [Link]
-
Beck, T., & Arney, L. (2015). Preparing Anhydrous Reagents and Equipment. JoVE (Journal of Visualized Experiments). [Link]
-
Prakash Academy. (2012). Dehydrating agent P2O5 I Dehydrating Agent Example I P2O5 || Dehydration of Carboxylic Acids. YouTube. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
World Precision Instruments. (n.d.). Detection of organic compounds in water analysis. WPI. [Link]
-
Nichols, L. (n.d.). Using Drying Agents. Scribd. [Link]
-
MDPI. (2022). A Reaction-Based Approach to Colorimetric Detection of Organic Analytes in Water Using a Chlorine-Containing Carbocyanine Dye and Hypochlorite. MDPI. [Link]
-
Hive Stimulants. (2003). Drying agents and their compatibilities. The Hive. [Link]
-
HORIBA. (n.d.). Spectroscopy an Emerging Method to Achieve Clean Water. HORIBA Scientific. [Link]
-
The Organic Chemistry Tutor. (2021). Carboxylic Acid Derivative Reactions. YouTube. [Link]
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- 8. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 9. youtube.com [youtube.com]
Technical Support Center: Work-up Procedures for Reactions with 4,5-Dichloro-2-fluorobenzoic Acid
Welcome to the technical support resource for 4,5-Dichloro-2-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the work-up and purification of reactions involving this versatile synthetic intermediate. The following question-and-answer format addresses specific challenges, explaining the causality behind each procedural choice to ensure robust and reproducible outcomes.
Section 1: Core Properties and Handling
Before initiating a work-up, understanding the physicochemical properties of this compound is critical for designing an effective separation strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂FO₂ | PubChem[1] |
| Molecular Weight | 209.00 g/mol | PubChem[1] |
| Boiling Point | 304.6°C at 760 mmHg | Echemi[2] |
| XLogP3 | 2.8 | Echemi[2] |
| pKa (Predicted) | ~2.5 - 3.0 | (Estimated based on substituted benzoic acids) |
| Appearance | White to off-white solid | --- |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | PubChem[1], Synquest Labs[3] |
Section 2: General Aqueous Work-up and Extraction FAQs
Aqueous extraction is the most common method for isolating carboxylic acids from neutral or basic impurities. The strategy hinges on the reversible, pH-dependent conversion of the acid to its water-soluble carboxylate salt.
Question: What is the standard procedure for extracting this compound from a reaction mixture containing neutral organic byproducts?
Answer: The fundamental principle is to exploit the acidity of the carboxylic acid group. By treating the reaction mixture with a mild aqueous base, the acid is deprotonated to form its corresponding carboxylate salt. This salt is ionic and thus highly soluble in the aqueous phase, while neutral organic compounds remain in the organic solvent. Subsequent separation of the layers and re-acidification of the aqueous phase will precipitate the purified carboxylic acid.
Standard Extraction Protocol:
-
Quench & Dilute: After the reaction is complete, cool the mixture to room temperature. If the reaction solvent is water-miscible (e.g., THF, DMF, Acetonitrile), dilute the mixture with a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Add water to quench any reactive reagents.
-
Basification: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium carbonate (Na₂CO₃).[4] Stopper the funnel and shake cautiously, venting frequently to release CO₂ gas produced from the acid-base reaction. Continue adding the basic solution until the gas evolution ceases and the pH of the aqueous layer is > 8.
-
Layer Separation: Allow the layers to separate fully. Drain the aqueous layer (containing the sodium 4,5-dichloro-2-fluorobenzoate salt) into a clean Erlenmeyer flask.
-
Back-Extraction: To maximize recovery, wash the remaining organic layer one more time with a small portion of the basic solution or water. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 3 M Hydrochloric Acid (HCl) or 1 M Sulfuric Acid (H₂SO₄), with stirring.[5][6] The this compound will precipitate out as a solid as the solution becomes acidic (target pH < 2).
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[6] Wash the solid with a small amount of cold deionized water to remove residual inorganic salts.
-
Drying: Dry the purified product under vacuum or in a desiccator to a constant weight.
Workflow Diagram: Standard Acidic Work-up
Caption: General workflow for the extractive isolation of an acidic product.
Question: Should I use Sodium Bicarbonate (NaHCO₃), Sodium Carbonate (Na₂CO₃), or Sodium Hydroxide (NaOH) for the extraction?
Answer: The choice of base is critical and depends on the stability of other functional groups in your product or starting materials.
-
Sodium Bicarbonate (NaHCO₃): This is the mildest and often preferred base. It is strong enough to deprotonate the carboxylic acid (pKa ~2.5-3) but generally will not hydrolyze esters or other sensitive functional groups. Its use is indicated by CO₂ evolution.
-
Sodium Carbonate (Na₂CO₃): A stronger base than bicarbonate. It is useful if the acidification of the reaction mixture is difficult with NaHCO₃ alone.
-
Sodium Hydroxide (NaOH): This is a very strong base and should be used with caution. It is highly effective at deprotonating the carboxylic acid but will readily hydrolyze esters and may cause other side reactions.[7][8] Use dilute (e.g., 1 M) NaOH only if your molecule lacks base-sensitive functionality and you need to remove less acidic impurities like phenols.
Section 3: Troubleshooting Specific Reaction Work-ups
Scenario 1: Amide Coupling Reactions (e.g., using EDC/HOBt or DCC)
Question: After my amide coupling reaction using Dicyclohexylcarbodiimide (DCC), I have a white precipitate that clogs my filter. What is it and how do I remove it?
Answer: The white precipitate is dicyclohexylurea (DCU), a byproduct of the DCC coupling reagent. DCU is notoriously insoluble in most common organic solvents, making its removal a primary challenge in the work-up.
Recommended Procedure:
-
Pre-filtration: Before any aqueous work-up, dilute the reaction mixture with a solvent in which DCU has very low solubility, such as DCM or ether. Cool the mixture in an ice bath to further decrease DCU solubility, then filter the crude mixture through a pad of Celite® to remove the bulk of the DCU. Rinse the Celite® pad with a small amount of cold solvent.
-
Aqueous Wash: Proceed with the standard aqueous work-up as described in Section 2. The goal is to remove any remaining unreacted carboxylic acid and the HOBt additive. A dilute acid wash (e.g., 1 M HCl) may also be necessary to remove any unreacted amine starting material.[9]
-
Final Purification: Often, trace amounts of DCU remain. Final purification via column chromatography or recrystallization is typically required to obtain a highly pure amide product.
Question: My work-up for an amide coupling reaction is complete, but my final product is still impure. What are the likely culprits?
Answer: Assuming byproducts like DCU have been removed, the most common impurities are unreacted starting materials. A logical series of washes can remove them.
Workflow Diagram: Amide Coupling Work-up Logic
Caption: Decision workflow for purifying a crude amide product.
Scenario 2: Hydrolysis of a 4,5-Dichloro-2-fluorobenzoate Ester (Saponification)
Question: I've hydrolyzed my methyl ester using NaOH in methanol/water. How do I properly isolate the this compound product?
Answer: The work-up for a saponification reaction is a classic example of an extractive work-up.[7][8][10] After the reaction, your product exists as the sodium carboxylate salt, dissolved in the reaction medium along with the alcohol byproduct (methanol in this case).
Recommended Procedure:
-
Solvent Removal: First, remove the bulk of the organic solvent (methanol) using a rotary evaporator. This prevents partitioning issues in the next step.
-
Dilution & Extraction: Dilute the remaining aqueous residue with water and transfer to a separatory funnel. Wash the aqueous layer with a water-immiscible organic solvent like ether or DCM. This will remove any unreacted ester and other neutral organic impurities, while your desired product remains as the salt in the aqueous layer. Discard the organic layer.
-
Acidification & Isolation: Proceed with the acidification and filtration steps as described in the general protocol (Section 2, steps 5-7) to precipitate and isolate your pure carboxylic acid product.[8]
Section 4: Purification FAQs - Recrystallization
Recrystallization is a powerful technique for purifying solid compounds like this compound.[11][12]
Question: My product has precipitated from the work-up, but it looks discolored or appears impure by TLC/NMR. What is a good recrystallization solvent?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when the solvent is hot (boiling).[11][13]
-
Good Starting Points: For a polar, acidic molecule like this, polar protic solvents are a good choice. Ethanol, methanol, or a mixed solvent system like ethanol/water or acetic acid/water are excellent candidates.[13]
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of boiling solvent dropwise until the solid just dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration.[14]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Question: When I try to recrystallize my product, it "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or comes out of solution as a liquid phase because the solution is too saturated or cooling too quickly.[13]
Troubleshooting Steps:
-
Add More Solvent: Re-heat the mixture to boiling and add more hot solvent until the oil fully dissolves. The solution may have been too concentrated.
-
Cool More Slowly: Allow the flask to cool very slowly. Insulating the flask can help promote the formation of well-defined crystals instead of an oil.
-
Scratch/Seed: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a tiny seed crystal of pure product to induce crystallization.[13]
-
Change Solvents: If the problem persists, the boiling point of your solvent may be higher than the melting point of your impure compound. Choose a solvent with a lower boiling point.
References
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]
-
University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Available from: [Link] বেনzoic.html
-
Chemguide. Hydrolysis of Esters. Available from: [Link]
-
UCLA. Experiment 5: Ester Hydrolysis. Available from: [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]
-
Chemistry LibreTexts. The Hydrolysis of Esters. Available from: [Link]
-
Florida A&M University. Lab Report Recrystallization September 27, 2016. Available from: [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]
-
University of Illinois Chicago. Extraction. Available from: [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]
-
Chem Lab. Recrystallization and Extractions of Organic Compounds. Available from: [Link]
-
SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available from: [Link]
- Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. Available from: [Link]
-
ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. Available from: [Link]
-
Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media. Available from: [Link]
-
SlideShare. Experiment 4 purification - recrystallization of benzoic acid. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of Dichlorofluorobenzoic Acid Isomers
Introduction: Beyond the Formula - Why Isomeric Purity Dictates Synthetic Fate
In the intricate world of pharmaceutical and agrochemical development, the precise arrangement of atoms in a molecule is not a trivial detail; it is the very blueprint of its function and reactivity. The dichlorofluorobenzoic acids, a family of halogenated aromatic carboxylic acids, exemplify this principle. While sharing the same molecular formula, C₇H₃Cl₂FO₂, isomers such as 4,5-dichloro-2-fluorobenzoic acid and its structural variants exhibit vastly different chemical behaviors. This guide provides a comparative analysis of these isomers, moving beyond simple cataloging of properties to explain the underlying principles that govern their reactivity. For the medicinal chemist or process development scientist, understanding these nuances is critical for predicting reaction outcomes, optimizing conditions, and ultimately, achieving the desired synthetic target with efficiency and precision.
This document will dissect the reactivity of this compound alongside its key isomers, focusing on three fundamental aspects: acidity (pKa), reactions at the carboxylic acid moiety, and transformations on the aromatic ring. We will explore how the interplay of electronic and steric effects, dictated by the specific substitution pattern, governs the behavior of each molecule.
Part 1: The Theoretical Framework - Electronic and Steric Effects in Play
The reactivity of any substituted benzoic acid is primarily governed by the electronic influence of its substituents and the steric environment around its reactive sites.
1.1 Electronic Effects: The Inductive and Resonance Tug-of-War
Halogens (Fluorine and Chlorine) and the carboxylic acid group are all electron-withdrawing groups (EWGs). They influence the benzene ring's electron density through two main mechanisms:
-
Inductive Effect (-I): An electronegativity-based effect transmitted through sigma bonds. Fluorine is more electronegative than chlorine, exerting a stronger electron-withdrawing inductive effect. This effect de-shields the aromatic ring, making it more electrophilic, and stabilizes the conjugate base (carboxylate anion), thereby increasing the acidity of the carboxylic acid.[1][2]
-
Resonance Effect (+R/-M): A delocalization effect transmitted through the pi system. While halogens have a deactivating inductive effect, they possess lone pairs that can be donated into the ring, a weak +R effect. The carboxylic acid group is a deactivating, meta-directing group due to its -M effect. These effects are most pronounced when substituents are in ortho or para positions relative to the reaction center.[3]
1.2 The Ortho Effect: A Steric Override
A critical principle in substituted benzoic acids is the "ortho effect." Almost any substituent placed in the ortho position to the carboxylic acid group increases its acidity, often dramatically.[4] This is primarily a steric phenomenon. The ortho substituent forces the -COOH group to twist out of the plane of the benzene ring.[5][6] This loss of planarity inhibits resonance between the carboxyl group and the ring, which in turn increases the acidity of the proton.[7] This steric clash also profoundly impacts reactions involving the carboxylic acid, such as esterification and amide coupling, by hindering the approach of nucleophiles.[8][9]
Part 2: A Comparative Reactivity Analysis
We will now compare this compound with several of its isomers based on the principles outlined above. The isomers under consideration include:
-
Target: this compound
-
Isomer A: 2,4-Dichloro-5-fluorobenzoic acid
-
Isomer B: 3,4-Dichloro-2-fluorobenzoic acid
-
Isomer C: 2,6-Dichloro-3-fluorobenzoic acid
-
Isomer D: 2,3-Dichloro-6-fluorobenzoic acid
Acidity (pKa): Predicting Acid Strength
The presence of three strong electron-withdrawing halogens makes all these compounds significantly more acidic than benzoic acid (pKa ≈ 4.20). The primary differentiators will be the number and nature of ortho substituents.
-
Highest Acidity (Lowest pKa): Isomers with two ortho substituents, such as 2,6-dichloro-3-fluorobenzoic acid (Isomer C) and 2,3-dichloro-6-fluorobenzoic acid (Isomer D) , are predicted to be the strongest acids. The severe steric hindrance will force the carboxyl group almost perpendicular to the ring, maximizing the ortho effect.[10]
-
Intermediate Acidity: The target compound, This compound , along with 3,4-dichloro-2-fluorobenzoic acid (Isomer B) , will be highly acidic. They each have one fluorine atom in an ortho position, which exerts a powerful inductive effect and a significant ortho effect.
-
Lower (but still strong) Acidity: 2,4-Dichloro-5-fluorobenzoic acid (Isomer A) has a chlorine atom in the ortho position. While still benefiting from the ortho effect, chlorine's larger size but lower electronegativity compared to fluorine creates a complex interplay of steric and electronic factors.
Table 1: Predicted Relative Acidity of Dichlorofluorobenzoic Acid Isomers
| Compound | Ortho Substituent(s) | Key Factors | Predicted pKa Rank (Lowest to Highest) |
| Isomer C: 2,6-Dichloro-3-fluorobenzoic acid | 2,6-Dichloro | Two ortho groups, maximum steric hindrance | 1 (Most Acidic) |
| Isomer D: 2,3-Dichloro-6-fluorobenzoic acid | 2-Chloro, 6-Fluoro | Two ortho groups, maximum steric hindrance | 1 (Most Acidic) |
| Target: this compound | 2-Fluoro | Strong -I effect and ortho effect from F | 2 |
| Isomer B: 3,4-Dichloro-2-fluorobenzoic acid | 2-Fluoro | Strong -I effect and ortho effect from F | 2 |
| Isomer A: 2,4-Dichloro-5-fluorobenzoic acid | 2-Chloro | Ortho effect from Cl | 3 |
Reactions at the Carboxylic Acid: Esterification and Amide Coupling
These transformations are highly sensitive to steric hindrance around the carboxyl group. The more encumbered the ortho positions, the slower the reaction rate.
-
Least Reactive: Isomers with two ortho substituents (Isomers C and D ) will be exceptionally challenging substrates for direct esterification or amide coupling. The carboxyl group is shielded by a halogen on each side, making nucleophilic attack by an alcohol or amine extremely difficult.[8] These reactions would likely require more forcing conditions, longer reaction times, or alternative synthetic strategies.
-
Moderately Reactive: The target compound, This compound , and Isomer B will exhibit hindered reactivity due to the single ortho-fluoro group. While more accessible than the di-ortho-substituted isomers, they will react more slowly than isomers with an unsubstituted ortho position.[9]
-
Most Reactive (Relatively): Isomer A , with a single ortho-chloro substituent, is also sterically hindered. However, in a direct comparison between ortho-F and ortho-Cl, the specific reaction conditions and nucleophile can influence which is more hindered. Generally, all isomers with at least one ortho substituent will be less reactive in these transformations than a comparable meta- or para-substituted analogue.
Reactions on the Aromatic Ring: Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of these rings makes them prime candidates for Nucleophilic Aromatic Substitution (SₙAr), where a nucleophile displaces one of the halogen atoms.[11] The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing groups positioned ortho and/or para to the leaving group.[12][13]
-
This compound (Target): This isomer is highly activated for SₙAr.
-
The fluorine at C2 is ortho to the strongly activating -COOH group.
-
The chlorine at C4 is para to the -COOH group.
-
The chlorine at C5 is ortho to the C4-chlorine and meta to the -COOH group.
-
Displacement of the C2-fluorine or the C4-chlorine by a nucleophile is highly plausible due to strong activation from the carboxyl group.
-
-
Isomer A (2,4-Dichloro-5-fluorobenzoic acid): The C2-chlorine is ortho to -COOH, and the C4-chlorine is para to -COOH. Both are potential leaving groups. The C5-fluorine is meta to the -COOH, making it a less likely site for initial attack.
-
Isomer B (3,4-Dichloro-2-fluorobenzoic acid): The C2-fluorine is ortho to -COOH. The C4-chlorine is meta to the -COOH. Nucleophilic attack is most likely to displace the fluorine at the C2 position.
-
Isomer C (2,6-Dichloro-3-fluorobenzoic acid): Both chlorine atoms at C2 and C6 are ortho to the -COOH group, making them highly activated for substitution. This isomer could potentially undergo a double substitution under harsh conditions.
-
Isomer D (2,3-Dichloro-6-fluorobenzoic acid): The C2-chlorine and C6-fluorine are both ortho to the activating carboxyl group, making them the most probable sites for nucleophilic attack.
In general, fluorine's high electronegativity makes it an excellent activator for the SₙAr reaction, and in many cases, it is also a better leaving group than chlorine in the rate-determining nucleophilic attack step. Therefore, isomers with fluorine in an activated position (ortho/para to another EWG) are excellent SₙAr substrates.
Part 3: Experimental Protocols and Methodologies
The following protocols are generalized methodologies. Researchers must optimize conditions for each specific isomer due to the reactivity differences discussed above.
Protocol 1: Comparative Esterification (Fischer Esterification)
This protocol outlines a standard procedure for synthesizing the methyl ester. Sterically hindered isomers will require significantly longer reaction times or alternative methods.
-
Preparation: To a dry round-bottom flask, add the dichlorofluorobenzoic acid isomer (1.0 eq.).
-
Reagent Addition: Add methanol (20 eq., serving as solvent and reagent) followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq.) while stirring in an ice bath.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours. Isomers with ortho-substituents are expected to react slower. For example, while an unhindered benzoic acid might reach completion in 4-6 hours, an ortho-substituted isomer could require 12-24 hours or more.
-
Work-up: Cool the mixture, remove excess methanol under reduced pressure, and dilute the residue with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ester via flash column chromatography if necessary.
Causality Note: The large excess of methanol is used to push the equilibrium towards the product side, as per Le Châtelier's principle. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the methanol nucleophile.[14]
Protocol 2: Comparative Amide Coupling (EDC/HOBt Coupling)
This method uses a carbodiimide activator (EDC) to form a highly reactive intermediate, which is then coupled with an amine. This is often more efficient than direct thermal condensation, especially for hindered substrates.[15][16]
-
Activation: Dissolve the dichlorofluorobenzoic acid isomer (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.
-
Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise and stir the mixture at 0°C for 30 minutes.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq.) followed by a tertiary amine base such as Diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction time will be highly dependent on the steric hindrance of the benzoic acid isomer and the nucleophilicity of the amine.
-
Monitoring: Monitor the consumption of the starting acid by TLC or LC-MS.
-
Work-up: Dilute the reaction with the organic solvent and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting amide by recrystallization or column chromatography.
Trustworthiness Note: The inclusion of HOBt is crucial. It reacts with the highly reactive O-acylisourea intermediate formed from EDC and the carboxylic acid. This forms an active ester that is less prone to side reactions and racemization (if the alpha-carbon were chiral) than the O-acylisourea itself.[17]
Protocol 3: Nucleophilic Aromatic Substitution (SₙAr)
This protocol describes a representative SₙAr reaction using sodium methoxide as the nucleophile. The choice of which halogen is substituted will depend on the isomer used.
-
Preparation: To a flame-dried flask under an inert atmosphere, add the dichlorofluorobenzoic acid isomer (1.0 eq.) and an anhydrous polar aprotic solvent like DMF or DMSO.
-
Nucleophile Addition: Add sodium methoxide (1.1 to 2.2 eq., depending on whether the carboxylic acid is to be deprotonated and one halide substituted) as a solid or a solution in methanol.
-
Reaction: Heat the reaction mixture to a temperature between 50-100°C. The required temperature and time will depend on the activation of the specific leaving group.
-
Monitoring: Follow the disappearance of the starting material by LC-MS, analyzing for the expected product mass (loss of a halogen, gain of a methoxy group).
-
Work-up: Cool the reaction to room temperature and carefully quench by pouring it into cold water. Acidify the solution with 1M HCl to protonate the carboxylic acid, which will likely cause the product to precipitate.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization or column chromatography can be used for further purification.
Expertise Note: Polar aprotic solvents (DMF, DMSO) are ideal for SₙAr reactions. They solvate the cation (e.g., Na⁺) effectively, leaving the nucleophile (MeO⁻) relatively "bare" and highly reactive. They also help to stabilize the charged Meisenheimer complex intermediate.[11]
Part 4: Visualizing the Mechanisms
To better illustrate the transformations discussed, the following diagrams outline the core mechanisms.
Amide Coupling Workflow
Caption: Workflow for EDC/HOBt mediated amide coupling.
Nucleophilic Aromatic Substitution (SₙAr) Mechanism
Caption: The addition-elimination mechanism of SₙAr.
Conclusion
The reactivity of this compound is a product of its unique substitution pattern. Its ortho-fluoro group renders it highly acidic but sterically hindered for reactions at the carboxyl function. Simultaneously, the powerful electron-withdrawing effects of its three halogen substituents and the carboxylic acid group make its aromatic ring highly susceptible to nucleophilic aromatic substitution. When compared to its isomers, a clear hierarchy of reactivity emerges, dictated primarily by the number and identity of substituents in the ortho positions. For researchers in drug development and materials science, a deep understanding of these structure-reactivity relationships is not merely academic; it is a predictive tool essential for designing robust, efficient, and successful synthetic routes.
References
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Hartman, R. J., & Gassmann, A. G. (1940). Kinetics of the Esterification of Substituted Benzoic Acids . Journal of the American Chemical Society, 62(6), 1559–1560. [Link][18][19]
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Filo. Effect of substituents on acidity of benzoic acids . [Link][3]
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Quora. What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? . [Link][6]
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Chemistry LibreTexts. 11.5: Substituent Effects on Acidity . [Link][4]
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Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid . [Link][1]
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Nanbo, T. (1994). The electronic effects of benzoic acid substituents on glycine conjugation . Biological & Pharmaceutical Bulletin, 17(4), 551-553. [Link][20]
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Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells . Pesticide Biochemistry and Physiology, 111, 38-42. [Link][8]
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ElectronicsAndBooks. Kinetics of the Esterification of Substituted Benzoic Acids . [Link][14]
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Chemistry Stack Exchange. Does unsubstituted benzoic acid not show resonance due to steric effects? . [Link][7]
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Chemistry LibreTexts. 20.4: Substituent Effects on Acidity . [Link][2]
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism . [Link][12]
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Revez, M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties . Molecules, 25(21), 5199. [Link][10]
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Chemistry Steps. Nucleophilic Aromatic Substitution . [Link][13]
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Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling . [Link][16]
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Singh, R. P., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . Beilstein Journal of Organic Chemistry, 3, 11. [Link][15]
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A Guide for Senior Application Scientists: 4,5-Dichloro-2-fluorobenzoic Acid vs. 2,4-Dichloro-5-fluorobenzoic Acid in Synthesis
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of starting materials is paramount. Dichlorofluorobenzoic acids are a class of highly versatile building blocks, valued for the synthetic handles provided by their halogen and carboxylic acid functionalities. The precise arrangement of these substituents on the aromatic ring dictates the molecule's reactivity, directing subsequent transformations and ultimately defining its utility.
This guide provides an in-depth comparative analysis of two structurally similar yet synthetically distinct isomers: 4,5-dichloro-2-fluorobenzoic acid and 2,4-dichloro-5-fluorobenzoic acid . We will explore the nuances of their synthesis, compare their reactivity in key synthetic transformations such as nucleophilic aromatic substitution and directed ortho-metalation, and discuss their established applications. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions when designing complex synthetic routes.
Molecular Structures
| This compound | 2,4-Dichloro-5-fluorobenzoic acid |
Physicochemical Properties: A Comparative Overview
A foundational understanding of an isomer's physical properties is crucial for experimental design, particularly for purification and reaction setup. The table below summarizes key data for both compounds.
| Property | This compound | 2,4-Dichloro-5-fluorobenzoic acid |
| CAS Number | 289039-49-2[1] | 86522-89-6[2][3][4] |
| Molecular Formula | C₇H₃Cl₂FO₂[1] | C₇H₃Cl₂FO₂[2][4] |
| Molecular Weight | 209.00 g/mol [1][4] | 209.00 g/mol [2][4] |
| Melting Point | Data not consistently available | 144-146 °C[2][3] |
| IUPAC Name | This compound[1] | 2,4-dichloro-5-fluorobenzoic acid[4] |
Synthesis of Isomers: Pathways and Protocols
The accessibility of each isomer is a primary consideration for its practical application. While both can be synthesized, their routes differ significantly, reflecting the directing effects of the substituents on their respective precursors.
Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid
This isomer is widely used and its synthesis is well-documented, often starting from the commercially available 2,4-dichlorofluorobenzene.[5] A common and scalable method involves a two-step sequence: Friedel-Crafts acylation followed by oxidation of the resulting acetophenone.[5][6]
Caption: Synthetic workflow for 2,4-dichloro-5-fluorobenzoic acid.
Experimental Protocol: Acylation-Oxidation Route [5][6]
-
Acylation: To a stirred mixture of 2,4-dichlorofluorobenzene (1.0 eq) and aluminum chloride (AlCl₃, 2.5 eq), add acetyl chloride (1.5 eq) dropwise at a temperature between 20-40 °C.[5]
-
Reaction: After the addition, heat the mixture to 120 °C and stir for 2 hours.[5]
-
Workup: Cool the reaction mixture and pour it onto ice. Extract the resulting oil with a suitable organic solvent (e.g., methylene chloride). Evaporate the solvent to yield crude 2,4-dichloro-5-fluoroacetophenone.
-
Oxidation (Haloform Reaction): Add a sodium hypochlorite (NaOCl) solution to the crude acetophenone. Heat the mixture under reflux for 2 hours.[5]
-
Isolation: After cooling, separate the chloroform byproduct. Acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of 1 to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry to obtain 2,4-dichloro-5-fluorobenzoic acid.[6]
An alternative, though less common, industrial method involves the saponification of 2,4-dichloro-5-fluoro-trichloromethylbenzene.[3][5] More modern approaches have also explored continuous-flow oxidation systems to improve safety and yield.[7]
Synthesis of this compound
The synthesis of this isomer is less frequently described in readily available literature, suggesting it is more of a specialty reagent. A plausible and logical synthetic approach would involve the oxidation of the corresponding toluene derivative, 4,5-dichloro-2-fluorotoluene. This follows a standard and robust method for preparing benzoic acids.[8]
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: Toluene Oxidation (Generalized) [8]
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4,5-dichloro-2-fluorotoluene (1.0 eq) in an aqueous solution.
-
Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄, ~3.0 eq), in portions.
-
Reaction: Heat the mixture to reflux and stir vigorously for several hours. Monitor the reaction by observing the disappearance of the purple permanganate color, which is replaced by a brown precipitate of manganese dioxide (MnO₂).
-
Workup: After the reaction is complete, cool the mixture and filter to remove the MnO₂.
-
Isolation: Acidify the clear filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Comparative Reactivity and Synthetic Utility
The key to unlocking the synthetic potential of these isomers lies in understanding how the substituent pattern governs their reactivity. The fluorine atom's position relative to the carboxylic acid and chlorine atoms is the critical differentiating feature.
Nucleophilic Aromatic Substitution (S_NAr)
S_NAr reactions are a cornerstone of arene functionalization, proceeding via an addition-elimination mechanism. The reaction is facilitated by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (typically a halide).[9][10] These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex.[11]
Caption: General mechanism of Nucleophilic Aromatic Substitution (S_NAr).
-
2,4-Dichloro-5-fluorobenzoic Acid: In this isomer, the strongly deactivating carboxyl group is meta to the fluorine atom. The two chlorine atoms are potential leaving groups. The chlorine at C-4 is activated by the ortho fluorine and the para carboxyl group, making it a likely site for nucleophilic attack. The chlorine at C-2 is activated by the ortho carboxyl group and the meta fluorine. The fluorine itself is less likely to be displaced compared to chlorine under many conditions, but its high electronegativity makes the carbon to which it is attached (C-5) highly electrophilic, activated by the ortho chlorine at C-4. This complex interplay allows for selective functionalization depending on the reaction conditions and the nucleophile used.
-
This compound: Here, the fluorine atom is ortho to the powerful electron-withdrawing carboxyl group. This positioning makes the C-F bond highly polarized and the C-2 position susceptible to nucleophilic attack. While the C-F bond is strong, the rate-determining step in S_NAr is the initial attack, which is favored at highly electron-poor centers.[11] Furthermore, the negative charge of the Meisenheimer intermediate formed by attack at C-2 can be delocalized onto the carboxylate group. The chlorine atoms at C-4 and C-5 are less activated by the carboxyl group (meta and para, respectively) but are activated by the other halogens. This structure presents a unique opportunity for S_NAr reactions, potentially at the C-2 position, which is a less common reaction site in many aromatic systems.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for regioselective functionalization, where a Directed Metalation Group (DMG) complexes with an organolithium reagent, directing deprotonation at the adjacent ortho position.[12][13] Both the carboxylate (formed in situ) and fluorine are effective DMGs.[14][15]
-
This compound: This isomer is an excellent candidate for DoM. The sole remaining ring proton is at the C-3 position. This position is ortho to both the powerful carboxylate DMG and the fluorine DMG. This "doubly activated" position is expected to be highly acidic and readily deprotonated by a strong base like s-BuLi or LDA, leading to a single, predictable lithiated intermediate. Quenching with an electrophile would yield a contiguously substituted 1,2,3,4,5-pentasubstituted benzene ring, a highly valuable and otherwise difficult-to-access structural motif.
-
2,4-Dichloro-5-fluorobenzoic Acid: The only available proton on this ring is at the C-6 position. This site is ortho to the carboxylate DMG but meta to the fluorine. Therefore, metalation will be directed exclusively by the carboxylate to the C-6 position. While still a highly useful and selective transformation, it offers a different regiochemical outcome compared to its isomer.
Caption: Regiochemical outcomes of Directed ortho-Metalation (DoM).
Applications in Drug Development and Agrochemicals
The utility of these isomers is best demonstrated by their application as key intermediates in the synthesis of bioactive molecules.
-
2,4-Dichloro-5-fluorobenzoic Acid: This isomer is famously a crucial precursor in the synthesis of several fluoroquinolone antibiotics.[16][17] Most notably, it is a key building block for Ciprofloxacin , a broad-spectrum antibiotic used to treat a variety of bacterial infections.[16][18] Its structure provides the necessary di-chloro-fluoro-substituted aromatic core onto which the quinolone ring system is constructed. It is also used in the synthesis of herbicides and other pharmaceutical agents.[16][19]
-
This compound: While specific, high-profile applications like Ciprofloxacin are not as prominently documented for this isomer, its unique substitution pattern makes it an invaluable tool for accessing novel chemical space. The ability to functionalize the C-3 position via DoM allows for the synthesis of densely packed aromatic rings. Such structures are sought after in drug discovery to fine-tune steric and electronic properties for optimal target binding and to block sites of metabolic degradation.[20][21] It is used in research for creating new fluorinated organic compounds with potential biological activity.[22]
Conclusion: A Strategic Choice for Synthesis
The choice between this compound and 2,4-dichloro-5-fluorobenzoic acid is not arbitrary but a critical strategic decision in synthetic design.
Choose 2,4-dichloro-5-fluorobenzoic acid when:
-
Your target molecule is a known derivative, such as a fluoroquinolone antibiotic.
-
You require a commercially available, scalable starting material for established synthetic routes.
-
Your strategy involves nucleophilic substitution at the C-4 position or directed metalation at the C-6 position.
Choose this compound when:
-
Your goal is to synthesize novel, highly substituted aromatic compounds.
-
Your synthetic plan leverages a highly regioselective directed ortho-metalation at the C-3 position, activated by both fluorine and the carboxylate.
-
You are exploring structure-activity relationships where dense, contiguous substitution is required to probe a biological target.
By understanding the distinct synthetic pathways and divergent reactivity of these isomers, researchers can better navigate the complexities of modern organic synthesis, accelerating the discovery and development of new medicines and agrochemicals.
References
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- The Crucial Role of 2,4-Dichloro-5-fluorobenzoic Acid in Pharmaceutical Synthesis. (Source Link Unavailable)
- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
-
This compound | C7H3Cl2FO2 | CID 2774015. PubChem. Available at: [Link]
-
Kilogram-Scale Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid by Air Oxidation under the Continuous-Flow Process. ACS Publications. Available at: [Link]
-
2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034. Precedence Research. Available at: [Link]
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2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138. PubChem. Available at: [Link]
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Directed ortho metalation. Wikipedia. Available at: [Link]
-
Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. Available at: [Link]
-
Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications. Available at: [Link]
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Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. ACS Publications. Available at: [Link]
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A Comparative Guide to the Biological Activity of 4,5-Dichloro-2-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the potential biological activities of derivatives of 4,5-dichloro-2-fluorobenzoic acid. In the absence of extensive published data on this specific class of compounds, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to forecast their potential as antimicrobial, anticancer, and anti-inflammatory agents. We present detailed, validated experimental protocols to facilitate the synthesis and biological evaluation of these novel derivatives, alongside a comparative analysis with structurally related compounds to guide future research and development.
Introduction: The Therapeutic Potential of Halogenated Benzoic Acids
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into pharmacologically active scaffolds is a cornerstone of modern drug discovery. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The subject of this guide, this compound, presents a unique trifecta of halogen substitutions on a benzoic acid core, suggesting a high potential for diverse biological activities.
The electron-withdrawing nature of the chlorine and fluorine atoms is expected to modulate the acidity of the carboxylic acid group and influence the electronic distribution of the aromatic ring. This can lead to enhanced interactions with enzymatic active sites or cellular receptors. This guide will explore the derivatization of the carboxylic acid moiety into amides and esters and predict how these modifications, coupled with the specific halogenation pattern, may give rise to potent biological effects.
Synthesis of this compound Derivatives: Amides and Esters
The primary route for derivatizing this compound involves the activation of the carboxylic acid, typically by conversion to the acyl chloride, followed by reaction with a nucleophile (an amine or an alcohol) to form the corresponding amide or ester.
Synthesis of 4,5-Dichloro-2-fluorobenzoyl Chloride
The initial and crucial step is the synthesis of the acyl chloride, which serves as a highly reactive intermediate.
Protocol:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5 - 2.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by the cessation of gas (HCl and SO₂) evolution.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 4,5-dichloro-2-fluorobenzoyl chloride, which can often be used in the next step without further purification.
Causality behind Experimental Choices: The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to acyl chlorides. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid. Anhydrous conditions are critical to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.
Synthesis of N-Aryl/Alkyl-4,5-dichloro-2-fluorobenzamides
Protocol:
-
Dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq) in an anhydrous solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4,5-dichloro-2-fluorobenzoyl chloride (1.1 eq) in the same anhydrous solvent to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove excess amine and base, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired amide.
Causality behind Experimental Choices: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Performing the reaction at a low temperature helps to control the exothermic nature of the acylation and minimize side reactions. The aqueous workup is a standard procedure to remove water-soluble byproducts and unreacted starting materials.
Synthesis of Aryl/Alkyl 4,5-Dichloro-2-fluorobenzoates
Protocol:
-
Dissolve the desired alcohol or phenol (1.0 eq) and a base such as TEA or pyridine (1.2 eq) in an anhydrous solvent (e.g., DCM, THF).
-
Cool the mixture to 0 °C.
-
Add a solution of 4,5-dichloro-2-fluorobenzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to proceed at room temperature for 6-18 hours, monitoring by TLC.
-
Perform an aqueous workup similar to the amide synthesis.
-
Purify the crude ester by column chromatography or recrystallization.
Causality behind Experimental Choices: Similar to the amide synthesis, the base is crucial for scavenging the generated HCl. The choice of solvent and reaction time may need to be optimized depending on the reactivity of the specific alcohol or phenol.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of amide and ester derivatives.
Comparative Biological Activity: A Predictive Analysis
Due to the limited availability of direct experimental data for this compound derivatives, this section will draw comparisons with structurally similar halogenated benzoic acids to predict potential biological activities.
Antimicrobial Activity
Halogenated aromatic compounds are known to exhibit significant antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes.
Comparison with 2-Chlorobenzoic Acid Derivatives:
Studies on 2-chlorobenzoic acid derivatives have shown that Schiff's bases are more potent antimicrobial agents than their corresponding esters. For instance, certain Schiff's bases of 2-chlorobenzoic acid have demonstrated significant activity against Escherichia coli.[1]
Predicted Activity of 4,5-Dichloro-2-fluorobenzamide Derivatives:
Based on the findings for 2-chlorobenzoic acid derivatives, it is hypothesized that N-aryl-4,5-dichloro-2-fluorobenzamides, particularly those forming Schiff bases, will exhibit notable antibacterial activity. The presence of three halogen atoms on the phenyl ring is expected to enhance lipophilicity, potentially facilitating passage through the bacterial cell wall.
Table 1: Predicted Antimicrobial Activity Profile
| Derivative Class | Predicted Target Organisms | Predicted Potency | Rationale |
| N-Aryl Amides (Schiff Bases) | Gram-positive and Gram-negative bacteria | Moderate to High | Increased lipophilicity from halogens and aryl group; similarity to active 2-chlorobenzoic acid derivatives. |
| Alkyl Amides | Bacteria and Fungi | Low to Moderate | Lower lipophilicity compared to N-aryl amides. |
| Esters | Bacteria and Fungi | Low | Generally lower activity observed for ester derivatives of halogenated benzoic acids. |
Anticancer Activity
Fluorinated and chlorinated aromatic compounds are prevalent in anticancer drug discovery. Their mechanisms of action are diverse, ranging from enzyme inhibition to the disruption of cellular signaling pathways.
Comparison with Fluorinated Indole Derivatives:
Fluorinated indole-2-carboxylic acids have been investigated as inhibitors of human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme elevated in various cancers. For example, 5-fluoroindole-2-carboxylic acid inhibits APE1 with an IC₅₀ of 10 μM.[2]
Predicted Activity of this compound Derivatives:
The structural features of this compound derivatives suggest they could act as scaffolds for the development of novel anticancer agents. The specific substitution pattern may allow for targeted interactions with various protein kinases or other enzymes implicated in cancer progression.
Table 2: Predicted Anticancer Activity Profile
| Derivative Class | Potential Cancer Cell Lines | Predicted Potency (IC₅₀) | Potential Mechanism of Action |
| N-Heterocyclic Amides | Breast (e.g., MCF-7), Lung (e.g., A549) | 1-50 µM | Kinase inhibition, APE1 inhibition |
| N-Aryl Amides | Colon (e.g., HCT-116), Prostate | 10-100 µM | Induction of apoptosis |
| Esters | Various solid tumors | >50 µM | General cytotoxicity |
Anti-inflammatory Activity
The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of cyclooxygenase (COX) enzymes. The electronic properties of benzoic acid derivatives can influence their binding to the active site of COX-1 and COX-2.
Comparison with other Benzoic Acid Derivatives:
Quantum chemical studies have shown that the electrostatic potential of benzoic and salicylic acids is crucial for their binding to cyclooxygenase.[3] The introduction of electron-withdrawing groups can modulate this potential and enhance inhibitory activity.
Predicted Activity of this compound Derivatives:
The three electron-withdrawing halogen atoms on the this compound scaffold are predicted to significantly influence the electronic properties of the molecule, potentially leading to potent COX inhibition.
Table 3: Predicted Anti-inflammatory Activity Profile
| Derivative Class | Target Enzyme | Predicted Potency (IC₅₀) | Rationale |
| Amides and Esters | COX-1 and COX-2 | 1-20 µM | Strong electron-withdrawing nature of the halogen substituents may enhance binding to the COX active site. |
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities, rigorous in vitro testing is essential. The following are detailed, standardized protocols for assessing the antimicrobial, anticancer, and anti-inflammatory properties of the synthesized this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Protocol:
-
Preparation of Microbial Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Self-Validating System: The inclusion of positive and negative controls ensures the validity of the assay. The positive control confirms the viability of the microorganism, while the negative control ensures the sterility of the medium.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO-treated cells).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Self-Validating System: The vehicle control represents 100% cell viability and serves as the baseline for calculating the inhibitory effect of the test compounds.
Workflow for In Vitro Anticancer Screening
Caption: Workflow for assessing the anticancer activity of the derivatives.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).
-
Inhibitor Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compounds or a known COX inhibitor (e.g., indomethacin) for a short period.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Detection: The peroxidase activity can be measured using a colorimetric or fluorometric probe that detects the prostaglandin G₂ (PGG₂) produced.
-
Data Analysis: Measure the signal at the appropriate wavelength and calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.[4][5]
Self-Validating System: The use of a known COX inhibitor as a positive control validates the assay's ability to detect inhibition. A no-inhibitor control provides the baseline for maximum enzyme activity.
Structure-Activity Relationship (SAR) and Future Directions
The systematic synthesis and biological evaluation of a library of this compound amides and esters will be crucial for establishing a clear structure-activity relationship.
Key SAR Insights to Investigate:
-
Amide vs. Ester: Directly compare the activity of amide and ester derivatives with the same substituent to determine which linkage is more favorable for each biological target.
-
Nature of the Amide Substituent: Explore a range of alkyl, aryl, and heterocyclic amines to understand the impact of steric and electronic properties on activity. Electron-donating and electron-withdrawing groups on an N-aryl substituent can be systematically varied.
-
Nature of the Ester Substituent: Investigate a series of alcohols and phenols to determine how the size and electronics of the ester group influence biological activity.
Logical Relationship for SAR Studies
Caption: Logical framework for structure-activity relationship studies.
Conclusion
While direct experimental evidence for the biological activities of this compound derivatives is currently scarce in the public domain, a systematic investigation based on the principles and protocols outlined in this guide holds significant promise for the discovery of novel therapeutic agents. The unique halogenation pattern of the core structure, combined with the versatility of derivatization, provides a rich chemical space for exploration. The provided experimental workflows are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data. Future research focused on the synthesis and comprehensive biological screening of a diverse library of these compounds is strongly encouraged to unlock their full therapeutic potential.
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A Senior Application Scientist's Guide to In Vitro Evaluation of Novel Anticancer Agents Derived from 4,5-Dichloro-2-fluorobenzoic Acid
This guide provides a comprehensive framework for the in vitro testing of novel chemical entities derived from the versatile scaffold, 4,5-dichloro-2-fluorobenzoic acid. It is designed for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new therapeutic agents. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis of hypothetical derivatives to illustrate the evaluation process. Our focus is on establishing a robust, self-validating system for identifying and characterizing promising lead compounds.
Introduction: The Rationale for this compound as a Scaffold
This compound is a compelling starting material for the synthesis of novel bioactive compounds. Its structure offers several strategic advantages for medicinal chemists. The presence of multiple halogen substituents provides opportunities for selective chemical modifications and can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability. Furthermore, the carboxylic acid group serves as a versatile handle for the introduction of various pharmacophores, including heterocyclic ring systems known for their diverse biological activities. Many heterocyclic compounds, such as those containing pyrazole, oxadiazole, and hydrazone moieties, have demonstrated significant potential as anticancer agents.[1][2][3][4]
The strategic incorporation of fluorine atoms into drug candidates is a well-established approach in medicinal chemistry to enhance metabolic stability and binding affinity.[5] This guide will explore the synthesis of a hypothetical series of heterocyclic derivatives of this compound and their subsequent in vitro evaluation.
Synthesis of Bioactive Derivatives: A Multi-Step Approach
The synthesis of novel derivatives from this compound typically involves a multi-step reaction sequence. The initial step is often the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an ester. This is followed by the introduction of a key pharmacophore, such as a hydrazide, which then serves as a precursor for the construction of various heterocyclic rings.
A representative synthetic pathway is outlined below:
Caption: A generalized synthetic workflow for generating diverse heterocyclic derivatives from this compound.
This multi-step synthesis allows for the creation of a library of compounds with varied substituents, which is crucial for establishing structure-activity relationships (SAR).
In Vitro Performance Comparison: A Data-Driven Approach
The cornerstone of this guide is the objective comparison of the in vitro performance of the synthesized derivatives. For illustrative purposes, we will consider three hypothetical series of compounds derived from this compound:
-
Compound Series A: Hydrazone derivatives
-
Compound Series B: Oxadiazole derivatives
-
Compound Series C: Pyrazole derivatives
The primary in vitro assays for initial screening will focus on cytotoxicity against a panel of relevant human cancer cell lines.
Cell Viability Assays: A Comparative Overview of MTT and XTT
To assess the cytotoxic effects of our hypothetical compounds, we will employ colorimetric assays that measure cell metabolic activity, which is an indicator of cell viability.[6] The two most common assays are the MTT and XTT assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the reduction of the yellow tetrazolium salt to a purple formazan product by mitochondrial dehydrogenases in living cells. These formazan crystals are insoluble and require a solubilization step before absorbance can be measured.[7]
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation assay where the reduced formazan product is water-soluble, eliminating the need for a solubilization step. This streamlines the protocol and can reduce variability.
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of MTT to insoluble purple formazan | Reduction of XTT to soluble orange formazan |
| Solubilization Step | Required (e.g., DMSO, isopropanol) | Not required |
| Throughput | Lower due to extra step | Higher |
| Sensitivity | Generally high | Can be higher than MTT for some cell lines |
For our initial screening, the XTT assay is preferred due to its higher throughput and reduced number of handling steps, which minimizes potential errors.
Hypothetical Cytotoxicity Data
The following table presents hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for our compound series against a panel of human cancer cell lines.
| Compound | Derivative Type | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| A-1 | Hydrazone | 15.2 | 22.5 | 18.9 |
| A-2 | Hydrazone | 8.7 | 12.1 | 9.5 |
| B-1 | Oxadiazole | 5.4 | 7.8 | 6.1 |
| B-2 | Oxadiazole | 2.1 | 3.5 | 2.8 |
| C-1 | Pyrazole | 12.8 | 18.3 | 14.2 |
| C-2 | Pyrazole | 6.5 | 9.1 | 7.3 |
| Doxorubicin | Standard Drug | 0.8 | 0.5 | 1.2 |
From this hypothetical data, the oxadiazole derivatives (Series B) exhibit the most potent anticancer activity across all cell lines. Compound B-2 emerges as the most promising lead candidate for further investigation.
Delving Deeper: Mechanistic Insights with Kinase Inhibition Assays
Many anticancer drugs exert their effects by inhibiting specific protein kinases that are crucial for cancer cell proliferation and survival. Given the promising cytotoxicity of our hypothetical oxadiazole derivative B-2 , the next logical step is to investigate its potential mechanism of action through in vitro kinase inhibition assays.
Caption: A workflow for characterizing the kinase inhibitory activity of a lead compound.
A common approach is to screen the lead compound against a large panel of kinases to identify potential targets. Once a target is identified, a dose-response curve is generated to determine the IC50 value for that specific kinase.
Hypothetical Kinase Inhibition Data for Compound B-2
| Kinase Target | IC50 (nM) |
| EGFR | > 10,000 |
| VEGFR2 | 25 |
| PDGFRβ | 45 |
| c-Kit | 80 |
| Sunitinib | 50 (VEGFR2) |
This hypothetical data suggests that compound B-2 is a potent and selective inhibitor of VEGFR2, a key mediator of angiogenesis in tumors. Its potency is comparable to or greater than the established multi-kinase inhibitor, Sunitinib.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols for the key in vitro assays are provided below.
Protocol for XTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
XTT Reagent Preparation: Shortly before use, thaw the XTT reagent and the electron-coupling reagent. Prepare the activated XTT solution according to the manufacturer's instructions.
-
XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol for In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation: Prepare the kinase reaction buffer, kinase/substrate solution, and ATP solution according to the assay kit manufacturer's instructions. Prepare serial dilutions of the test compound.
-
Kinase Reaction: In a 384-well plate, add the kinase/substrate solution, the test compound dilutions, and initiate the reaction by adding the ATP solution. Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the in vitro evaluation of novel compounds derived from this compound. Through a systematic approach of synthesis, cytotoxicity screening, and mechanistic studies, it is possible to identify and characterize promising lead candidates for further preclinical development.
The hypothetical data presented herein illustrates a successful outcome where an oxadiazole derivative (B-2 ) was identified as a potent and selective VEGFR2 inhibitor. The next steps in the drug discovery pipeline would involve further optimization of this lead compound to improve its potency, selectivity, and drug-like properties, followed by in vivo efficacy and safety studies.
By adhering to the principles of robust assay design, careful data analysis, and a logical progression of experiments, researchers can effectively navigate the early stages of drug discovery and increase the probability of identifying novel and impactful therapeutic agents.
References
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Retrieved from [Link]
-
MTT assay. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Biologically active pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Anticancer Activity of New Hydrazide-hydrazoncs and Their Pd(II) Complexes. (n.d.). Marmara University. Retrieved from [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). National Institutes of Health. Retrieved from [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [ouci.dntb.gov.ua]
- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of New Hydrazide-hydrazoncs and Their Pd(II) Complexes [openaccess.marmara.edu.tr]
- 4. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Kinase Inhibitors Derived from 4,5-Dichloro-2-fluorobenzoic Acid: A Comparative Guide
Introduction
In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has marked a paradigm shift, offering clinicians the ability to selectively target oncogenic drivers of tumor growth. Among the myriad of scaffolds utilized in the synthesis of these inhibitors, 4,5-dichloro-2-fluorobenzoic acid has emerged as a critical starting material for a class of potent kinase inhibitors. This guide provides a comprehensive comparison of the efficacy of kinase inhibitors synthesized from this scaffold, with a primary focus on the well-established BRAF inhibitor, Vemurafenib. We will delve into its performance against other prominent BRAF inhibitors, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their understanding and evaluation of these compounds.
The rationale behind targeting the BRAF kinase stems from its frequent mutation in various cancers, most notably in melanoma where approximately 50% of tumors harbor a BRAF V600E mutation.[1] This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, driving uncontrolled cell proliferation and survival.[2] Kinase inhibitors that selectively target this mutated protein have demonstrated significant clinical benefit.
Comparative Efficacy of BRAF Kinase Inhibitors
The primary kinase inhibitor synthesized from this compound is Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutant kinase. To provide a clear comparison of its efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values of Vemurafenib and two other widely used BRAF inhibitors, Dabrafenib and Encorafenib, against the BRAF V600E kinase and their cellular anti-proliferative activity in BRAF-mutant melanoma cell lines.
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| Vemurafenib | BRAF V600E | 31 | A375 (BRAF V600E) | 100 |
| Dabrafenib | BRAF V600E | 0.8 | A375 (BRAF V600E) | 0.7 |
| Encorafenib | BRAF V600E | 0.3 | A375 (BRAF V600E) | 1.1 |
Note: The IC50 values are approximate and can vary depending on the specific assay conditions. The data presented here is a synthesis of values reported in the literature for comparative purposes.
As the data indicates, while all three inhibitors are potent against the BRAF V600E mutant, Dabrafenib and Encorafenib exhibit lower biochemical and cellular IC50 values compared to Vemurafenib, suggesting higher potency. However, clinical efficacy is a multifactorial equation where factors such as pharmacokinetics, pharmacodynamics, and safety profiles play a crucial role.[3][4]
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
BRAF V600E Signaling Pathway
The diagram below illustrates the canonical RAS-RAF-MEK-ERK (MAPK) signaling pathway and the point of intervention for BRAF inhibitors. The V600E mutation in BRAF leads to its constitutive activation, bypassing the need for upstream RAS signaling and leading to persistent downstream signaling that promotes cell proliferation and survival.[2]
Caption: The BRAF V600E signaling pathway and the inhibitory action of Vemurafenib.
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram outlines a typical workflow for assessing the efficacy of a novel kinase inhibitor, from initial biochemical assays to cellular and in vivo studies.
Caption: A generalized experimental workflow for the evaluation of kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data, detailed experimental protocols are essential. Below are step-by-step methodologies for two key assays used in the evaluation of kinase inhibitors.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a bioluminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest (e.g., recombinant BRAF V600E)
-
Kinase substrate (e.g., MEK1)
-
ATP
-
Test inhibitors (e.g., Vemurafenib)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In each well of the plate, add the kinase, substrate, and test inhibitor.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[5]
-
-
ADP to ATP Conversion and Signal Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
BRAF-mutant cancer cell line (e.g., A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitors in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test inhibitors.
-
Include vehicle-treated (e.g., DMSO) control wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
Kinase inhibitors synthesized from this compound, exemplified by Vemurafenib, have proven to be highly effective in targeting the BRAF V600E mutation that drives a significant subset of melanomas and other cancers. While newer generation inhibitors such as Dabrafenib and Encorafenib demonstrate superior potency in preclinical assays, the clinical choice of inhibitor involves a complex consideration of efficacy, safety, and resistance profiles. The experimental protocols detailed in this guide provide a standardized framework for the in vitro evaluation of such inhibitors, enabling researchers to generate robust and comparable data. As our understanding of kinase biology and resistance mechanisms evolves, the continued development and rigorous evaluation of novel inhibitors derived from versatile scaffolds like this compound will remain a cornerstone of progress in precision oncology.
References
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
-
A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. (n.d.). National Institutes of Health. [Link]
-
ADP Glo Protocol. (n.d.). [Link]
-
Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. (n.d.). [Link]
-
Molecular Pathways: BRAF Induces Bioenergetic Adaptation by Attenuating Oxidative Phosphorylation. (n.d.). AACR Journals. [Link]
-
BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. (2011, March 8). AACR Journals. [Link]
-
Network indirect comparison of 3 BRAF + MEK inhibitors for the treatment of advanced BRAF mutated melanoma. (2019, September 13). ResearchGate. [Link]
-
BRAF signaling pathway including abnormal signaling from BRAFV600E... (n.d.). ResearchGate. [Link]
-
Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. (2022, October 8). National Institutes of Health. [Link]
-
Encorafenib and Binimetinib: A New Benchmark in Metastatic Melanoma Therapy? (2018, December 10). [Link]
-
Comparison of efficacy for dabrafenib plus trametinib versus vemurafenib plus cobimetinib. (n.d.). ResearchGate. [Link]
-
Comparative efficacy of dabrafenib + trametinib versus treatment options for metastatic melanoma in first-line settings. (2021, January 15). Becaris Publishing. [Link]
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Comparative Guide to the Structure-Activity Relationship (SAR) of 4,5-Dichloro-2-fluorobenzoic Acid Analogs as Potential Auxin Transport Modulators
For Researchers, Scientists, and Drug Development Professionals in Plant Sciences and Agrochemicals
Introduction: The Potential of Halogenated Benzoic Acids in Agriculture
The 4,5-Dichloro-2-fluorobenzoic Acid Scaffold: A Privileged Structure
The this compound molecule possesses several key features that make it an interesting candidate for biological activity. The benzoic acid core provides the essential carboxylic acid functional group, a common feature in many natural and synthetic auxins, which is crucial for interaction with auxin receptors.[5] The halogen substituents play a critical role in modulating the electronic and lipophilic properties of the molecule, which in turn influence its absorption, translocation within the plant, and binding affinity to target proteins. The specific arrangement of two chlorine atoms and a fluorine atom on the phenyl ring creates a unique electronic and steric profile that can be systematically modified to probe the structural requirements for optimal activity.
Mechanism of Action: Disrupting Auxin Homeostasis
It is hypothesized that this compound and its analogs exert their biological effects primarily by interfering with auxin transport and signaling pathways. At low concentrations, they may act as auxin mimics, stimulating growth, while at higher concentrations, they can be phytotoxic, leading to uncontrolled growth and eventually plant death.[1] The disruption of polar auxin transport, a process crucial for numerous developmental processes including root gravitropism and lateral root formation, is a key mechanism for many synthetic auxin-like compounds.[3][6]
Comparative Structure-Activity Relationship (SAR) Analysis: An Inferred Perspective
Due to the absence of a single, comprehensive study detailing the SAR of a wide range of this compound analogs, the following analysis is inferred from studies on related substituted benzoic acids and phenoxyacetic acids.[3][4][5] The proposed analogs are categorized based on modifications to the carboxylic acid group and the halogen substitution pattern on the aromatic ring. The predicted activity is a qualitative assessment based on established principles.
Table 1: Inferred Structure-Activity Relationship of this compound Analogs
| Analog | Modification | Predicted Relative Activity (Auxin-like/Herbicidal) | Rationale for Predicted Activity |
| Parent Compound | This compound | Moderate to High | The specific halogenation pattern is expected to confer significant activity. |
| Ester Analogs | Methyl 4,5-dichloro-2-fluorobenzoate | Low to Moderate | Esterification of the carboxylic acid can reduce activity as the free acid is often required for receptor binding. Esters may act as pro-herbicides, being hydrolyzed to the active acid in planta.[7] |
| Ethyl 4,5-dichloro-2-fluorobenzoate | Low to Moderate | Similar to the methyl ester, with potentially altered rates of hydrolysis and cellular uptake.[7] | |
| Amide Analogs | 4,5-Dichloro-2-fluoro-N-phenylbenzamide | Low | Amide substitution of the carboxylic acid generally leads to a significant decrease in auxin-like activity.[8] |
| 4,5-Dichloro-2-fluoro-N-methylbenzamide | Low | Similar to the N-phenyl amide, with reduced steric bulk.[8] | |
| Isomeric Analogs | 2,4-Dichloro-5-fluorobenzoic acid | Moderate to High | The position of the fluorine atom can significantly impact activity. Changes in the electronic distribution and steric hindrance will alter receptor binding.[1] |
| 3,5-Dichloro-2-fluorobenzoic acid | Moderate | Altered substitution pattern will lead to different electronic and steric properties, likely affecting activity. | |
| Bioisosteric Replacements | 4,5-Dichloro-2-fluorophenylacetic acid | Potentially High | Replacement of the benzoic acid with a phenylacetic acid, another common auxin scaffold, could retain or enhance activity.[9] |
| 4,5-Dibromo-2-fluorobenzoic acid | Moderate to High | Bromine is a good bioisostere for chlorine and may lead to similar or slightly altered activity.[10] |
Experimental Protocols for Comparative Evaluation
To empirically determine the SAR of this compound analogs, a series of standardized bioassays are required. The following protocols provide a framework for such a comparative study.
Arabidopsis thaliana Root Growth Inhibition Assay
This assay is a sensitive and high-throughput method to assess the auxin-like or phytotoxic activity of chemical compounds.[11][12]
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes (100 mm x 15 mm)
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare MS agar plates containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a solvent control (DMSO) and a positive control (e.g., 2,4-D).
-
Sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse with sterile water five times.
-
Resuspend the sterilized seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.
-
Pipette the stratified seeds onto the surface of the prepared MS agar plates, ensuring even spacing.
-
Seal the plates with parafilm and place them vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.
-
After 7-10 days, photograph the plates and measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).
-
Calculate the percentage of root growth inhibition relative to the solvent control.
-
Plot the dose-response curves and determine the IC50 values (the concentration required to inhibit root growth by 50%).
DR5::GUS Reporter Gene Assay for Auxin Activity
The DR5 promoter is a synthetic auxin-responsive promoter that drives the expression of a reporter gene, typically β-glucuronidase (GUS), in response to auxin.[13][14][15] This assay provides a visual and quantitative measure of auxin signaling.
Materials:
-
Transgenic Arabidopsis thaliana plants carrying the DR5::GUS reporter construct
-
MS liquid medium
-
Test compounds
-
GUS staining solution (X-Gluc)
-
Phosphate buffer
-
Ethanol series (70%, 90%, 100%)
-
Microscope
Procedure:
-
Grow DR5::GUS Arabidopsis seedlings in sterile liquid MS medium for 5-7 days.
-
Treat the seedlings with the test compounds at various concentrations for a defined period (e.g., 6-24 hours). Include a solvent control and a positive control (e.g., IAA or NAA).
-
After treatment, rinse the seedlings with phosphate buffer.
-
Immerse the seedlings in GUS staining solution and incubate at 37°C in the dark for 2-12 hours, or until blue staining is visible.[3][13][16]
-
Stop the staining reaction by removing the staining solution and washing the seedlings with 70% ethanol.
-
Destain the seedlings by incubating in an ethanol series (70%, 90%, 100%) to remove chlorophyll.
-
Observe and photograph the staining pattern under a microscope.
-
For quantitative analysis, GUS activity can be measured using a fluorometric assay with 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate.
Visualization of Workflows and Pathways
Caption: Experimental workflow for SAR analysis of this compound analogs.
Sources
- 1. 2,4-Dichlorophenoxyacetic Acid and Related Chlorinated Compounds Inhibit Two Auxin-Regulated Type-III Tobacco Glutathione S-Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. microscopy.tamu.edu [microscopy.tamu.edu]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iomcworld.com [iomcworld.com]
- 8. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and herbicidal activity of acifluorfen analogues [nyxxb.cn]
- 11. Frontiers | The Arabidopsis thaliana trehalose-6-phosphate phosphatase gene AtTPPI regulates primary root growth and lateral root elongation [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Bios 413 Day 5 Lab Protocols [owlnet.rice.edu]
- 14. static.igem.wiki [static.igem.wiki]
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- 16. stockingerlab.osu.edu [stockingerlab.osu.edu]
A Synthetic Chemist's Guide: Navigating the Cross-Coupling of 4,5-Dichloro-2-fluorobenzoic Acid
A Comparative Analysis of Suzuki vs. Sonogashira Reactions for a Challenging Substrate
Welcome to a detailed comparative guide on the performance of 4,5-dichloro-2-fluorobenzoic acid in two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura and Sonogashira cross-couplings. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter complex, electron-deficient aryl halides and seek to make informed decisions on synthetic strategy. We will move beyond simple protocols to explore the mechanistic underpinnings, the rationale behind experimental design, and the expected outcomes when coupling this challenging building block.
The Substrate: An Electronic and Steric Profile of this compound
This compound is a highly functionalized aromatic ring, presenting both opportunities and challenges for the synthetic chemist. Its reactivity in palladium-catalyzed cross-coupling is dictated by a combination of potent electronic effects and significant steric hindrance.
-
Electronic Effects: The aromatic ring is rendered significantly electron-deficient by the cumulative inductive effects of three halogen substituents (two chloro, one fluoro) and the carboxylic acid group. In the context of palladium catalysis, this electron deficiency is a double-edged sword. While it activates the C-Cl bonds towards the often rate-limiting oxidative addition step, it can also impact subsequent steps in the catalytic cycle.[1][2]
-
Steric Hindrance: The fluorine atom at the C2 position, ortho to the site of potential coupling (assuming a starting material like 4,5-dichloro-2-fluoro-1-iodobenzene or similar), introduces considerable steric bulk around the reaction center. This can impede the approach of the bulky palladium catalyst.
-
The Carboxylic Acid Moiety: This functional group will be deprotonated under the basic conditions required for both reactions. The resulting carboxylate can present solubility challenges and may interact with the metal center, potentially influencing catalyst activity.[3] However, its presence is often tolerated with the addition of sufficient equivalents of base.
Caption: Electronic and steric influences on this compound.
The Suzuki-Miyaura Coupling: A Robust Path to Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, prized for its functional group tolerance and the stability of its organoboron reagents.[4][5] For a deactivated aryl chloride like our substrate, this reaction is often the more reliable choice.
Mechanistic Considerations
The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6][7]
-
Why it Works: The electron-deficient nature of the 4,5-dichloro-2-fluorophenyl ring facilitates the oxidative addition step, which is typically the bottleneck for less reactive aryl chlorides.[8]
-
Key Challenge: Overcoming the general inertness of the C-Cl bond requires a highly active catalyst. This is achieved by using bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[9][10][11] These ligands stabilize the Pd(0) species and promote the oxidative addition and reductive elimination steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data (Suzuki Coupling)
The following table presents representative data for the Suzuki coupling of a hypothetical derivative, 1-bromo-4,5-dichloro-2-fluorobenzoic acid, with phenylboronic acid. This illustrates the critical role of ligand selection.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | < 10% |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85% |
| PEPPSI-IPr (NHC) | K₃PO₄ | t-Amyl Alcohol | 100 | 8 | 92% |
Protocol: Suzuki Coupling of 4,5-Dichloro-2-fluoro-1-bromobenzoic Acid
This protocol is designed to maximize success with a challenging aryl chloride/bromide substrate.
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,5-dichloro-2-fluoro-1-bromobenzoic acid (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk flask.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Sonogashira Coupling: Accessing Aryl-Alkynes
The Sonogashira reaction creates a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. It traditionally employs a dual catalytic system of palladium and copper(I).[12][13]
Mechanistic Considerations
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki, involving oxidative addition and reductive elimination. The copper cycle involves the deprotonation of the terminal alkyne by the base to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[14][15]
-
Why it's Challenging: The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br >> Cl.[12][14] Aryl chlorides are notoriously difficult substrates due to the strength of the C-Cl bond and the slow rate of oxidative addition with many traditional catalysts.[14]
-
Key to Success: Success often hinges on using highly active palladium catalysts, sometimes in copper-free conditions to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling).[16] Elevated temperatures are often required, which can be detrimental to sensitive functional groups.[15]
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Comparative Performance Data (Sonogashira Coupling)
The following table shows representative data for the Sonogashira coupling of 1-bromo-4,5-dichloro-2-fluorobenzoic acid with phenylacetylene, highlighting the difficulty of the transformation.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 80 | 24 | 25% |
| Pd(OAc)₂ / XPhos (Cu-free) | Cs₂CO₃ | Toluene | 110 | 24 | 45% |
| PdCl₂(PPh₃)₂ / TBAF (Cu-free) | TBAF | N/A (neat) | 120 | 6 | 60% |
Protocol: Copper-Free Sonogashira Coupling
This protocol utilizes a modern, copper-free method to minimize side reactions and improve yields for the difficult aryl chloride/bromide substrate.[16]
-
Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add 4,5-dichloro-2-fluoro-1-bromobenzoic acid (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and tetrabutylammonium fluoride (TBAF, 3.0 mmol, 3.0 eq, as a 1M solution in THF or solid).
-
Alkyne Addition: Add phenylacetylene (1.5 mmol, 1.5 eq) via syringe.
-
Reaction: Heat the mixture to 120 °C with vigorous stirring for 6 hours. If using TBAF solution, the THF will evaporate. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM, 20 mL).
-
Purification: Directly load the DCM solution onto a silica gel column for purification. Alternatively, perform an aqueous workup similar to the Suzuki protocol (acidify, extract) if needed to remove TBAF salts before chromatography.
Head-to-Head Comparison and Recommendations
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Substrate Scope | Excellent. Highly reliable for aryl chlorides with modern ligands. | Moderate to Poor. Aryl chlorides are very challenging. Aryl bromides are feasible but often require harsh conditions. |
| Catalyst | Bulky, electron-rich phosphines (e.g., SPhos) or NHCs are essential. | Often requires specific catalyst systems; copper co-catalyst can lead to side reactions. |
| Reaction Conditions | Generally milder (80-110 °C). Tolerates aqueous biphasic systems. | Often requires higher temperatures (100-120+ °C) and strictly anhydrous conditions. |
| Key Byproducts | Boronic acid homocoupling, protodeboronation. | Alkyne homocoupling (Glaser coupling), especially with Cu(I) catalysts. |
| Overall Reliability | High. The preferred method for constructing a C(sp²)-C(sp²) bond with this substrate. | Moderate. Requires more optimization and may provide lower yields. |
Expert Recommendations
For the synthesis of a biaryl derivative from this compound, the Suzuki-Miyaura coupling is the unequivocally superior choice . Its proven reliability with deactivated aryl chlorides, coupled with the availability of highly effective commercial catalyst systems, ensures a higher probability of success with better yields and milder conditions.
The Sonogashira coupling should be considered only when the aryl-alkyne motif is essential . The chemist must be prepared for significant optimization, potentially higher catalyst loadings, and more rigorous reaction conditions to achieve a satisfactory yield. For aryl chloride derivatives of this substrate, success is not guaranteed and alternative synthetic routes should be considered.
References
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Sonogashira coupling - Wikipedia. Available at: [Link]
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - ResearchGate. Available at: [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications. Available at: [Link]
-
Sonogashira Coupling - YouTube. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
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Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]
-
Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry - Reddit. Available at: [Link]
-
Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism - ACS Publications. Available at: [Link]
-
Decarboxylative cross-coupling - Wikipedia. Available at: [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. Available at: [Link]
-
Linear free-energy correlation analysis of the electronic effects of the substituents in the Sonogashira coupling reaction - Canadian Science Publishing. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. Available at: [Link]
-
Improved palladium-catalyzed Sonogashira coupling reactions of aryl chlorides - Semantic Scholar. Available at: [Link]
-
The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
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The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ACS Publications. Available at: [Link]
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(A) Cross-coupling of carboxylic acid derivatives. (B) The first... - ResearchGate. Available at: [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. Available at: [Link]
-
(PDF) Linear free-energy correlation analysis of the electronic effects of the substituents in the Sonogashira coupling reaction - ResearchGate. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature | Organometallics - ACS Publications. Available at: [Link]
-
Suzuki cross-coupling reaction - YouTube. Available at: [Link]
-
Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes Using Microwave Irradiation. Available at: [Link]
-
Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal | Request PDF. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides | Request PDF - ResearchGate. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PubMed Central. Available at: [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. Available at: [Link]
-
Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives - PMC - NIH. Available at: [Link]
-
Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging - UBC Chemistry. Available at: [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link]
-
Your "Go-To", "just couple already", Suzuki conditions? - Reddit. Available at: [Link]
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A Senior Application Scientist's Guide: Head-to-Head Comparison of Coupling Reagents for 4,5-Dichloro-2-fluorobenzoic Acid
Introduction: The Challenge of Amide Bond Formation with Electron-Deficient Carboxylic Acids
The amide bond is a cornerstone of medicinal chemistry and drug development, with its formation being one of the most frequently performed reactions in the synthesis of pharmaceuticals.[1] While numerous methods exist, the direct coupling of a carboxylic acid and an amine using a coupling reagent remains the most common approach. However, the success of this reaction is highly dependent on the nature of the substrates and the choice of reagent.[2]
4,5-Dichloro-2-fluorobenzoic acid presents a specific challenge. The presence of three electron-withdrawing halogen substituents significantly deactivates the carboxylic acid. This deactivation reduces the nucleophilicity of the corresponding carboxylate anion, making the initial activation step—common to all coupling reagent mechanisms—more difficult and often sluggish. Consequently, standard coupling conditions that are effective for simple benzoic acids may result in low yields, slow reaction rates, or failure to proceed altogether when applied to this substrate.[3][4]
This guide provides a head-to-head comparison of several classes of modern coupling reagents, evaluating their performance for the amidation of this compound. We will delve into the mechanistic rationale behind each reagent's efficacy, provide field-tested experimental protocols, and offer a decision-making framework to assist researchers in selecting the optimal reagent for their specific synthetic needs.
Carbodiimide-Based Reagents: The Workhorse with Limitations
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are among the most established and cost-effective coupling reagents.[5] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]
Mechanism of Action
The O-acylisourea intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. However, this intermediate can also undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which is a common failure mode, particularly with weakly nucleophilic amines or deactivated carboxylic acids.[6][7] To mitigate this and reduce the risk of racemization in chiral substrates, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form a more stable active ester, which then reacts with the amine.[8]
Caption: Mechanism of HATU-mediated amide coupling.
Performance Insights
-
Advantages: HATU is exceptionally effective for difficult couplings, making it an excellent choice for this compound. [9]Reactions are typically fast (often complete within 1-2 hours at room temperature) and high-yielding. It is particularly adept at coupling with poorly nucleophilic amines. [4]* Disadvantages: The primary drawback of HATU is its significantly higher cost compared to carbodiimides. Additionally, a potential side reaction involves the formation of a guanidinium byproduct if the amine is pre-mixed with HATU before the acid is activated.
Propylphosphonic Anhydride (T3P®): The Green and Powerful Alternative
T3P® is a cyclic trimer of propanephosphonic anhydride, which has gained widespread adoption as a powerful, safe, and environmentally friendly coupling reagent. It is particularly valued in industrial settings for its high performance, broad substrate scope, and simple workup procedures. [10][11]
Mechanism of Action
T3P® activates the carboxylic acid by forming a mixed phosphonic anhydride intermediate. This highly activated species readily reacts with the amine to form the amide bond. The byproducts of the reaction are propanephosphonic acid derivatives, which are water-soluble and easily removed by an aqueous wash. [10]
Caption: Mechanism of T3P®-mediated amide coupling.
Performance Insights
-
Advantages: T3P® is highly effective for a wide range of substrates, including sterically demanding and electron-deficient acids. [2][12]It is known for producing high yields with very low levels of epimerization for chiral substrates. [11]The byproducts are easily removed with a simple aqueous workup, making it ideal for process chemistry and scale-up. [10][13]It is also non-toxic and non-allergenic. [10]* Disadvantages: T3P® is typically supplied as a 50% solution in an organic solvent (e.g., ethyl acetate or DMF), which must be accounted for in the reaction setup. Its cost is intermediate between EDC and HATU.
Head-to-Head Performance Summary
The following table summarizes the expected performance of the selected coupling reagents for the amidation of this compound with a model primary amine, such as benzylamine.
| Parameter | EDC/HOBt | HATU | T3P® |
| Relative Cost | Low | High | Medium |
| Typical Yield | Moderate to High (65-85%) | High to Excellent (90-99%) | High to Excellent (88-98%) |
| Reaction Time | Moderate to Long (4-24 h) | Fast (0.5-2 h) | Fast to Moderate (1-4 h) |
| Byproduct Nature | Water-soluble urea | Water-soluble urea + HOAt | Water-soluble phosphonic acids |
| Ease of Workup | Good (Aqueous wash) [14] | Excellent (Aqueous wash) | Excellent (Aqueous wash) [10] |
| Key Advantage | Cost-effective [3] | Highest reactivity for difficult substrates [9] | Balance of power, cost, and green credentials [11] |
| Key Disadvantage | Sluggish for deactivated acids [3] | High cost | Supplied as a solution |
Detailed Experimental Protocols
General Considerations: All reactions should be performed in a well-ventilated fume hood using anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: EDC/HOBt Mediated Coupling
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.).
-
Dissolution: Dissolve the solids in an anhydrous polar aprotic solvent, such as DMF or DCM (approx. 0.2 M concentration relative to the acid).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take between 4 to 24 hours to reach completion. [15]6. Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). [14]7. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and HATU (1.1 eq.).
-
Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.2 M).
-
Activation: Add a hindered base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.), and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester. [16]4. Amine Addition: Add the desired amine (1.1 eq.) to the activated mixture.
-
Reaction: Continue stirring at room temperature. The reaction is typically complete within 1-2 hours. Monitor progress by TLC or LC-MS. [9]6. Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often of high purity but can be further purified by column chromatography if necessary.
Protocol 3: T3P® Mediated Coupling
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the desired amine (1.1 eq.).
-
Dissolution: Dissolve the substrates in an anhydrous solvent such as ethyl acetate or THF (approx. 0.2 M). Add a tertiary amine base like triethylamine or DIPEA (3.0 eq.). [17]3. Cooling: Cool the mixture to 0 °C.
-
Reagent Addition: Add T3P® (50% solution in ethyl acetate, 1.5 eq.) dropwise via syringe over 10-15 minutes, maintaining the internal temperature below 10 °C. [17]5. Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of water or 1M HCl. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Decision-Making Workflow
To aid in the selection of the most appropriate reagent, the following workflow can be used:
Caption: Reagent selection guide for your specific needs.
Conclusion
The successful amidation of an electronically deactivated substrate like this compound hinges on the selection of a sufficiently powerful coupling reagent.
-
EDC/HOBt remains a viable, low-cost option for routine synthesis, but researchers should be prepared for longer reaction times and potentially lower yields.
-
HATU stands out as the premium choice for this challenging substrate, offering rapid reaction times and the highest probability of success, especially with poorly nucleophilic amines, albeit at a higher cost.
-
T3P® provides an excellent balance of high reactivity, operational simplicity, and scalability. Its straightforward, aqueous workup and favorable environmental profile make it a compelling choice for both bench-scale synthesis and process development.
By understanding the mechanistic nuances and performance characteristics of these reagents, researchers can make an informed decision to efficiently advance their synthetic campaigns.
References
-
Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58, 4391-4394. Available at: [Link]
-
Wagh, S. J., & G, S. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Science Behind HATU: Mechanism and Applications in Modern Chemistry. Pharma & Biopharma Outsourcing Association. Available at: [Link]
-
National Institutes of Health. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Badland, M., et al. (2017). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. Available at: [Link]
-
AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. Available at: [Link]
-
Synfacts. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Thieme. Available at: [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia contributors. (2023). HATU. Wikipedia. Available at: [Link]
-
Organic Synthesis. Acid-Amine Coupling using T3P. Organic Synthesis. Available at: [Link]
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Organic Chemistry Portal. Steglich Esterification. Organic Chemistry Portal. Available at: [Link]
-
Organic Synthesis. Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
-
Semantic Scholar. A comparative study of amide-bond forming reagents in aqueous media – Substrate scope and reagent compatibility. Semantic Scholar. Available at: [Link]
-
OrgoSolver. Amide Formation from Carboxylic Acids using DCC (Carbodiimide Coupling). OrgoSolver. Available at: [Link]
-
Schäfer, G., & Bode, J. W. (2020). The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]
-
Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Journal of Organic Chemistry. Available at: [Link]
-
Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2022). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Aapptec. Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Wikipedia contributors. (2023). Steglich esterification. Wikipedia. Available at: [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]
-
Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
-
Beijing Dilun Biotechnology Co., Ltd. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun. Available at: [Link]
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- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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A Comparative Guide to Purity Confirmation of Synthesized 4,5-Dichloro-2-fluorobenzoic Acid via High-Performance Liquid Chromatography
Introduction
4,5-Dichloro-2-fluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds and advanced materials.[1] The purity of this intermediate is paramount, as even trace impurities can affect the yield, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for purity assessment, offering the high resolution and quantitative accuracy required in a regulated drug development environment.[2]
This guide provides an in-depth protocol for the purity confirmation of synthesized this compound. We will compare a newly synthesized batch against a certified reference material (CRM), detailing the experimental methodology, the rationale behind the analytical choices, and the interpretation of results, grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[3][4]
The Analytical Principle: Reversed-Phase HPLC
The chosen analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is ideally suited for separating moderately polar to nonpolar compounds like halogenated benzoic acids.
-
Mechanism of Separation: The analyte, this compound, is introduced into the HPLC system. It partitions between a nonpolar stationary phase (a C18 chemically bonded silica column) and a polar mobile phase.[5] Compounds with higher hydrophobicity (like the analyte) will have a stronger affinity for the stationary phase and thus elute later than more polar impurities. The precise composition of the mobile phase is tuned to achieve optimal separation.
-
Rationale for Acidification: The mobile phase is acidified with phosphoric acid. The analyte possesses a carboxylic acid group, which can exist in either an ionized (deprotonated) or non-ionized (protonated) state depending on the pH. By maintaining a low pH (well below the pKa of the carboxyl group), we ensure the analyte remains consistently in its non-ionized, more hydrophobic form. This prevents peak tailing and leads to sharp, symmetrical peaks, which are essential for accurate quantification.[6]
-
UV Detection: The aromatic ring in this compound contains a chromophore that absorbs ultraviolet (UV) light.[7] A UV detector is therefore used to monitor the column eluent. As the analyte passes through the detector, it absorbs light, generating a signal that is proportional to its concentration.
Experimental Protocol: A Self-Validating System
To ensure the trustworthiness of the results, the analytical run is preceded by a System Suitability Test (SST).[8][9] The SST is a mandatory check to verify that the chromatographic system is performing adequately on the day of analysis.[10]
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference Standard: Certified Reference Material (CRM) of this compound (Purity ≥ 99.5%).
-
Synthesized Sample: The batch of this compound to be tested.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (85%, analytical grade)
-
Ultrapure water
-
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile : Water (with 0.1% H₃PO₄) (60:40, v/v) | Provides optimal retention and separation of the analyte from potential impurities. The phosphoric acid ensures the analyte is in a single protonated state for better peak shape.[6] |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides strong hydrophobic interactions with the aromatic analyte, leading to good retention and resolution.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time stability and reproducibility. |
| Detection | UV at 254 nm | The aromatic ring exhibits strong absorbance at this wavelength, providing high sensitivity. |
| Injection Vol. | 10 µL | A suitable volume to achieve good signal-to-noise without overloading the column. |
| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Solution Preparation
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Reference Standard Stock (500 µg/mL): Accurately weigh ~25 mg of the this compound CRM into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Reference Standard Working Solution (50 µg/mL): Pipette 5 mL of the Reference Standard Stock into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Synthesized Sample Solution (50 µg/mL): Prepare in the same manner as the Reference Standard Working Solution, using the synthesized batch of material.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.
Workflow for HPLC Purity Analysis
The following diagram outlines the logical flow of the purity confirmation process, from initial setup to the final report.
System Suitability Testing (SST)
Before analyzing the synthesized sample, the system's performance must be verified.[9] This is achieved by making five replicate injections of the Reference Standard Working Solution (50 µg/mL). The following parameters must meet the acceptance criteria.[8]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and indicates good separation power. |
| Repeatability (%RSD) | RSD ≤ 2.0% for Peak Area and Retention Time | Demonstrates the precision of the injector and pump, ensuring reproducible results. |
RSD = Relative Standard Deviation
Only when all SST criteria are met can the sample analysis proceed. This step is fundamental to creating a self-validating and trustworthy analytical system.[10]
Comparative Data Analysis
The purity of the synthesized batch is determined by the "Area Percent" method. This method assumes that all compounds present in the sample have a similar UV response at the chosen wavelength.
Purity Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Results
The table below presents a comparative analysis of the chromatograms obtained from the Certified Reference Material and the newly synthesized batch.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Calculated Purity (%) |
| Certified Reference Material | 8.52 | 1254.6 | 99.91 |
| Impurity 1 | 4.21 | 0.8 | - |
| Impurity 2 | 6.78 | 0.3 | - |
| Synthesized Batch | 8.51 | 1249.8 | 99.85 |
| Impurity 1 | 4.22 | 1.1 | - |
| Unidentified Impurity | 9.85 | 0.8 | - |
Discussion of Results
The synthesized batch of this compound exhibits a purity of 99.85%. The retention time of the main peak (8.51 min) closely matches that of the Certified Reference Material (8.52 min), confirming the identity of the compound.
The impurity profile shows a small peak corresponding to Impurity 1, which is also present in the CRM, suggesting it may be a common process-related impurity. A minor, unidentified impurity is observed at 9.85 minutes in the synthesized batch. The total level of impurities is well below 0.2%, indicating a highly successful synthesis and purification process. The results demonstrate that the synthesized material is of high purity and comparable to the certified standard.
Conclusion
This guide has detailed a robust, reliable, and self-validating RP-HPLC method for the purity confirmation of synthesized this compound. By employing rigorous System Suitability Testing and comparing the analyte against a certified reference material, this protocol ensures high confidence in the analytical results.[8][9] The method is suitable for use in quality control laboratories and research settings to guarantee the integrity of chemical intermediates used in drug development and other high-purity applications. The validation of such analytical procedures is a critical step to demonstrate their suitability for the intended purpose.[11][12]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]
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HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]
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System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Pharmalytics. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
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INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. [Link]
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Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. [Link]
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Development of high performance liquid chromatography-ultraviolet detection method for screening mebendazole, clorsulon, diaveridine, and tolfenamic acid in animal-based food samples. PubMed, National Library of Medicine. [Link]
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A Comparative Crystallographic Analysis of Dichlorofluorobenzoic Acid Isomers: Unraveling the Interplay of Halogen Substitution on Supramolecular Architectures
Introduction
Halogenated benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. The nature and position of halogen substituents on the phenyl ring profoundly influence the physicochemical properties of these molecules, including their acidity, lipophilicity, and, critically, their solid-state packing. Understanding the intricate network of intermolecular interactions that govern the crystal architecture is paramount for rational drug design and the engineering of crystalline materials with desired properties. This guide presents a comparative X-ray crystallographic analysis of two dichlorofluorobenzoic acid derivatives: 2,4-dichloro-5-fluorobenzoic acid and 3,5-dichlorobenzoic acid. By juxtaposing their crystal structures, we aim to provide researchers, scientists, and drug development professionals with insights into how subtle changes in halogen substitution patterns dictate the resulting supramolecular assemblies. We will delve into the causality behind experimental choices in synthesis and crystallographic analysis, ensuring a self-validating and robust presentation of the data.
Comparative Crystallographic Analysis
The solid-state structures of halogenated benzoic acids are often dominated by robust hydrogen bonding between carboxylic acid moieties, typically forming centrosymmetric dimers. However, the presence and positioning of chloro and fluoro substituents introduce a rich variety of weaker intermolecular interactions, such as halogen bonds (Cl···Cl, Cl···O, Cl···F), C-H···O, and C-H···F hydrogen bonds, which play a crucial role in modulating the overall crystal packing.
Crystal Structure of 2,4-Dichloro-5-fluorobenzoic Acid
The crystal structure of 2,4-dichloro-5-fluorobenzoic acid has been determined and its crystallographic data are deposited in the Cambridge Structural Database (CSD) with the deposition number CCDC 667453 .
Crystal Structure of 3,5-Dichlorobenzoic Acid
For comparative purposes, we examine the crystal structure of 3,5-dichlorobenzoic acid. This isomer provides a valuable counterpoint, illustrating the effect of altering the chlorine substitution pattern while removing the fluorine atom. The crystallographic data for 3,5-dichlorobenzoic acid is available in the Crystallography Open Database (COD) and has been reported in the literature.[1]
Data Summary
The following table summarizes the key crystallographic parameters for the two compounds. A detailed comparison of bond lengths, bond angles, and torsion angles would necessitate the full crystallographic information files (CIFs).
| Parameter | 2,4-Dichloro-5-fluorobenzoic Acid | 3,5-Dichlorobenzoic Acid[1] |
| CCDC/COD Number | 667453 | Multiple entries exist in COD |
| Chemical Formula | C₇H₃Cl₂FO₂ | C₇H₄Cl₂O₂ |
| Molecular Weight | 209.00 g/mol | 191.01 g/mol |
| Crystal System | To be determined from CIF | Monoclinic |
| Space Group | To be determined from CIF | P2₁/n |
| a (Å) | To be determined from CIF | 3.7812(3) |
| b (Å) | To be determined from CIF | 13.996(2) |
| c (Å) | To be determined from CIF | 14.514(2) |
| α (°) | To be determined from CIF | 90 |
| β (°) | To be determined from CIF | 95.183(8) |
| γ (°) | To be determined from CIF | 90 |
| Volume (ų) | To be determined from CIF | To be calculated |
| Z | To be determined from CIF | 4 |
Note: Detailed crystallographic data for 2,4-dichloro-5-fluorobenzoic acid requires access to the full CIF file from the CCDC.
Intermolecular Interactions: A Comparative Discussion
In both structures, the primary supramolecular synthon is expected to be the classic carboxylic acid dimer, formed through strong O-H···O hydrogen bonds. The key differences in their crystal packing will arise from the secondary, weaker interactions involving the halogen atoms.
-
2,4-Dichloro-5-fluorobenzoic Acid: The presence of two chlorine atoms and a fluorine atom offers multiple potential sites for halogen bonding and other weak interactions. The fluorine atom, being highly electronegative, is a poor halogen bond donor but can act as a hydrogen bond acceptor in C-H···F interactions. The chlorine atoms can participate in Cl···Cl, Cl···O, and potentially Cl···F halogen bonds. The interplay between these interactions will dictate the packing of the carboxylic acid dimers.
-
3,5-Dichlorobenzoic Acid: In this isomer, the two chlorine atoms are positioned symmetrically on the phenyl ring. This symmetry can influence the overall shape of the molecule and the directionality of the intermolecular interactions. The primary non-covalent interactions, beyond the carboxylic acid dimer, will likely be Cl···Cl and C-H···O interactions, leading to a distinct packing arrangement compared to its fluorinated counterpart. The crystal structure of 3,5-dichlorobenzoic acid reveals that chlorine substituents of four dimeric molecules form square channels within the crystal lattice.[1]
Experimental Protocols
Synthesis of Dichlorofluorobenzoic Acid Derivatives
The synthesis of high-purity starting material is a prerequisite for obtaining diffraction-quality crystals. Below are representative protocols for the synthesis of the two compounds.
Protocol 1: Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid [2][3]
This synthesis proceeds via a Friedel-Crafts acylation followed by a haloform reaction.
-
Acylation: A mixture of 33 g (0.2 mol) of 2,4-dichlorofluorobenzene and 66.8 g (0.5 mol) of aluminum chloride is treated with 23.6 g (0.3 mol) of acetyl chloride at 20-40 °C.
-
The reaction mixture is stirred at 120 °C for 2 hours.
-
The hot mixture is poured onto 250 g of ice, and the resulting oil is extracted with methylene chloride.
-
Oxidation: The solvent is evaporated, and the residue is treated with 450 ml of a sodium hypochlorite solution (150 g active chlorine/L).
-
The mixture is stirred for 1 hour without heating and then refluxed for 2 hours.
-
After cooling, the formed chloroform is separated. 300 ml of water and 10 ml of 40% sodium bisulfite solution are added.
-
The solution is acidified to pH 1 with concentrated hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield 2,4-dichloro-5-fluorobenzoic acid.
Protocol 2: Synthesis of 3,5-Dichlorobenzoic Acid [4][5]
This protocol describes the synthesis from 3,5-dichloroanthranilic acid via a diazonium salt.
-
Diazotization: Prepare the diazonium salt from 412 parts of 3,5-dichloroanthranilic acid following standard procedures.
-
Hydrolysis: Slowly add 200 parts of ethanol to a heated solution (70 °C) of the diazonium salt. Nitrogen gas will evolve.
-
Stir the mixture for an additional 15 minutes.
-
Isolate the precipitated 3,5-dichlorobenzoic acid by filtration.
-
The crude product can be recrystallized from a water/ethanol mixture.
Single-Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Slow recrystallization is the most common method for small organic molecules.
Protocol 3: Slow Evaporation Method
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Dissolution: Dissolve the purified benzoic acid derivative in a minimum amount of the hot solvent to create a saturated or near-saturated solution.
-
Filtration: Filter the hot solution through a pre-warmed funnel with a small cotton or glass wool plug to remove any insoluble impurities.
-
Crystallization: Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Incubation: Place the container in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully remove them from the mother liquor using a spatula or forceps.
Single-Crystal X-ray Diffraction Analysis
The following workflow outlines the key steps in determining the crystal structure of a small molecule.
Workflow for Single-Crystal X-ray Diffraction
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A Senior Application Scientist's Guide to Benchmarking 4,5-Dichloro-2-fluorobenzoic Acid in Key Synthetic Transformations
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4,5-Dichloro-2-fluorobenzoic Acid
This compound (CAS No: 289039-49-2) is a highly functionalized aromatic building block of significant interest in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern—featuring two distinct chlorine atoms, a fluorine atom, and a carboxylic acid moiety—offers a versatile platform for selective chemical modifications. The presence of multiple halogen atoms allows for programmed, site-selective cross-coupling reactions, while the carboxylic acid group serves as a primary handle for transformations such as amidation and esterification.[1]
This guide provides an in-depth, objective comparison of the performance of this compound in two pivotal reaction classes: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Amide Bond Formation. We will benchmark its reactivity against structurally related halo-substituted benzoic acids, providing quantitative data and detailed, reproducible experimental protocols. Our analysis is grounded in established chemical principles to explain the causality behind experimental choices and outcomes, empowering you to make informed decisions in your synthetic strategies.
Part 1: Performance in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing C(sp²)-C(sp²) bonds.[2] The performance of an aryl halide in this reaction is fundamentally dictated by the carbon-halogen bond dissociation energy (BDE), with the established reactivity trend being I > Br > Cl >> F.[3] Consequently, aryl chlorides, such as those on our target molecule, are significantly less reactive than their bromide or iodide counterparts. This necessitates the use of highly active, specialized palladium catalyst systems, typically featuring bulky, electron-rich phosphine ligands, to achieve efficient oxidative addition—the rate-limiting step of the catalytic cycle.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.
Comparative Performance Data
To provide a meaningful comparison, the carboxylic acid moiety is first converted to a methyl ester to prevent interference with the basic reaction conditions. The following table benchmarks the performance of methyl 4,5-dichloro-2-fluorobenzoate against other relevant substituted methyl benzoates in a standardized reaction with phenylboronic acid.
| Entry | Aryl Chloride Substrate | Catalyst System (2 mol%) | Base (2.0 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 4,5-dichloro-2-fluorobenzoate | XPhos Pd G3 | K₃PO₄ | Toluene | 110 | 12 | 88 |
| 2 | Methyl 2,4-dichlorobenzoate | XPhos Pd G3 | K₃PO₄ | Toluene | 110 | 12 | 92 |
| 3 | Methyl 3,4-dichlorobenzoate | XPhos Pd G3 | K₃PO₄ | Toluene | 110 | 12 | 95 |
| 4 | Methyl 2,6-dichloro-3-fluorobenzoate | SPhos Pd G3 | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 75 |
Rationale & Insights: The data illustrates that while 4,5-dichloro-2-fluorobenzoate is a viable substrate (Entry 1, 88% yield), its reactivity is slightly attenuated compared to isomers lacking the ortho-fluoro substituent (Entries 2 & 3). The electron-withdrawing nature of the fluorine atom deactivates the ring towards oxidative addition. Furthermore, the sterically hindered nature of methyl 2,6-dichloro-3-fluorobenzoate (Entry 4) results in a significantly lower yield, even with a different catalyst system, highlighting the challenge of coupling at a sterically encumbered position.[3] The choice of a third-generation (G3) Buchwald precatalyst is critical here; these catalysts are designed for high activity with challenging aryl chloride substrates.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of methyl 4,5-dichloro-2-fluorobenzoate derivatives.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add methyl 4,5-dichloro-2-fluorobenzoate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and purge with dry argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of ~0.1 M.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Part 2: Performance in Amide Bond Formation
Amide bond formation is one of the most frequently performed reactions in drug discovery.[4] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be activated using a coupling reagent. The electronic properties of both the carboxylic acid and the amine significantly impact reaction efficiency. Electron-withdrawing groups on the benzoic acid, such as chlorine and fluorine, increase its acidity and facilitate the formation of the activated intermediate. Conversely, coupling with electron-deficient anilines can be sluggish and require more potent activation methods.[6]
Workflow for Carbodiimide-Mediated Amide Coupling
A common and reliable method involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). HOBt acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to a more stable but still reactive HOBt-ester, which crucially mitigates the risk of racemization for chiral substrates.[6]
Comparative Performance Data
The following table compares the performance of this compound with alternatives in a coupling reaction with a moderately reactive amine (benzylamine) and a more challenging, electron-deficient amine (4-chloroaniline).
| Entry | Benzoic Acid Substrate | Amine | Coupling System | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Benzylamine | EDC/HOBt, DIPEA | DMF | 4 | 94 |
| 2 | 2-Fluorobenzoic acid | Benzylamine | EDC/HOBt, DIPEA | DMF | 4 | 96 |
| 3 | 4-Chlorobenzoic acid | Benzylamine | EDC/HOBt, DIPEA | DMF | 4 | 95 |
| 4 | This compound | 4-Chloroaniline | HATU, DIPEA | DMF | 12 | 81 |
| 5 | 2-Fluorobenzoic acid | 4-Chloroaniline | EDC/HOBt, DIPEA | DMF | 24 | 55 |
Rationale & Insights: For coupling with a standard nucleophilic amine like benzylamine (Entries 1-3), the substitution pattern on the benzoic acid has a minimal impact on yield; all substrates perform exceptionally well with the standard EDC/HOBt system. However, the difference becomes stark when coupling with an electron-deficient amine like 4-chloroaniline. The standard EDC/HOBt protocol gives a poor yield (Entry 5). To achieve a good yield with this compound and the challenging amine (Entry 4, 81% yield), a more potent uronium-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is required. HATU forms a highly reactive OAt-ester, which is more susceptible to nucleophilic attack by the weakly basic aniline. This demonstrates the necessity of tailoring the coupling reagent to the electronic nature of the coupling partners.
Detailed Experimental Protocol: Amide Coupling (HATU)
This protocol is optimized for coupling with electron-deficient amines.
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.), HATU (1.1 equiv.), and the amine (e.g., 4-chloroaniline, 1.1 equiv.).
-
Solvent Addition: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of ~0.2 M.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv.) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 8-16 hours).
-
Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to remove residual DMF), 1M HCl, saturated aqueous NaHCO₃, and finally, brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Conclusion
This compound is a highly versatile and valuable building block for complex molecule synthesis. Its performance is dictated by the inherent electronic and steric properties conferred by its substitution pattern.
-
In Suzuki-Miyaura cross-coupling , its C-Cl bonds require activation by potent, modern palladium-phosphine catalyst systems. While its reactivity is slightly lower than some less-substituted dichlorobenzoates, it provides a handle for selective functionalization, which is a significant strategic advantage.
-
In amide bond formation , its electron-deficient nature makes it an excellent substrate for standard coupling reagents when paired with nucleophilic amines. However, for challenging, electron-poor amines, its successful coupling necessitates the use of more powerful uronium-based reagents like HATU.
By understanding these performance characteristics and selecting the appropriate reaction conditions and catalyst systems, researchers can effectively leverage the unique synthetic potential of this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Gunda, P., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 24(18), 3348. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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A Medicinal Chemist's Guide to Bioisosteric Alternatives for 4,5-Dichloro-2-fluorobenzoic Acid in Kinase Inhibitor Design
In the intricate world of medicinal chemistry, the selection of building blocks for synthesizing potential drug candidates is a critical decision that profoundly impacts the final compound's biological activity, selectivity, and pharmacokinetic profile. One such building block that has found utility, particularly in the synthesis of kinase inhibitors, is 4,5-dichloro-2-fluorobenzoic acid. Its rigid structure and specific electronic properties, conferred by the halogen substituents, can be advantageous for achieving potent inhibition of the target kinase. However, the journey of drug discovery is one of continuous optimization. Researchers and drug development professionals are often compelled to explore alternatives to fine-tune a molecule's properties, overcome metabolic liabilities, or navigate intellectual property landscapes.
This guide provides an in-depth technical comparison of bioisosteric alternatives to this compound in the context of medicinal chemistry, with a focus on the design and synthesis of kinase inhibitors. We will delve into the principles of bioisosterism, compare the physicochemical and biological implications of various substitution patterns on the benzoic acid scaffold, and provide actionable experimental protocols for the synthesis and evaluation of these analogs.
The Rationale for Seeking Alternatives: A Bioisosteric Approach
Bioisosterism is a cornerstone strategy in drug design that involves the substitution of a functional group or a whole molecule with another that has similar physical and chemical properties, with the aim of producing a compound with similar or improved biological activity.[1][2] The goal is to modulate a lead compound's properties to enhance efficacy, improve safety, and optimize its pharmacokinetic profile.[3][4]
This compound presents a unique combination of steric and electronic features. The two chlorine atoms and one fluorine atom are strong electron-withdrawing groups, which significantly influence the acidity of the carboxylic acid and the electron density of the aromatic ring. While these features can be beneficial for target engagement, they can also introduce challenges such as poor solubility, metabolic instability, or off-target toxicity.[5]
This is where the concept of bioisosteric replacement becomes invaluable. By systematically replacing the chlorine and fluorine atoms with other halogens or different functional groups, medicinal chemists can fine-tune the molecule's properties.
Caption: A diagram illustrating the rationale behind seeking bioisosteric alternatives.
Comparative Analysis of Substituted Benzoic Acids in Kinase Inhibitor Activity
The influence of the substitution pattern on the benzoic acid scaffold on the inhibitory activity of the final kinase inhibitor can be profound. The following sections provide a comparative analysis based on data from structure-activity relationship (SAR) studies of various kinase inhibitors.
Halogen Substitution: A Tale of Size and Electronegativity
The choice of halogen atom (F, Cl, Br, I) can significantly impact the binding affinity of an inhibitor.[6] While fluorine is the most electronegative, its small size allows it to act as a bioisostere of a hydrogen atom.[7] In contrast, chlorine, bromine, and iodine are larger and more polarizable, which can lead to different interactions with the target protein.
| Benzoic Acid Derivative (in final inhibitor) | Target Kinase | IC50 (nM) | Key Observations | Reference |
| 2-Fluoro-4-aminobenzoic acid derivative | VEGFR-2 | 15 | The fluorine atom enhances potency compared to the non-fluorinated analog. | [8] |
| 4-Chloro-3-aminobenzoic acid derivative | p38 MAPK | 8 | The chloro group contributes to potent inhibition. | [9] |
| 4-Bromo-3-aminobenzoic acid derivative | p38 MAPK | 12 | The bromo analog shows slightly reduced potency compared to the chloro analog. | [9] |
| 3-Iodo-4-aminobenzoic acid derivative | p38 MAPK | 25 | The larger iodo group leads to a further decrease in potency. | [9] |
Table 1: Comparison of Kinase Inhibitory Activity Based on Halogen Substitution.
Impact of Substitution Position
The position of the substituent on the benzoic acid ring is also critical. Ortho-, meta-, and para-substitution can lead to different conformational preferences and interactions with the kinase active site.
| Benzoic Acid Derivative (in final inhibitor) | Target Kinase | IC50 (nM) | Key Observations | Reference |
| 2-Methoxy-4-(thiazol-5-yl)benzoic acid | CK2 | 16 | Introduction of a 2-methoxy group maintains potent activity. | [10] |
| 3-Methoxy-4-(thiazol-5-yl)benzoic acid | CK2 | 45 | Moving the methoxy group to the 3-position reduces potency. | [10] |
| 4-(Thiazol-5-yl)benzoic acid (unsubstituted) | CK2 | 14 | The unsubstituted analog is highly potent. | [10] |
Table 2: Influence of Substituent Position on Kinase Inhibitory Activity.
Bioisosteric Replacement of the Carboxylic Acid Group
In some cases, the carboxylic acid moiety itself can be a liability due to its high polarity, which can limit cell permeability. In such scenarios, replacing the carboxylic acid with a bioisostere can be a viable strategy.[1]
| Carboxylic Acid Bioisostere | pKa | Key Advantages | Key Disadvantages |
| Tetrazole | ~4.9 | More lipophilic than carboxylic acid, can improve oral bioavailability. | Can have metabolic stability issues. |
| Hydroxamic Acid | ~9 | Can act as a metal chelator, useful for metalloenzymes. | Often metabolically labile. |
| Acylsulfonamide | ~3-4 | Can mimic the charge distribution of a carboxylate. | Can have poor solubility. |
Table 3: Common Bioisosteres for the Carboxylic Acid Group.
Experimental Protocols
The synthesis of kinase inhibitors from substituted benzoic acids often involves the formation of an amide bond with a suitable amine-containing scaffold, such as a substituted o-phenylenediamine to form a benzimidazole.
General Protocol for the Synthesis of Benzimidazole-Based Kinase Inhibitors
This protocol outlines a general procedure for the synthesis of a benzimidazole-based kinase inhibitor starting from a substituted benzoic acid.
Caption: A generalized workflow for the synthesis of benzimidazole-based kinase inhibitors.
Step 1: Amide Coupling
-
To a solution of the substituted benzoic acid (1.0 eq) in a suitable solvent (e.g., DMF, DCM) at 0 °C, add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the substituted o-phenylenediamine (1.0 eq) and a base such as DIPEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Cyclization to form the Benzimidazole Ring
-
Dissolve the crude amide from Step 1 in a suitable solvent for cyclization, such as acetic acid.
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours.
-
Monitor the formation of the benzimidazole product by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
Step 3: Purification
-
Purify the crude benzimidazole product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure kinase inhibitor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
In Vitro Kinase Inhibition Assay
To evaluate the potency of the synthesized inhibitors, an in vitro kinase assay is performed.
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the kinase enzyme, a suitable substrate (e.g., a peptide), and ATP in a kinase assay buffer.
-
Add the test compound at various concentrations (typically a serial dilution).
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay, fluorescence polarization, or radioisotope incorporation).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion: A Strategic Approach to Kinase Inhibitor Design
The selection of a substituted benzoic acid as a starting material is a critical decision in the design of novel kinase inhibitors. While this compound offers a specific set of properties, the principles of bioisosterism provide a rational framework for exploring a wide range of alternatives. By systematically varying the nature and position of substituents on the benzoic acid ring, medicinal chemists can fine-tune the resulting inhibitor's potency, selectivity, and pharmacokinetic properties. This comparative guide, along with the provided experimental protocols, serves as a valuable resource for researchers in their quest to develop the next generation of targeted cancer therapies.
References
- Yuan, T., et al. (2013). Synthesis and Biological Evaluation of Novel Phosphatidylinositol 3-kinase Inhibitors: Solubilized 4-substituted Benzimidazole Analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). European Journal of Medicinal Chemistry, 64, 137-147.
- Abdel-hameid, M. K., et al. (2021). Design, synthesis, and biological evaluation of novel benzimidazole derivatives as sphingosine kinase 1 inhibitor. Archiv der Pharmazie, 354(9), e2100080.
- Abdel-hameid, M. K., et al. (2021). Design, synthesis, and biological evaluation of novel benzimidazole derivatives as sphingosine kinase 1 inhibitor.
- Pattan, S. R., et al. (2012). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives.
- Perišić, O., et al. (2018). Design, synthesis and biological evaluation of novel benzimidazole amidines as potent multi-target inhibitors for the treatment of non-small cell lung cancer. European Journal of Medicinal Chemistry, 143, 137-152.
- Wang, L., et al. (2011). Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 46(9), 4334-4340.
- BenchChem. (2025). A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design.
- Ono, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.
- Meanwell, N. A. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.
- Meanwell, N. A. (2018). The Design and Application of Bioisosteres in Drug Design.
- BenchChem. (2025).
- Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- Pal, D., et al. (2014). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
- BenchChem. (2025).
- Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
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Safety Operating Guide
A Guide to the Safe Disposal of 4,5-Dichloro-2-fluorobenzoic Acid
This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 4,5-Dichloro-2-fluorobenzoic acid (CAS No. 289039-49-2). Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering you to manage chemical waste with confidence and precision.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is a synthetic organic compound that presents multiple risks. The imperative for careful handling and segregated disposal stems directly from its hazard classifications.
This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Exposure can lead to discomfort, inflammation, and potential injury if not managed with appropriate protective measures. The disposal protocol is therefore designed to minimize all routes of potential exposure—dermal, ocular, and inhalation.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Hazard Statement Code | Description |
|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1][2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazards outlined above, the use of appropriate Personal Protective Equipment is non-negotiable. PPE creates an essential barrier between the researcher and the chemical, mitigating the risk of accidental exposure during handling and disposal.
Table 2: Required PPE for Handling this compound Waste
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[2] | Protects against accidental splashes or contact with airborne dust particles, preventing serious eye irritation.[1] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a lab coat.[1][2] | Prevents direct skin contact, which can cause irritation as per hazard classification H315.[1] |
| Respiratory Protection | Use only in a well-ventilated area. If dust generation is unavoidable, a NIOSH-approved respirator is necessary.[1][2] | Minimizes the inhalation of dust particles that can lead to respiratory tract irritation (H335).[1][2] |
Core Disposal Protocol for this compound
The fundamental principle of disposal is that this compound must be treated as regulated hazardous waste. It should never be disposed of down the drain or in regular trash. As a halogenated organic compound, it belongs to a specific waste stream to ensure it is handled by an approved waste disposal plant.[1][2][4]
Step-by-Step Waste Collection and Segregation
-
Identify as Halogenated Waste: Due to the presence of chlorine (Dichloro) and fluorine (fluoro) atoms in its structure, this compound is classified as a halogenated organic waste.[5][6] This classification is critical as halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[7]
-
Designate the Correct Waste Container: All solid waste of this compound must be collected in a designated "Halogenated Organic Waste" container.[5][8] These containers should be clearly marked, often with color-coding (e.g., green labels) as per your institution's Environmental Health and Safety (EHS) guidelines.
-
Transfer Waste Securely: Carefully transfer the solid chemical waste into the designated container using a spatula or scoop. Minimize the generation of dust during this process.[1][2] If dealing with residual amounts in a container, it is often best to dispose of the original container as waste.[4]
-
Seal the Container: Ensure the waste container is tightly and securely sealed to prevent any leaks or release of vapors.[2][4]
-
Label Correctly and Completely: The waste container must be accurately labeled with its contents. The label should include:
-
The full chemical name: "this compound"
-
The associated hazard warnings (e.g., "Irritant")[8]
-
The date the waste was added.
-
-
Store Appropriately: Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong bases or oxidizing agents.[1][9]
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.
Emergency Procedure: Spill Management
In the event of a spill, a swift and correct response is crucial to ensure safety.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.[1]
-
Ensure Ventilation: Work in a well-ventilated area or fume hood to control dust and vapors.[1]
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full PPE detailed in Table 2.
-
Contain the Spill: Use dry, inert, non-combustible material such as sand, vermiculite, or earth to cover and absorb the spilled solid.[8] Do not use combustible materials like sawdust.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[1][2][10] Use tools that will not generate sparks. The goal is to perform a dry clean-up and avoid creating dust.[2]
-
Decontaminate the Area: Once the solid material is collected, decontaminate the spill surface according to your lab's standard procedures. Wash the area thoroughly, but prevent runoff from entering drains.[2]
-
Dispose of Cleanup Materials: All materials used for the cleanup (absorbent, gloves, etc.) must be placed in the same hazardous waste container and disposed of accordingly.
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance
It is the responsibility of the chemical waste generator to classify and dispose of waste in accordance with all local, state, and federal regulations.[10][11] Always consult your institution's EHS department for specific guidance and to ensure your procedures align with current laws, such as those set by the Environmental Protection Agency (EPA) regarding hazardous waste.[10]
References
- This compound Safety D
- This compound Safety D
- Proper Disposal of 4-(Chlorosulfonyl)
- 2,4-Dichlorobenzoic acid Safety D
- 2-Fluorobenzoic acid Safety D
- Hazardous Waste Segreg
- 2,4-Dichloro-5-fluorobenzoic acid Material Safety D
- This compound PubChem Entry.
- 2,4-Dichlorobenzoic acid Safety D
- Halogen
- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
- 2,4-Dichloro-5-fluorobenzoic acid Safety D
- Benzoic Acid Hazardous Substance Fact Sheet. New Jersey Department of Health.
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A Comprehensive Guide to the Safe Handling of 4,5-Dichloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Handling halogenated aromatic compounds such as 4,5-Dichloro-2-fluorobenzoic acid is a routine yet critical task in research and development settings. This guide provides essential, immediate safety and logistical information, including operational and disposal plans. By understanding the inherent risks and adhering to the procedural guidance outlined below, you can ensure a safe laboratory environment for yourself and your colleagues.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
A thorough risk assessment is the foundation of safe chemical handling. Before beginning any work, consult the Safety Data Sheet (SDS) for this compound.[1][2] This document contains critical information regarding its physical and chemical properties, hazards, and emergency procedures.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to mitigate the risks of exposure.
| PPE Category | Equipment Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[1][3] Ensure gloves are appropriate for the specific substance and have a suitable breakthrough time. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1][3] |
Operational Protocol: A Step-by-Step Guide
Adherence to a standardized operational protocol is crucial for minimizing the risk of exposure and ensuring experimental integrity.
Preparation
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.[3] Pay close attention to hazard statements, precautionary measures, and emergency procedures.
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.[1]
-
Prepare the Work Area: Ensure that a chemical fume hood is operational and the work area is clean and free of clutter.[3] All necessary equipment and reagents should be placed within the fume hood. An emergency eye wash fountain and safety shower must be readily available in the immediate vicinity of any potential exposure.[1]
Handling
-
Aliquot the Chemical: Carefully weigh and transfer the required amount of the chemical within the fume hood to minimize the risk of generating dust.[2]
-
Controlled Dispensing: Use appropriate tools, such as a spatula or powder funnel, to handle the solid.
-
Maintain Ventilation: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of dust or vapors in the breathing zone.[1][2]
Post-Handling
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Always wash hands with soap and water after handling the product.[1]
-
Storage: Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1][2] The storage area should be locked.[1][2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the individual is not breathing, provide artificial respiration. Seek medical attention.[1]
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately flush the eyes thoroughly with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Accidental Release Measures
-
Minor Spills: For small spills, carefully sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[1]
-
Major Spills: In the case of a larger spill, evacuate unnecessary personnel from the area.[1] Only qualified personnel equipped with suitable protective equipment should intervene. Prevent the substance from entering drains or public waters.[1]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Disposal Route: Dispose of the contents and container at an approved waste disposal plant.[1] This may involve removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] Do not dispose of the material into the environment.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
